5-Fluorouridine 5'-triphosphate-13C,19F,d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H14FN2O15P3 |
|---|---|
Molecular Weight |
504.13 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-deuterio-5-(19F)fluoro-2,4-dioxo(513C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i1D,3+1,10+0 |
InChI Key |
AREUQFTVCMGENT-MSABNBAOSA-N |
Isomeric SMILES |
[2H]C1=[13C](C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
A-Technical-Guide-to-the-Chemo-enzymatic-Synthesis-of-13C-and-19F-Labeled-Uridine-5-Triphosphate
Abstract
Stable isotope-labeled nucleotides, particularly those incorporating 13C and 19F, are invaluable tools in contemporary biomedical research. Their applications span from elucidating RNA structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy to tracking drug metabolism and pharmacokinetics. This comprehensive technical guide details a robust and scalable chemo-enzymatic methodology for the synthesis of 13C and 19F-labeled uridine-5′-triphosphate (UTP). By synergistically combining the precision of chemical synthesis for the introduction of isotopic labels into the nucleobase with the high selectivity and efficiency of enzymatic phosphorylation, this approach offers a superior alternative to purely chemical or biological methods. We provide detailed, field-proven protocols, explain the rationale behind critical experimental choices, and present data in a clear, accessible format. This guide is intended to empower researchers, scientists, and drug development professionals to produce high-purity, isotopically labeled UTP for a wide array of advanced research applications.
Introduction: The Imperative for Isotopically Labeled UTP
Uridine-5′-triphosphate (UTP) is a fundamental building block for RNA synthesis and plays a crucial role in various metabolic pathways, including the synthesis of polysaccharides and the activation of substrates.[1][2] The strategic incorporation of stable isotopes like carbon-13 (13C) and fluorine-19 (19F) into the UTP molecule unlocks powerful analytical capabilities.
13C-labeled UTP is instrumental in NMR-based structural biology. The low natural abundance of 13C (approximately 1.1%) means that its specific incorporation significantly enhances NMR signal detection, enabling the detailed study of RNA structure, dynamics, and interactions with ligands.[3][4][5] This is particularly critical for understanding the function of large RNA molecules and ribonucleoprotein complexes.[3][4]
19F-labeled UTP serves as a unique probe in both structural biology and drug development. The fluorine-19 nucleus possesses favorable NMR properties, including a high gyromagnetic ratio (83% of the proton's sensitivity), 100% natural abundance, and a wide chemical shift range that is highly sensitive to the local electronic environment.[6][7] Since fluorine is virtually absent in biological systems, 19F NMR offers a background-free window to study molecular interactions.[8][9] In drug discovery, 19F-labeled compounds are extensively used to monitor drug metabolism, pharmacokinetics, and target engagement.[10][11][12]
The chemo-enzymatic approach detailed herein leverages the strengths of both chemical synthesis and biocatalysis. Chemical methods provide the flexibility to introduce isotopic labels at specific positions within the uracil base, while enzymatic phosphorylation ensures the efficient and regioselective conversion of the labeled nucleoside to its triphosphate form, overcoming the challenges of protecting group chemistry and low yields often associated with purely chemical phosphorylation.[13][14]
The Chemo-enzymatic Synthesis Strategy: A Symphony of Chemistry and Biology
The core principle of our chemo-enzymatic strategy is a two-phase process. The first phase involves the chemical synthesis of the isotopically labeled uridine precursor. This allows for the precise placement of 13C or 19F atoms. The second phase employs a cascade of enzymatic reactions to phosphorylate the labeled uridine to UTP. This enzymatic cascade mimics the natural pyrimidine salvage pathway and offers high yields and purity.
Caption: Chemo-enzymatic synthesis workflow for labeled UTP.
Synthesis of 13C-Labeled Uridine-5′-Triphosphate
The synthesis of 13C-UTP begins with a commercially available 13C-labeled precursor, which is then converted to uridine and subsequently phosphorylated. A multi-enzyme system can be employed for a one-pot synthesis from labeled uracil and glucose.[15]
Enzymatic Synthesis of 13C-Uridine Monophosphate (UMP)
This protocol describes a one-pot enzymatic synthesis of [15N, 13C]UMP from [15N]uracil and [13C6]glucose, which can be adapted for 13C labeling alone.[15] This method reconstitutes a metabolic pathway to produce 5-phosphoribosyl-1-pyrophosphate (PRPP) from glucose, which then reacts with uracil to form UMP, catalyzed by uracil phosphoribosyltransferase.
Step-by-Step Protocol: Enzymatic Phosphorylation to 13C-UTP
The phosphorylation of uridine to UTP proceeds through three sequential enzymatic steps, each catalyzed by a specific kinase.
-
Uridine to Uridine Monophosphate (UMP): This initial phosphorylation is catalyzed by uridine-cytidine kinase (UCK).[16][17] This is often the rate-limiting step in the pyrimidine salvage pathway.[17]
-
UMP to Uridine Diphosphate (UDP): UMP is then phosphorylated to UDP by UMP-CMP kinase.
-
UDP to Uridine Triphosphate (UTP): The final phosphorylation step is carried out by nucleoside diphosphate kinase (NDPK), which transfers a phosphate group from a donor, typically ATP, to UDP to form UTP.[1][18][19]
Caption: Enzymatic phosphorylation cascade for UTP synthesis.
Experimental Protocol:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine 13C-labeled uridine, ATP, and a cocktail of the three kinases (uridine kinase, UMP-CMP kinase, and nucleoside diphosphate kinase) in an appropriate buffer (e.g., Tris-HCl with MgCl2). An ATP regeneration system (e.g., creatine phosphate and creatine kinase) can be included to maintain high ATP levels.[15]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
Termination: Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.
Synthesis of 19F-Labeled Uridine-5′-Triphosphate
The synthesis of 19F-UTP follows a similar chemo-enzymatic pathway, starting with the chemical synthesis of 5-fluorouridine.
Chemical Synthesis of 5-Fluorouridine
The synthesis of 5-fluorouridine can be achieved through various established chemical routes, often involving the fluorination of a uracil precursor followed by ribosylation. A scalable method for producing labeled 5-fluorouracil has been reported.[20]
Step-by-Step Protocol: Enzymatic Phosphorylation to 19F-UTP
The enzymatic phosphorylation of 5-fluorouridine to 5-fluoro-UTP (5F-UTP) utilizes the same enzymatic cascade as for the 13C-labeled counterpart. The enzymes in the pyrimidine salvage pathway generally tolerate the fluorine substitution at the 5-position of the uracil ring.[6]
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 5-fluorouridine, ATP, the kinase cocktail, and buffer as described for the 13C-UTP synthesis.
-
Incubation and Monitoring: Incubate the reaction and monitor its progress using HPLC, detecting the formation of 5F-UMP, 5F-UDP, and 5F-UTP.
-
Purification: Upon completion, purify the 5F-UTP from the reaction mixture using HPLC.
Purification and Characterization
HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the labeled UTP from the reaction mixture.[21][22] Reversed-phase ion-pair chromatography is particularly effective for separating nucleotides.[21]
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 |
| Mobile Phase B | 50% Acetonitrile in 0.1 M TEAB |
| Gradient | A linear gradient from 0% to 50% B over 20-30 minutes |
| Flow Rate | 1-4 mL/min |
| Detection | UV absorbance at 260 nm |
The desired fractions containing the purified labeled UTP are collected, pooled, and lyophilized.
Characterization by NMR and Mass Spectrometry
The identity and purity of the final product must be rigorously confirmed.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the labeled UTP.
-
NMR Spectroscopy:
-
13C-UTP: 13C NMR spectroscopy is used to verify the incorporation and position of the 13C label.[23][24] The chemical shifts of the labeled carbon atoms will be distinct from the natural abundance background.[24]
-
19F-UTP: 19F NMR spectroscopy provides a definitive confirmation of the fluorine incorporation.[7] The 19F chemical shift is highly sensitive to the molecular environment.[6][7]
-
Table 2: Representative Spectroscopic Data
| Labeled Nucleotide | Technique | Expected Result |
| 13C-UTP | 13C NMR | Enhanced signals at the positions of 13C incorporation. |
| ESI-MS | Molecular weight consistent with the number of incorporated 13C atoms. | |
| 19F-UTP | 19F NMR | A distinct resonance in the 19F spectrum. |
| ESI-MS | Molecular weight corresponding to the fluorinated UTP. |
Conclusion and Future Perspectives
The chemo-enzymatic synthesis of 13C and 19F-labeled UTP represents a powerful and versatile platform for producing high-quality isotopic probes for a wide range of research applications. This guide provides a detailed and practical framework for the successful implementation of this methodology. The continued development of novel enzymes with broader substrate specificities and improved catalytic efficiencies will further enhance the utility of this approach, enabling the synthesis of an even wider array of labeled nucleotides for pioneering research in chemical biology and drug discovery.
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Uridine triphosphate - Wikipedia. Available at: [Link]
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A beginner's guide to 19F NMR and its role in drug screening. Methods. Available at: [Link]
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Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed. Available at: [Link]
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Nucleoside diphosphate kinase - Proteopedia, life in 3D. Available at: [Link]
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[Fluorine-19 nuclear magnetic resonance spectroscopy: a privileged tool for the study of the metabolism and pharmacokinetics of fluoropyrimidines] - PubMed. Available at: [Link]
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19F NMR as a tool in chemical biology - PMC - PubMed Central. Available at: [Link]
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Nucleoside-Diphosphate Kinase - MeSH - NCBI - NIH. Available at: [Link]
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Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed. Available at: [Link]
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Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC - PubMed Central. Available at: [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. Available at: [Link]
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Interconversion of nucleotide di- and triphosphates | Pathway - PubChem - NIH. Available at: [Link]
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A Synthetic Biology Pathway to Nucleoside Triphosphates for Expanded Genetic Alphabets. J Am Chem Soc. Available at: [Link]
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The roles of uridine-cytidine kinase and CTP synthetase in the synthesis of CTP in malignant human T-lymphocytic cells - PubMed. Available at: [Link]
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¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR. Methods Enzymol. Available at: [Link]
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Enzymatic Phosphorylation of Nucleosides | Request PDF - ResearchGate. Available at: [Link]
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Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing - INIS-IAEA. Available at: [Link]
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Uridine 5-triphosphate (UTP) metabolising enzymes nucleoside diphosphate kinase and cytidine triphosphate (CTP) synthase in camels and Trypanosoma evansi | Request PDF - ResearchGate. Available at: [Link]
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(PDF) Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing - ResearchGate. Available at: [Link]
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Phosphorylation of Uridine and Cytidine by Uridine-Cytidine Kinase. | Request PDF - ResearchGate. Available at: [Link]
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Enzymatic Synthesis of Nucleoside Triphosphates. Does It Involve An Ion-Radical Path ? | JOURNAL OF ADVANCES IN CHEMISTRY. Available at: [Link]
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5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed. Available at: [Link]
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Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC - NIH. Available at: [Link]
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A Technical Guide to the Enzymatic Synthesis of 5-Fluorouridine 5'-Triphosphate for RNA NMR Spectroscopy
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical overview of the enzymatic synthesis of 5-fluorouridine 5'-triphosphate (5-FUTP), a critical reagent for the study of RNA structure and function using Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes not just the procedural steps but the underlying scientific principles and rationale, ensuring a thorough understanding of the methodology.
Introduction: The Significance of 5-FUTP in RNA Structural Biology
The introduction of fluorine atoms into biological molecules has become a powerful tool in chemical biology and drug discovery. In the realm of RNA structural biology, the site-specific incorporation of 5-fluorinated pyrimidines, such as 5-fluorouridine, offers a sensitive NMR probe for investigating RNA conformation, dynamics, and interactions.[1] The fluorine-19 (¹⁹F) nucleus possesses favorable NMR properties, including a spin of ½, a high gyromagnetic ratio, and a wide chemical shift dispersion, which makes it an excellent reporter for changes in the local electronic environment.
The enzymatic incorporation of 5-fluorouridine into RNA transcripts via in vitro transcription requires the corresponding 5'-triphosphate, 5-FUTP. Notably, the introduction of a fluorine atom at the C5 position of uridine has a minimal perturbing effect on the overall RNA structure and its thermodynamic stability.[1] This makes 5-FUTP an invaluable tool for researchers seeking to gain high-resolution insights into RNA biology without significantly altering the system under investigation.
The Chemo-Enzymatic Approach: A Synergistic Strategy for 5-FUTP Synthesis
While purely chemical methods for nucleotide synthesis exist, they often involve multiple protection and deprotection steps, leading to lower overall yields and the potential for side-product formation. A more elegant and efficient approach is the chemo-enzymatic synthesis, which combines the precision of chemical synthesis for the modified nucleobase with the high specificity and efficiency of enzymatic phosphorylation.[1]
This strategy typically involves two main stages:
-
Chemical Synthesis of 5-Fluorouridine: The synthesis of the 5-fluorouracil base is a well-established chemical process.[1] This is then coupled with a ribose sugar to form the 5-fluorouridine nucleoside.
-
Enzymatic Phosphorylation to 5-FUTP: The 5-fluorouridine is then converted to its 5'-triphosphate form in a one-pot enzymatic reaction. This multi-enzyme cascade mimics the cellular nucleotide salvage pathway and offers high yields and purity.
The one-pot enzymatic approach is particularly advantageous as it minimizes the need for purification of intermediate phosphorylated species, thereby streamlining the workflow and maximizing the final product yield.
The Enzymatic Cascade: A Step-by-Step Phosphorylation
The enzymatic conversion of 5-fluorouridine to 5-FUTP is a three-step phosphorylation cascade catalyzed by a series of kinases. The selection of these enzymes is critical for the efficiency of the reaction, and their broad substrate specificity allows for the phosphorylation of the modified nucleoside.
The key enzymatic players in this cascade are:
-
Uridine Kinase (UK): This enzyme catalyzes the first phosphorylation step, transferring a phosphate group from a donor, typically adenosine 5'-triphosphate (ATP), to the 5'-hydroxyl group of 5-fluorouridine to produce 5-fluorouridine 5'-monophosphate (5-FUMP). Uridine kinases from various sources have been shown to be effective, demonstrating a broad substrate tolerance that accommodates the C5 fluorine substitution.
-
Nucleoside Diphosphate Kinase (NDPK): NDPK is a ubiquitous enzyme responsible for the reversible transfer of the terminal phosphate group between different nucleoside di- and triphosphates.[2] In this cascade, NDPK catalyzes the two subsequent phosphorylation steps: the conversion of 5-FUMP to 5-fluorouridine 5'-diphosphate (5-FUDP) and then to the final product, 5-FUTP. The broad specificity of NDPK for both the phosphate acceptor and donor makes it an ideal catalyst for this one-pot synthesis.[2]
-
Inorganic Pyrophosphatase (optional but recommended): The phosphorylation reactions catalyzed by kinases release pyrophosphate (PPi). The accumulation of PPi can lead to product inhibition and shift the reaction equilibrium away from product formation. The addition of an inorganic pyrophosphatase, which hydrolyzes PPi to two molecules of inorganic phosphate, drives the reaction forward and significantly improves the overall yield of 5-FUTP.
The following diagram illustrates the enzymatic cascade for the synthesis of 5-FUTP.
Caption: Enzymatic cascade for the one-pot synthesis of 5-FUTP.
Experimental Protocol: A Detailed Step-by-Step Methodology
This section provides a detailed protocol for the one-pot enzymatic synthesis of 5-FUTP, adapted from established methods.[1]
Reagents and Materials
| Reagent/Material | Supplier | Catalog No. |
| 5-Fluorouridine | Sigma-Aldrich | F5130 |
| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | A2383 |
| Uridine Kinase (from Saccharomyces cerevisiae) | Sigma-Aldrich | U5375 |
| Nucleoside Diphosphate Kinase (from baker's yeast) | Sigma-Aldrich | N0379 |
| Inorganic Pyrophosphatase (from baker's yeast) | Sigma-Aldrich | I1643 |
| Tris-HCl buffer, pH 7.5 | - | - |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| DEAE-Sephadex A-25 or similar anion exchange resin | Cytiva | 17-0170-01 |
| Triethylammonium bicarbonate (TEAB) buffer | - | - |
One-Pot Synthesis Reaction
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture on ice.
-
Component Addition: Add the following components in the order listed to a final volume of 1 ml:
-
50 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
5 mM DTT
-
10 mM 5-Fluorouridine
-
30 mM ATP
-
2 U/ml Uridine Kinase
-
5 U/ml Nucleoside Diphosphate Kinase
-
10 U/ml Inorganic Pyrophosphatase
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification of 5-FUTP by Anion Exchange Chromatography
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 0.5 M triethylammonium bicarbonate (TEAB) buffer, pH 7.5.
-
Column Preparation: Pack a column with DEAE-Sephadex A-25 resin and equilibrate with 0.1 M TEAB buffer, pH 7.5.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Washing: Wash the column with several column volumes of 0.1 M TEAB buffer to remove unreacted 5-fluorouridine and other uncharged or weakly charged components.
-
Elution: Elute the nucleotides using a linear gradient of 0.1 M to 1.0 M TEAB buffer. The different phosphorylated species will elute at different salt concentrations, with 5-FUTP eluting at the highest salt concentration due to its greater negative charge.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (at 260 nm) and HPLC to identify the fractions containing pure 5-FUTP.
-
Desalting: Pool the pure 5-FUTP fractions and remove the TEAB buffer by repeated lyophilization with additions of water.
The following diagram outlines the experimental workflow for the synthesis and purification of 5-FUTP.
Caption: Experimental workflow for 5-FUTP synthesis and purification.
Quantitative Data and Characterization
| Parameter | Expected Value |
| Reaction Yield | > 80% (based on initial 5-fluorouridine) |
| Purity (by HPLC) | > 95% |
| ¹⁹F NMR | A characteristic signal for the fluorine atom on the uracil ring. |
| ³¹P NMR | Three distinct signals corresponding to the α, β, and γ phosphates, with characteristic coupling patterns. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of 5-FUTP. |
The characterization of the final product is crucial to confirm its identity and purity. NMR spectroscopy is particularly powerful, with ¹⁹F NMR confirming the presence of the fluorine label and ³¹P NMR verifying the triphosphate moiety. High-resolution mass spectrometry provides an accurate mass determination of the synthesized 5-FUTP.
Causality and Trustworthiness in the Protocol
The protocol described is designed to be a self-validating system. The choice of a one-pot enzymatic cascade is deliberate, as it leverages the high specificity of enzymes to minimize side reactions and simplify purification. The inclusion of pyrophosphatase is a key optimization that drives the reaction to completion, ensuring a high yield.
The purification by anion exchange chromatography is a standard and robust method for separating nucleotides based on their charge. The stepwise elution with a salt gradient allows for the separation of mono-, di-, and tri-phosphorylated species, ensuring the high purity of the final 5-FUTP product. The final characterization by NMR and mass spectrometry provides unambiguous confirmation of the product's identity and purity, instilling confidence in its suitability for downstream applications in RNA NMR.
Conclusion
The chemo-enzymatic synthesis of 5-FUTP represents a highly efficient and reliable method for producing this essential reagent for RNA NMR studies. By understanding the principles behind the enzymatic cascade and adhering to a well-defined protocol for synthesis and purification, researchers can confidently generate high-quality 5-FUTP for their structural biology investigations. This guide provides the necessary technical details and scientific rationale to empower researchers in their pursuit of unraveling the complexities of RNA structure and function.
References
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Fehlau, M.; Eltoukhy, L.; Tielker, D. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts2023 , 13, 270. [Link]
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Taiwo, K. M.; Becette, O. B.; Zong, G.; Chen, B.; Zavalij, P. Y.; Dayie, T. K. Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatsh Chem2021 , 152, 441–447. [Link]
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A Technical Guide to 5-Fluorouridine 5'-triphosphate-13C,19F,d1: A Multi-Isotope Tracer for Advanced Metabolic and RNA Research
This document provides an in-depth technical overview of 5-Fluorouridine 5'-triphosphate (5-FUTP) isotopically labeled with Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (d1). It is intended for researchers, scientists, and drug development professionals engaged in oncology research, RNA biology, and metabolic studies. This guide details the tracer's core properties, its metabolic journey, and its application in sophisticated analytical methodologies, providing both the theoretical basis and practical workflows for its use.
Introduction: The Need for Precision in 5-FU Research
5-Fluorouracil (5-FU) and its derivatives are mainstays in chemotherapy, primarily for treating solid tumors like colorectal, breast, and stomach cancers.[1][2] Their efficacy stems from their ability to disrupt nucleotide synthesis and be incorporated into both RNA and DNA, leading to cytotoxicity.[2][3][4] The active metabolite, 5-Fluorouridine 5'-triphosphate (FUTP), is incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[3][4]
To accurately dissect these mechanisms, researchers require tools that can distinguish the therapeutic agent and its metabolites from the vast endogenous pools of nucleotides. Isotopically labeled tracers offer this precision. 5-FUTP-¹³C,¹⁹F,d1 is a powerful tool designed for this purpose, enabling unambiguous tracking and quantification across multiple analytical platforms. This guide will explore the unique advantages conferred by its multi-isotope labeling and provide a framework for its application.
Physicochemical Properties and Isotopic Advantages
The strategic placement of stable isotopes on the 5-FUTP molecule is central to its utility as a tracer.[5] Each isotope provides a distinct analytical handle.
| Property | Value | Source |
| Chemical Name | 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1 | MCE[5] |
| Molecular Formula | C₉H₁₄FN₂O₁₅P₃ (unlabeled) | PubChem[6] |
| Molecular Weight | 502.13 g/mol (unlabeled) | PubChem[6] |
| CAS Number | 3828-96-4 (unlabeled) | LookChem[1] |
| Isotopic Labels | Carbon-13 (¹³C), Fluorine-19 (¹⁹F), Deuterium (d1) | MCE[5] |
-
¹⁹F Label: The fluorine atom is intrinsic to the parent drug's structure and possesses a spin quantum number of ½, making it highly suitable for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] This allows for non-invasive, real-time tracking of 5-FU metabolism in vitro and in vivo.[9] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, allowing for the resolution of 5-FU, FUTP, and other fluorinated metabolites.[7][10][11]
-
¹³C Label: The incorporation of ¹³C provides a mass shift that is readily detectable by mass spectrometry (MS). This is crucial for distinguishing tracer-derived molecules from their natural, ¹²C-containing counterparts. ¹³C labeling is the gold standard for metabolic flux analysis, enabling precise quantification of the rates of metabolic pathways.[12][13][14]
-
Deuterium (d1) Label: The addition of a deuterium atom further increases the mass of the molecule. This "heavy" label enhances its utility as an internal standard in quantitative MS-based assays, as it will be chemically identical to the analyte but mass-shifted, allowing for correction of sample loss during preparation.[5]
Metabolic Activation and Mechanism of Action
5-FUTP is not administered directly but is synthesized intracellularly from its prodrug, 5-Fluorouracil (5-FU). Understanding this pathway is critical for designing tracer experiments.
Caption: Metabolic activation of 5-Fluorouracil (5-FU).
The process begins with the transport of 5-FU into the cell. The primary activation pathway involves the conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT).[3][15] FUMP is then successively phosphorylated to 5-fluorouridine diphosphate (FUDP) and finally to the active metabolite 5-FUTP.[3] It is this ¹³C,¹⁹F,d1-labeled 5-FUTP that is subsequently incorporated into nascent RNA chains by RNA polymerases.[2][3] This incorporation disrupts RNA splicing, processing, and stability, contributing significantly to the drug's cytotoxicity.[2][16]
Core Applications & Experimental Workflows
The unique isotopic signature of 5-FUTP-¹³C,¹⁹F,d1 makes it a versatile tool for several key applications.
Application 1: Measuring Rates of de novo RNA Synthesis
A fundamental application is to quantify the rate at which new RNA is synthesized, a process that can be dysregulated in cancer.[17] By introducing a labeled precursor, one can measure the rate of its incorporation into RNA over time.
Caption: Workflow for measuring RNA synthesis rates.
Detailed Experimental Protocol: RNA Synthesis Rate in Cultured Cells
This protocol outlines the use of a labeled 5-FU precursor to measure its incorporation into RNA via LC-MS/MS.
-
Step 1: Cell Seeding & Culture
-
Rationale: To ensure cells are in a logarithmic growth phase for consistent metabolic activity.
-
Protocol: Seed colorectal cancer cells (e.g., DLD-1) in a 6-well plate at a density that will achieve 70-80% confluency on the day of the experiment.[18] Culture in appropriate complete medium at 37°C and 5% CO₂.
-
-
Step 2: Isotopic Labeling
-
Rationale: To introduce the tracer into the cellular metabolic pathways. Using labeled 5-Fluorouridine can bypass earlier enzymatic steps, providing a more direct precursor to FUMP.
-
Protocol: On the day of the experiment, replace the culture medium with fresh medium containing the ¹³C,¹⁹F,d1-labeled 5-Fluorouridine at a final concentration of 1-10 µM. The exact concentration should be optimized to be non-toxic over the experimental timeframe.
-
-
Step 3: Time-Course Harvest
-
Rationale: To capture the dynamics of incorporation, allowing for the calculation of a rate.
-
Protocol: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity and remove extracellular tracer.[19] Lyse the cells and collect the lysate for RNA extraction.
-
-
Step 4: RNA Extraction and Digestion
-
Rationale: To isolate the RNA and break it down into individual nucleosides for MS analysis.
-
Protocol: Extract total RNA using a standard Trizol-based method. Quantify the RNA and assess its purity (A260/A280 ratio). Digest a known amount of RNA (e.g., 1 µg) to nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
-
Step 5: LC-MS/MS Analysis
-
Rationale: To separate and quantify the isotopically labeled and unlabeled uridine and 5-fluorouridine.
-
Protocol: Analyze the digested nucleosides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[20] Develop a method that can resolve the different uridine species and monitor the specific mass transitions for both the natural abundance and the ¹³C,¹⁹F,d1-labeled versions.
-
-
Step 6: Data Analysis
-
Rationale: To calculate the fractional synthesis rate (FSR) of RNA.
-
Protocol: For each time point, calculate the ratio of the labeled 5-fluorouridine peak area to the total (labeled + unlabeled) uridine peak area. Plot this fraction against time. The initial slope of this curve represents the FSR of the RNA pool.
-
Application 2: In Situ Metabolic Monitoring by ¹⁹F NMR Spectroscopy
¹⁹F NMR allows for the direct, non-destructive observation of fluorinated compounds within intact cells or tissues, providing unparalleled insight into drug metabolism in a native environment.[10][21]
Protocol: ¹⁹F NMR of 5-FU Metabolism in Cell Culture
-
Step 1: Cell Culture and Scaling
-
Rationale: NMR is less sensitive than MS, requiring a higher cell density to achieve adequate signal-to-noise.
-
Protocol: Grow cells to high confluency in multiple T175 flasks to yield a large cell pellet (typically >10⁸ cells).
-
-
Step 2: Labeling and Harvest
-
Rationale: To load the cells with the fluorinated tracer.
-
Protocol: Treat the cells with the 5-FU precursor for the desired duration. Harvest the cells by trypsinization, wash thoroughly with cold PBS, and form a dense cell pellet by centrifugation.
-
-
Step 3: Sample Preparation for NMR
-
Rationale: To prepare a sample suitable for analysis in an NMR spectrometer.
-
Protocol: Resuspend the cell pellet in a minimal volume of deuterated buffer (e.g., D₂O-based PBS) and transfer to a 5 mm NMR tube. Alternatively, perchloric acid extraction can be performed to analyze soluble metabolites.[11]
-
-
Step 4: NMR Data Acquisition
-
Rationale: To acquire high-quality ¹⁹F NMR spectra.
-
Protocol: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. Key acquisition parameters include setting the spectral width to cover the expected chemical shifts of 5-FU and its metabolites. Time-course experiments can be performed directly in the spectrometer to monitor metabolic changes in real-time.[21]
-
-
Step 5: Spectral Analysis
-
Rationale: To identify and quantify the different fluorinated species.
-
Protocol: Process the spectra (Fourier transform, phasing, baseline correction). Identify peaks corresponding to 5-FU, FUMP, FUDP, FUTP, and catabolites like α-fluoro-β-alanine (FBAL) based on their known chemical shifts.[10][22] The relative integrals of these peaks provide a quantitative measure of the metabolic distribution of the drug.
-
Conclusion: A Multi-Faceted Tool for Mechanistic Insights
5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1 is more than a simple tracer; it is a sophisticated molecular probe designed for the multi-modal analysis of drug action and RNA metabolism. Its multi-isotope composition provides orthogonal and complementary data from both NMR spectroscopy and mass spectrometry. By enabling the precise measurement of RNA synthesis rates and the real-time tracking of metabolic fate, this tracer empowers researchers to move beyond steady-state observations and gain a dynamic understanding of how fluoropyrimidine drugs exert their therapeutic and toxic effects. The adoption of such advanced tools is essential for the continued development of targeted cancer therapies and a deeper understanding of RNA biology.
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Hehenberger, M., Echner, H., Schlemmer, H. P., & Bachert, P. (1999). Differences in metabolism of 5-fluorouracil and 5-fluorouridine and regulation by glucosamine in human colon cancer multicell tumor spheroids. NMR in Biomedicine, 12(3), 157–167. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. This information is synthesized from multiple sources covering 5-FU metabolism. [Link]
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Focher, F., et al. (2010). Metabolic pathway of fluoropyrimidines. ResearchGate. [Link]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical Pharmacology and Therapeutics, 92(4), 414-417. This information is derived from the Fluoropyrimidine Pathway on PharmGKB.* [Link]
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Martino, R., Malet-Martino, M. C., Vialaneix, J. P., & Armand, J. P. (1985). Metabolites of 5-Fluorouracil in Plasma and Urine, as Monitored by 19F Nuclear Magnetic Resonance Spectroscopy, for Patients Receiving a Continuous Infusion of the Drug. Cancer Research, 45(8), 3790-3797. [Link]
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Cory, J. G., Breland, J. C., & Carter, G. L. (1979). Evidence that intracellular synthesis of 5-fluorouridine-5'-phosphate from 5-fluorouracil and 5-fluorouridine is compartmentalized. Cancer Research, 39(12), 4905-4913. [Link]
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van Kuilenburg, A. B., et al. (1995). Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay. Cancer Research, 55(20), 4649-4654. [Link]
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Malet-Martino, M. C., et al. (1988). Direct 19F NMR spectroscopic observation of 5-fluorouracil metabolism in the isolated perfused mouse liver model. NMR in Biomedicine, 1(3), 113-120. [Link]
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Bloch, A., et al. (1984). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry, 27(2), 169-175. [Link]
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Guichard, G., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3493-3501. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility, University of Ottawa. [Link]
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Dower, K., & Cabal, G. G. (2012). Measurement of in Vivo RNA Synthesis Rates. Methods in Molecular Biology, 809, 235–247. [Link]
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Vihervaara, A., & Lis, J. T. (2022). Quantifying RNA synthesis at rate-limiting steps of transcription using nascent RNA-sequencing data. STAR Protocols, 3(1), 101138. [Link]
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Hoskins, J. R., & Butler, J. S. (2008). RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. Genetics, 179(1), 227–239. [Link]
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Joerger, M., et al. (2015). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. British Journal of Clinical Pharmacology, 80(5), 1085–1093. [Link]
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Wenter, P., et al. (2008). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 36(15), e96. [Link]
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The Structural Domino Effect: An In-depth Technical Guide to 5-Fluorouridine Incorporation in RNA Helices
For researchers, medicinal chemists, and drug development professionals, understanding the molecular underpinnings of therapeutic action is paramount. 5-Fluorouracil (5-FU), a cornerstone of various chemotherapy regimens for decades, has long been known to exert its cytotoxic effects through multiple mechanisms, including the inhibition of thymidylate synthase and incorporation into both DNA and RNA.[1] Growing evidence, however, points towards the incorporation of its metabolite, 5-fluorouridine (5-FUR), into RNA as a primary driver of its therapeutic efficacy and toxicity.[2][3][4] This guide provides a deep technical dive into the structural consequences of 5-FUR incorporation into RNA helices, offering insights into the resulting alterations in stability, conformation, and cellular function.
The Ripple Effect of a Single Fluorine Atom: Altering RNA Duplex Stability
The introduction of a fluorine atom at the C5 position of the uracil base might seem like a subtle modification, yet it instigates a cascade of structural and energetic changes within an RNA duplex. The thermodynamic stability of an RNA helix is a critical determinant of its biological function, influencing everything from miRNA-target recognition to ribosomal assembly.
The impact of 5-FUR on RNA duplex stability is not monolithic; it is highly dependent on the sequence context.[5] Studies have shown that a single 5-FUR substitution can lead to a stabilization of the RNA duplex, primarily attributed to more favorable stacking interactions.[5] This enhanced stability is reflected in a higher melting temperature (Tm), the temperature at which half of the duplex dissociates.
Quantitative Analysis of Thermodynamic Parameters
To fully appreciate the impact of 5-FUR, a quantitative examination of the thermodynamic parameters governing duplex formation is essential. These parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37)—provide a comprehensive picture of the energetic forces at play.
| RNA Duplex Sequence (Self-Complementary) | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| 5'-GCGAUUCGC-3' | None | 65.5 | -68.4 | -188.9 | -12.4 | [5] |
| 5'-GCGA(5FU)UCGC-3' | Single 5-FU | 68.0 | -72.1 | -199.1 | -13.2 | [5] |
| 5'-GCGAU(5FU)CGC-3' | Single 5-FU | 66.8 | -70.2 | -194.3 | -12.7 | [5] |
| 5'-GCGA(5FU)(5FU)CGC-3' | Double 5-FU | 69.1 | -74.5 | -205.8 | -13.5 | [5] |
Table 1: Thermodynamic Parameters of 5-Fluorouridine Containing RNA Duplexes. This table summarizes the melting temperatures (Tm) and thermodynamic parameters for the helix-to-coil transition of a self-complementary RNA duplex with and without 5-fluorouridine substitutions. The data illustrates the stabilizing effect of 5-FUR incorporation.
The workflow for determining these critical thermodynamic parameters is a cornerstone of nucleic acid research.
Figure 1: Workflow for Thermodynamic Analysis of RNA Duplexes. This diagram outlines the key steps from oligonucleotide synthesis to the determination of thermodynamic parameters through UV thermal melting analysis.
A Closer Look: Conformational Perturbations within the RNA Helix
Beyond thermodynamics, the incorporation of 5-FUR induces subtle yet significant alterations in the three-dimensional structure of the RNA helix. These conformational changes can impact the recognition of the RNA by proteins and other nucleic acids, thereby affecting its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe these structural details at an atomic level.
Studies utilizing NMR have revealed that the introduction of 5-FUR can lead to changes in:
-
Sugar Pucker: The conformation of the ribose sugar ring, which influences the overall geometry of the helix.
-
Glycosidic Bond Angle: The orientation of the nucleobase with respect to the sugar, affecting base stacking and pairing.
-
Base Pairing Geometry: While 5-FUR readily forms a Watson-Crick base pair with adenine, the electronic properties of the fluorinated base can subtly alter the hydrogen bonding pattern and base-pair dynamics.
Figure 2: Experimental Workflow for NMR-based Structure Determination of 5-FUR-containing RNA. This diagram illustrates the process from the synthesis of the labeled RNA to the final high-resolution structure determination.
Cellular Ramifications: From Structural Perturbation to Biological Consequence
The structural and thermodynamic alterations induced by 5-FUR incorporation have profound implications for cellular processes. The primary target of 5-FU's RNA-directed cytotoxicity is ribosomal RNA (rRNA), the most abundant RNA species in the cell.[2] Incorporation of 5-FUR into rRNA can disrupt ribosome biogenesis and function, leading to a cascade of events that culminate in cell death.
Furthermore, the incorporation of 5-FUR into other RNA species, such as messenger RNA (mRNA) and small nuclear RNA (snRNA), can interfere with pre-mRNA splicing and other essential RNA processing events. There is also evidence to suggest that 5-FU can inhibit the pseudouridylation of RNA, a common post-transcriptional modification, further contributing to its cytotoxic effects.[3]
Figure 3: Logical Flow of 5-Fluorouridine's RNA-mediated Cytotoxicity. This diagram illustrates how the metabolic activation of 5-FU leads to the incorporation of 5-FUR into various RNA species, ultimately resulting in cellular cytotoxicity.
Experimental Protocols
In Vitro Transcription of 5-Fluorouridine-Modified RNA
This protocol outlines the synthesis of 5-FUR-containing RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution (ATP, CTP, GTP)
-
5-Fluorouridine triphosphate (5-FUTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM spermidine, 5 mM DTT)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the transcription reaction on ice. A typical 20 µL reaction would consist of:
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
2 µL 10 mM ATP
-
2 µL 10 mM CTP
-
2 µL 10 mM GTP
-
2 µL 10 mM 5-FUTP
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantification: Determine the concentration and purity of the synthesized RNA using UV-Vis spectrophotometry.
Thermal Melting (Tm) Analysis of RNA Duplexes
This protocol describes the determination of the melting temperature of an RNA duplex.[6]
Materials:
-
Purified RNA oligonucleotides
-
Melting buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl, 0.1 mM EDTA)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Dissolve the purified RNA oligonucleotides in the melting buffer to a final concentration of 1-10 µM.[6]
-
Annealing: Heat the RNA solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.[7]
-
Data Acquisition:
-
Place the annealed sample in a quartz cuvette in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Increase the temperature at a constant rate (e.g., 1°C/minute) to the final temperature (e.g., 95°C).
-
Monitor the absorbance at 260 nm throughout the temperature ramp.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
Calculate the first derivative of the melting curve. The peak of the first derivative corresponds to the melting temperature (Tm).[5]
-
For thermodynamic parameter calculation, perform the experiment at multiple RNA concentrations and generate a van't Hoff plot (1/Tm vs. ln(Ct)). The slope and intercept of this plot can be used to determine ΔH° and ΔS°.
-
Conclusion
The incorporation of 5-fluorouridine into RNA helices is a critical aspect of the mechanism of action of 5-fluorouracil. The seemingly minor addition of a fluorine atom sets off a structural domino effect, altering the thermodynamic stability and conformation of RNA duplexes. These molecular-level perturbations have far-reaching consequences for cellular processes, disrupting ribosome biogenesis, splicing, and other essential RNA-dependent pathways. A thorough understanding of these structural impacts, facilitated by techniques such as thermal melting analysis and NMR spectroscopy, is crucial for the rational design of more effective and less toxic fluoropyrimidine-based cancer therapies.
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Sahasrabudhe, P. V., Pon, R. T., & Gmeiner, W. H. (1995). Effects of site-specific substitution of 5-fluorouridine on the stabilities of duplex DNA and RNA. Nucleic Acids Research, 23(22), 4683–4690. [Link]
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Ghoshal, A., & Jacob, S. T. (1994). Biological consequences of incorporation of 5-fluorocytidine in the RNA of 5-fluorouracil-treated eukaryotic cells. Proceedings of the National Academy of Sciences, 91(17), 7930–7934. [Link]
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Serra, M. J., & Turner, D. H. (1995). Predicting the thermodynamic properties of RNA. Methods in Enzymology, 259, 242–261. [Link]
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Xia, T., SantaLucia, J., Jr, Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719–14735. [Link]
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Mandel, H. G. (1969). The incorporation of 5-fluorouracil into RNA and its molecular consequences. Progress in Molecular and Subcellular Biology, 1, 82–135. [Link]
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An In-depth Technical Guide to the Stability and Storage of 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁
For researchers, scientists, and drug development professionals leveraging the power of isotopically labeled compounds, ensuring the integrity of these critical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ (labeled 5-FUTP). By understanding the underlying chemical principles and degradation pathways, you can implement storage strategies that preserve the chemical and isotopic purity of this valuable molecule, ensuring the reliability and reproducibility of your experimental results.
Introduction to 5-Fluorouridine 5'-triphosphate (5-FUTP) and its Labeled Analogs
5-Fluorouridine 5'-triphosphate is a key active metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[1][2] Within the cell, 5-FU is anabolized into three active nucleotides: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP).[3] FUTP exerts its cytotoxic effects by being incorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[1][2]
The isotopically labeled version, 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁, is a powerful tool for a range of research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based metabolic studies.[4][5] The ¹³C and ¹⁹F labels provide unique spectroscopic signatures for tracking the molecule's fate and interactions within complex biological systems, while the deuterium (d) label can be used in kinetic isotope effect studies.[6] The inherent stability of these non-radioactive isotopes makes them safe for handling and ideal for long-term studies.[7]
Core Principles of Nucleotide Triphosphate Stability
The stability of 5-FUTP, like all nucleotide triphosphates (NTPs), is primarily governed by the susceptibility of its triphosphate moiety to hydrolysis. The phosphoanhydride bonds linking the phosphate groups are energy-rich and thus, thermodynamically inclined to break. This process is non-enzymatic and is significantly influenced by key environmental factors.
The Critical Role of pH
The pH of the storage solution is arguably the most critical factor in maintaining the integrity of NTPs. The primary degradation pathway is the hydrolysis of the triphosphate chain to yield the corresponding diphosphate (5-FUDP) and subsequently the monophosphate (5-FUMP).[8]
Expert Insight: Extensive studies on deoxynucleoside triphosphates (dNTPs) have demonstrated that this hydrolytic degradation is significantly minimized in slightly alkaline conditions. A pH of approximately 8.3 has been identified as optimal for slowing the decrease of the triphosphate content.[8] Conversely, both acidic and more strongly alkaline conditions can accelerate degradation. At acidic pH (below 7.0), the phosphate groups are more protonated, making them more susceptible to nucleophilic attack. While 5-FU itself shows limited hydrolysis at alkaline pH, the triphosphate chain's stability is the primary concern for 5-FUTP.[9][10]
Recommendation: 5-FUTP solutions should be prepared and stored in a buffered solution at a pH of 8.0-8.5 . A common and effective buffer is Tris-HCl.
Temperature: The Enemy of Stability
As with most chemical reactions, the rate of 5-FUTP hydrolysis is highly dependent on temperature.
-
Frozen Storage (-20°C to -80°C): This is the standard and most effective method for long-term storage. Freezing drastically reduces molecular motion and the kinetic energy available for the hydrolytic cleavage of the phosphate bonds.[8][11] For maximal stability, storage at -80°C is preferable, though -20°C is generally sufficient for most applications.[12]
-
Refrigerated Storage (2-8°C): While better than room temperature, refrigeration is only suitable for short-term storage (a few days). Measurable degradation will occur over extended periods.
-
Room Temperature: Storage at room temperature should be avoided whenever possible. Significant degradation of NTPs can be observed within days.[8]
The Perils of Freeze-Thaw Cycles
Repeatedly freezing and thawing a solution of 5-FUTP can compromise its stability. The formation of ice crystals can lead to localized changes in solute and salt concentrations, which can in turn affect pH and accelerate hydrolysis.[13][14]
Best Practice: To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the 5-FUTP stock solution into smaller, single-use volumes upon receipt. This practice ensures that the main stock remains frozen and undisturbed, preserving its integrity for future experiments.
Enzymatic Degradation
While the focus of this guide is on chemical stability during storage, it is crucial to be aware of potential enzymatic degradation. Contamination with nucleotidases or phosphatases, which can be introduced through improper handling or contaminated reagents, will rapidly degrade 5-FUTP.
Recommendation: Always use nuclease-free water and consumables when preparing and handling 5-FUTP solutions. Wear gloves and maintain a clean working environment to prevent contamination.
Impact of Isotopic Labeling (¹³C, ¹⁹F, d₁) on Stability
A common question among researchers is whether the introduction of stable isotopes affects the chemical stability of the labeled molecule.
Expert Consensus: For stable isotopes such as ¹³C, ¹⁹F, and deuterium (d, or ²H), the effect on the chemical stability of the molecule is generally considered negligible.[15][16] These isotopes do not decay radioactively and their slightly increased mass does not significantly alter the electronic structure or bond energies of the molecule in a way that would impact its shelf-life.
-
¹³C and d₁: The incorporation of carbon-13 and deuterium into the molecule's backbone does not introduce any new chemical instabilities.[15][17]
-
¹⁹F: The carbon-fluorine bond is exceptionally strong and metabolically stable, meaning the ¹⁹F label on the pyrimidine ring is chemically robust.[18]
The primary point of instability remains the phosphoanhydride bonds of the triphosphate chain, which is unaffected by the isotopic labeling of the nucleoside. It is important to distinguish this from radiolabeled compounds (e.g., ³H, ¹⁴C, ³²P), where the energy released during radioactive decay can cause significant radiolytic decomposition over time.[19][20] The use of stable isotopes circumvents this issue entirely.
Recommended Storage Conditions: A Summary
To maximize the shelf-life and preserve the integrity of your 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage. | Minimizes the rate of hydrolytic degradation of the triphosphate chain.[8] |
| pH | 8.0 - 8.5 (buffered solution, e.g., Tris-HCl). | Provides the optimal pH environment to slow hydrolysis of phosphoanhydride bonds.[8] |
| Formulation | Aqueous solution, aliquoted into single-use volumes. | Prevents repeated freeze-thaw cycles that can accelerate degradation.[13] |
| Light Exposure | Store protected from light (e.g., in an amber vial or a dark freezer). | Although the primary instability is hydrolysis, protection from light is a general best practice for complex organic molecules to prevent any potential photochemical degradation.[11] |
| Container | Use high-quality, nuclease-free polypropylene tubes. | Prevents enzymatic contamination and ensures chemical compatibility. |
Experimental Protocol: Stability Assessment of 5-FUTP by HPLC
To empirically validate the stability of 5-FUTP under your specific laboratory conditions, a High-Performance Liquid Chromatography (HPLC) based stability study can be performed. This method allows for the separation and quantification of 5-FUTP and its primary degradation products, 5-FUDP and 5-FUMP.
Objective
To determine the degradation rate of 5-FUTP-¹³C,¹⁹F,d₁ over time at various storage temperatures.
Materials
-
5-FUTP-¹³C,¹⁹F,d₁ stock solution
-
Nuclease-free water
-
Tris-HCl buffer (1 M, pH 8.3)
-
HPLC system with a UV detector
-
Anion-exchange or a suitable reverse-phase C18 HPLC column
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate for reverse-phase, or a salt gradient for anion-exchange)
-
Reference standards for 5-FUTP, 5-FUDP, and 5-FUMP (if available for peak identification)
Methodology
-
Preparation of Stability Samples:
-
Thaw the main stock of 5-FUTP-¹³C,¹⁹F,d₁ on ice.
-
Prepare a working solution of 5-FUTP at a known concentration (e.g., 1 mM) in a 10 mM Tris-HCl buffer, pH 8.3.
-
Aliquot this working solution into multiple tubes for each storage condition to be tested (e.g., -20°C, 4°C, and 25°C).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately take three aliquots from the freshly prepared working solution.
-
Analyze each by HPLC to establish the initial concentration and purity of the 5-FUTP.
-
Record the peak areas for 5-FUTP, and any existing 5-FUDP or 5-FUMP.
-
-
Incubation:
-
Place the remaining aliquots at their designated storage temperatures.
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), remove three aliquots from each storage condition.
-
If frozen, thaw the samples on ice before analysis.
-
Analyze each sample by HPLC under the same conditions as the T=0 samples.
-
-
Data Analysis:
-
Calculate the percentage of the initial 5-FUTP remaining at each time point for each condition.
-
Plot the percentage of remaining 5-FUTP versus time for each storage condition.
-
The stability is often defined as the time point at which the concentration of the parent compound (5-FUTP) drops below 90% of its initial value.
-
Visualizing Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and the experimental workflow for a stability study.
Caption: Primary hydrolytic degradation pathway of 5-FUTP.
Caption: Experimental workflow for a 5-FUTP stability study.
Conclusion
The integrity of 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ is critical for the success of advanced research and development projects. While the molecule's primary vulnerability lies in the hydrolysis of its triphosphate chain, this degradation can be effectively managed through disciplined storage practices. By maintaining a frozen, slightly alkaline (pH 8.0-8.5), and light-protected environment, and by judiciously aliquoting stock solutions to prevent freeze-thaw cycles, researchers can ensure the long-term stability and reliability of this powerful investigational tool. The presence of stable isotopes (¹³C, ¹⁹F, d₁) does not compromise the chemical stability, allowing scientists to focus on the inherent challenges of working with nucleotide triphosphates.
References
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Unlocking RNA's Secrets: A Technical Guide to 13C, 19F, and Deuterium Labeling in NMR Spectroscopy
Introduction: The Challenge and Promise of RNA Structural Biology
Ribonucleic acid (RNA), once viewed as a simple messenger, is now recognized as a pivotal regulator of countless biological processes, from gene expression to catalysis.[1] This functional diversity is intricately linked to its three-dimensional structure and dynamic conformational changes.[1][2] For researchers in drug development and fundamental biology, deciphering these atomic-level details is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for investigating RNA structure and dynamics in solution, mirroring physiological conditions more closely than crystallographic methods.[3][4]
However, as RNA molecules increase in size, their NMR spectra become progressively complex, plagued by severe signal overlap and line broadening.[1][3][5] This "curse of dimensionality" has historically limited high-resolution NMR studies to relatively small RNAs.[3] Isotopic labeling—the strategic incorporation of NMR-active isotopes like Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (²H)—provides a powerful solution to these challenges, revolutionizing the study of RNA by NMR.[1][5][6][7][8]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, applications, and methodologies behind ¹³C, ¹⁹F, and deuterium labeling in RNA NMR. We will explore the unique advantages each isotope offers, from simplifying spectra and enhancing relaxation properties to introducing unique probes for studying ligand interactions and conformational dynamics.
The Core Problem: Overcoming Spectral Complexity in RNA NMR
The primary obstacle in RNA NMR is the limited chemical shift dispersion of its constituent nucleotides.[5][8] Unlike proteins with 20 distinct amino acid building blocks, RNA is composed of only four different nucleotides (A, U, G, C), leading to significant overlap of proton signals, particularly in the ribose region.[8][9] As the size of the RNA increases, this spectral crowding renders unambiguous signal assignment and structure determination nearly impossible.[1][5][10]
Isotopic labeling directly addresses this issue by enabling the use of multidimensional heteronuclear NMR experiments, which correlate the proton signals with those of the directly attached ¹³C or ¹⁵N nuclei. This spreads the signals out into additional dimensions, dramatically improving resolution.[9][11]
¹³C Labeling: The Foundation of Heteronuclear RNA NMR
The incorporation of ¹³C, an NMR-active isotope, into the ribose and base moieties of RNA is a cornerstone of modern RNA structural biology.[9][12] Uniform ¹³C labeling, often in conjunction with ¹⁵N labeling, allows for the application of a suite of powerful triple-resonance NMR experiments that facilitate the sequential assignment of resonances throughout the RNA chain.
Benefits of ¹³C Labeling:
-
Spectral Simplification: Enables the use of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC), which resolve overlapping proton signals by spreading them across a second, less crowded ¹³C dimension.[11][12]
-
Resonance Assignment: Triple-resonance experiments (e.g., HNC, HNCO) provide through-bond correlations that are essential for the sequential assignment of resonances in larger RNAs.
-
Structural Restraints: ¹³C-edited NOESY experiments allow for the unambiguous measurement of nuclear Overhauser effects (NOEs) between protons attached to ¹³C, providing crucial distance restraints for structure calculation.
-
Dynamic Insights: ¹³C relaxation measurements provide information on the internal motions of the RNA molecule on a pico- to nanosecond timescale.
Diagram: Workflow for ¹³C-Labeled RNA Production and Analysis
Caption: General workflow for producing and analyzing ¹³C-labeled RNA for NMR studies.
Deuterium Labeling: Sharpening the View of Large RNAs
For RNAs exceeding ~30 kDa, even ¹³C/¹⁵N labeling may not be sufficient to overcome the rapid signal decay (transverse relaxation) that leads to broad spectral lines.[1][13] This is where deuterium (²H) labeling becomes indispensable. Replacing non-exchangeable protons with deuterium, which is NMR-silent under typical conditions, has two profound effects:
-
Reduced Linewidths: Deuteration dramatically slows down relaxation rates, resulting in significantly sharper NMR signals and improved spectral quality for larger RNAs.[14][15]
-
Spectral Simplification: The removal of protons simplifies complex coupling networks and reduces the number of signals in homonuclear ¹H-¹H correlation spectra (e.g., NOESY), making them easier to interpret.[12][16]
Strategies for Deuterium Labeling:
-
Uniform Deuteration: While effective at reducing relaxation, complete deuteration removes too many protons, eliminating the crucial NOE distance information needed for structure determination.[3]
-
Selective Deuteration: The most powerful approach involves preparing RNAs that are perdeuterated except for specific protonated sites.[1][15][17] For example, using selectively protonated ribonucleoside triphosphates (rNTPs) allows for the observation of specific types of protons (e.g., only aromatic H6/H8 protons) in an otherwise deuterated molecule.[1] This dramatically simplifies the resulting spectra.[2][12]
Data Summary: Impact of Deuteration on RNA Relaxation Properties
| Property | Unlabeled RNA | Deuterated RNA | Benefit for NMR |
| Transverse Relaxation (T₂) | Shorter | Longer | Sharper spectral lines, improved sensitivity for larger molecules.[14] |
| Longitudinal Relaxation (T₁) | Shorter | Longer | Can influence optimal experimental parameters.[14] |
¹⁹F NMR: A Sensitive Probe for Conformation and Interactions
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR studies due to its 100% natural abundance, high sensitivity (83% of ¹H), and large chemical shift range, which makes it exquisitely sensitive to its local chemical environment.[18] Since fluorine is absent in naturally occurring RNA, site-specific incorporation of a fluorine label provides a unique, background-free probe to study RNA structure, dynamics, and ligand binding.[18][19][20]
Key Applications of ¹⁹F Labeling in RNA NMR:
-
Probing Conformational Equilibria: The sensitivity of the ¹⁹F chemical shift to the local environment makes it an ideal tool for studying dynamic processes, such as the equilibrium between hairpin and duplex structures in RNA.[19][21][22]
-
Ligand Binding and Drug Discovery: ¹⁹F NMR is a powerful method for screening small molecule libraries for binders to an RNA target.[19][20] Changes in the ¹⁹F chemical shift or relaxation properties upon addition of a compound can indicate a direct binding event.[20] This is particularly advantageous for fragment-based drug discovery.[20]
-
Structural Analysis: ¹⁹F labels can be used to measure residual dipolar couplings (RDCs), providing long-range structural information that is complementary to short-range NOE data.[18]
Diagram: ¹⁹F NMR for RNA-Ligand Interaction Analysis
Caption: Workflow for identifying RNA-binding small molecules using ¹⁹F NMR.
Advanced Strategies: Segmental and In-Cell Labeling
To tackle even larger and more complex RNA systems, researchers have developed sophisticated labeling strategies that provide unprecedented levels of spectral editing.
-
Segmental Isotope Labeling: This powerful technique involves ligating an isotopically labeled RNA fragment to one or more unlabeled fragments.[1][23][24] This allows researchers to focus on a specific domain within the context of a much larger, intact RNA molecule, effectively creating a "spectral window" to observe the region of interest without interference from the rest of the molecule.[24][25]
-
In-Cell NMR: The ultimate goal is to study biomolecules in their native cellular environment. In-cell NMR involves introducing isotopically labeled RNA into living cells and acquiring NMR spectra.[26][27][28] This approach provides invaluable insights into how the crowded cellular environment affects RNA structure, dynamics, and interactions, which can differ significantly from in vitro conditions.[26][29]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Uniformly ¹³C/¹⁵N-Labeled RNA
This protocol outlines the standard method for producing milligram quantities of isotopically labeled RNA for NMR studies using in vitro transcription.[1][7]
1. Preparation of Labeled Nucleoside Triphosphates (rNTPs):
- The most common method is to purchase commercially available ¹³C/¹⁵N-labeled rNTPs.[7]
- Alternatively, rNTPs can be produced by growing bacteria (e.g., E. coli) in minimal media with ¹³C-glucose and ¹⁵N-ammonium sulfate as the sole carbon and nitrogen sources, followed by extraction and enzymatic conversion of the ribonucleoside monophosphates (rNMPs) to rNTPs.[7][12]
2. In Vitro Transcription (IVT) Reaction:
- Assemble the transcription reaction on ice in the following order:
- Nuclease-free water
- Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
- Labeled rNTPs (e.g., 5 mM each of ¹³C/¹⁵N-ATP, -GTP, -CTP, -UTP)
- DNA template (linearized plasmid or synthetic oligonucleotides)
- T7 RNA Polymerase (high concentration)
- Incubate the reaction at 37°C for 4-6 hours.
3. Purification of Labeled RNA:
- Terminate the reaction by adding EDTA to chelate Mg²⁺.
- Digest the DNA template with DNase I.
- Purify the RNA from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE).
- Excise the RNA band from the gel and elute the RNA by crush-and-soak method in an appropriate buffer.
- Desalt and concentrate the purified RNA using ultrafiltration.
4. Quality Control:
- Verify the purity and integrity of the RNA on a denaturing PAGE gel.
- Confirm the concentration using UV-Vis spectrophotometry (A₂₆₀).
- Prepare the final NMR sample in the desired buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O).
Conclusion and Future Outlook
The strategic use of ¹³C, ¹⁹F, and deuterium labeling has fundamentally transformed the field of RNA NMR, enabling the study of increasingly large and complex RNA molecules.[6][10][13] These techniques have provided unprecedented insights into RNA folding, conformational dynamics, and interactions with small molecules and other biomolecules.
The future of RNA NMR lies in the continued development of more sophisticated labeling schemes, such as site-specific and segmental labeling, which will be crucial for dissecting the structure and function of large ribonucleoprotein complexes like the ribosome and spliceosome.[24][30] Furthermore, the growing application of in-cell NMR will bridge the gap between in vitro structural studies and in vivo biological function, offering a more holistic understanding of RNA's role in the cell.[26][28][31] For drug development professionals, these advanced NMR methods, particularly ¹⁹F NMR, will continue to be invaluable tools for the discovery and optimization of novel RNA-targeting therapeutics.[20][32]
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MDPI. (2023). Recent Advances and Prospects in RNA Drug Development. International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to the Chemical Synthesis of Isotopically Labeled 5-Fluorouridine Triphosphate (5-FUTP)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of isotopically labeled 5-fluorouridine triphosphate (5-FUTP), a critical tool for in-depth studies of cancer metabolism, drug mechanism of action, and nucleic acid biochemistry. We move beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for isotopic label incorporation, and the practical nuances of purification and characterization. The primary focus is on the robust and widely adopted Ludwig-Eckstein method, a one-pot phosphorylation strategy that offers high efficiency and adaptability for creating these essential molecular probes. This document is designed to empower researchers with the foundational knowledge and detailed protocols necessary to confidently produce high-purity, isotopically labeled 5-FUTP for advanced experimental applications.
Introduction: The Significance of 5-FUTP and its Labeled Analogues
The Central Role of 5-Fluorouracil in Oncology
5-Fluorouracil (5-FU) stands as a cornerstone of chemotherapy for a wide array of solid tumors, including colorectal, breast, and gastric cancers.[1] As a pyrimidine analogue, its efficacy stems from its ability to disrupt the normal biosynthesis and function of nucleic acids, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[2][3] Upon entering a cell, 5-FU does not act directly but is converted into several active metabolites that exert its cytotoxic effects.[4][5]
5-Fluorouridine Triphosphate (5-FUTP): The RNA-Directed Metabolite
The metabolic activation of 5-FU proceeds through multiple enzymatic steps.[6] One of the key pathways involves its conversion to 5-fluorouridine monophosphate (FUMP), which is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and finally to 5-fluorouridine triphosphate (5-FUTP).[4][6] This active metabolite, 5-FUTP, serves as a fraudulent substrate for RNA polymerases. Its incorporation in place of the natural uridine triphosphate (UTP) into newly synthesized RNA disrupts RNA processing and function, contributing significantly to the overall cytotoxicity of 5-FU.[3][5][7]
The Imperative of Isotopic Labeling
Isotopic labeling—the substitution of an atom with its isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ³¹P with ³²P)—transforms a molecule into a powerful probe for biochemical and medical research. Labeled 5-FUTP allows for the unambiguous tracking of its metabolic fate, quantification in complex biological matrices, and detailed structural studies of its interactions with enzymes and nucleic acids using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This guide focuses on the chemical synthesis required to produce these invaluable research tools.
Synthetic Strategies: From Nucleoside to Triphosphate
The conversion of a nucleoside like 5-fluorouridine to its 5'-triphosphate is a fundamental challenge in bioorganic chemistry. While both enzymatic and chemical methods exist, chemical synthesis offers greater versatility, especially for incorporating a wide variety of isotopic labels at specific positions.
Chemical vs. Enzymatic Approaches
Enzymatic synthesis leverages the cell's natural machinery, using a cascade of kinases to sequentially add phosphate groups.[10] This approach offers high regio- and stereoselectivity under mild conditions.[10] However, it can be limited by enzyme substrate specificity, the cost of enzymes and cofactors, and potential difficulties in introducing labels into the phosphate backbone.
Chemical synthesis provides a more flexible and often more scalable alternative. Although it may require the use of protecting groups and anhydrous conditions, it allows for precise control over the reaction and is compatible with a broader range of modified or labeled precursors.[11] Among chemical methods, the "one-pot" approach developed by Ludwig and Eckstein has become a gold standard for its reliability and efficiency.[12][13]
The Ludwig-Eckstein Method: A Reliable "One-Pot" Phosphorylation
The Ludwig-Eckstein method is a robust, one-pot, three-step procedure that efficiently converts a nucleoside with a free 5'-hydroxyl group into its corresponding 5'-triphosphate.[13][14] The elegance of this method lies in its sequential activation and reaction chemistry within a single flask, minimizing intermediate purification steps and maximizing yield.[13] The core principle involves:
-
Activation: The 5'-hydroxyl group of the starting nucleoside is reacted with a phosphitylating agent, typically salicyl phosphorochloridite, to form a highly reactive phosphite intermediate.
-
Cyclization: This intermediate reacts with pyrophosphate, displacing the salicylic acid group to form a strained cyclic nucleoside triphosphate intermediate.
-
Oxidation: The cyclic intermediate is then oxidized, typically with iodine, to open the ring and yield the final, stable nucleoside 5'-triphosphate in the desired P(V) oxidation state.[13]
This method is highly amenable to various nucleoside analogues and is the cornerstone of the protocol detailed in this guide.
Strategic Incorporation of Isotopic Labels
The key to synthesizing isotopically labeled 5-FUTP is to begin with an isotopically labeled precursor. The phosphorylation chemistry itself does not introduce the label (unless ³²P or ¹⁸O is desired in the phosphate chain). The label must be present in the starting 5-fluorouridine molecule.
-
Labeling the Pyrimidine Ring (¹³C, ¹⁵N): To label the 5-fluorouracil base, one must perform a de novo chemical synthesis of the pyrimidine ring using labeled building blocks. For instance, [2-¹³C]-5-fluorouracil can be synthesized and then coupled to a ribose sugar to form the required nucleoside.[8] Companies that specialize in stable isotopes offer pre-labeled 5-fluorouracil with various isotopic patterns (e.g., ¹³C₄, ¹⁵N₂).[15]
-
Labeling the Ribose Moiety (¹³C, ²H): If the experimental goal is to track the ribose portion of the molecule, the synthesis must start with an appropriately labeled D-ribose sugar, which is then used to build the 5-fluorouridine nucleoside.
-
Labeling the Phosphate Chain (³²P, ³³P, ¹⁸O): Radioisotopes like ³²P or ³³P can be introduced by using labeled pyrophosphate in the Ludwig-Eckstein reaction. Stable isotopes like ¹⁸O can be incorporated by using ¹⁸O-labeled water during the oxidation step or by starting with ¹⁸O-labeled phosphate reagents.
The following workflow diagram illustrates the overall process from a labeled precursor to the final product.
Caption: Overall workflow for the synthesis of isotopically labeled 5-FUTP.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-FUTP from a 5-fluorouridine precursor using the Ludwig-Eckstein method.
Disclaimer: This protocol is intended for trained chemistry professionals in a properly equipped laboratory. All manipulations, especially those involving pyrophoric or moisture-sensitive reagents, must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using appropriate anhydrous techniques.
Reagents and Equipment
| Reagent/Material | Purpose | Key Considerations |
| Isotopically Labeled 5-Fluorouridine | Starting Material | Must be thoroughly dried (e.g., by co-evaporation with pyridine) before use. |
| Salicyl Phosphorochloridite | Phosphitylating Agent | Highly moisture-sensitive. Store under inert gas. |
| Tributylamine | Base | Used to neutralize acids formed during the reaction. |
| Tris(tetrabutylammonium) Pyrophosphate | Phosphate Source | Hygroscopic. Must be handled in a dry environment. |
| Iodine (I₂) | Oxidizing Agent | Used in a pyridine/water solution. |
| Pyridine (Anhydrous) | Solvent | Primary reaction solvent. Must be of high purity and anhydrous. |
| N,N-Dimethylformamide (DMF, Anhydrous) | Co-solvent | Used to aid in solubility. |
| Triethylammonium Bicarbonate (TEAB) | HPLC Buffer | Used for ion-exchange chromatography. |
| Inert Gas (Argon or Nitrogen) | Atmosphere | Essential for preventing reaction with moisture and oxygen. |
| HPLC System with Anion-Exchange Column | Purification | Required for separating the final product from byproducts. |
Step-by-Step Synthesis of Labeled 5-FUTP
Step 1: Preparation of the Starting Material
-
Place 0.1 mmol of isotopically labeled 5-fluorouridine into a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous pyridine.
-
Evaporate the pyridine under reduced pressure. Repeat this co-evaporation process two more times to ensure the nucleoside is completely anhydrous.
-
Place the flask under a positive pressure of argon.
Step 2: Phosphitylation (Activation)
-
Dissolve the dried 5-fluorouridine in 1 mL of anhydrous pyridine and 0.5 mL of anhydrous DMF.
-
In a separate, dry vial, dissolve 0.15 mmol of salicyl phosphorochloridite in 0.5 mL of anhydrous dioxane.
-
Cool the 5-fluorouridine solution to 4°C in an ice bath.
-
Slowly add the salicyl phosphorochloridite solution dropwise to the stirring nucleoside solution.
-
Allow the reaction to stir at 4°C for 2-3 hours. Progress can be monitored by ³¹P-NMR if available.
Step 3: Reaction with Pyrophosphate
-
In a separate vial, dissolve 0.5 mmol of tris(tetrabutylammonium) pyrophosphate and 0.5 mmol of tributylamine in 1 mL of anhydrous DMF.
-
Add this pyrophosphate solution to the reaction flask from Step 2.
-
Allow the mixture to stir at room temperature for 2-3 hours. This step facilitates the formation of the key cyclic intermediate.
Step 4: Oxidation
-
Prepare a solution of 0.2 mmol of iodine (I₂) in 2 mL of pyridine containing 2% water.
-
Add the iodine solution dropwise to the reaction mixture until a persistent brown color is observed.
-
Stir for 30 minutes.
-
Quench the excess iodine by adding a few drops of 5% aqueous sodium sulfite (Na₂SO₃) until the brown color disappears.
Step 5: Workup and Isolation
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of water (e.g., 10 mL).
-
The crude aqueous solution of labeled 5-FUTP is now ready for purification.
Purification and Characterization
Purity is paramount for any subsequent biological or analytical application. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying nucleoside triphosphates.
Purification by Anion-Exchange HPLC
-
Column: A semi-preparative anion-exchange column (e.g., DEAE or similar) is typically used.
-
Mobile Phase: A gradient elution is employed.
-
Buffer A: 50 mM Triethylammonium Bicarbonate (TEAB), pH 7.5
-
Buffer B: 1 M Triethylammonium Bicarbonate (TEAB), pH 7.5
-
-
Procedure:
-
Inject the crude aqueous solution onto the equilibrated column.
-
Run a linear gradient from 0% to 100% Buffer B over 40-60 minutes.
-
Monitor the elution profile at 260 nm. The triphosphate (5-FUTP), with its high negative charge, will elute last, well-separated from monophosphate, diphosphate, and other reaction byproducts.
-
-
Desalting: Collect the fractions containing the pure 5-FUTP. Pool them and remove the volatile TEAB buffer by repeated lyophilization (freeze-drying). The final product is typically obtained as the triethylammonium or sodium salt.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final product must be rigorously confirmed.
-
³¹P NMR Spectroscopy: This is an essential tool for confirming the triphosphate structure. The spectrum should show three distinct phosphorus signals: a doublet for the α-phosphate, a triplet for the β-phosphate, and a doublet for the γ-phosphate, with characteristic coupling constants.
-
¹H and ¹³C NMR Spectroscopy: Confirms the integrity of the nucleoside structure and can be used to verify the position and enrichment of ¹³C labels.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) provides an exact mass measurement, confirming the elemental composition and the incorporation of the desired number of isotopic labels.
-
Analytical HPLC: An analytical run on the purified product should show a single, sharp peak, confirming its purity (typically >95%).
Conclusion
The chemical synthesis of isotopically labeled 5-fluorouridine triphosphate is a challenging yet highly rewarding endeavor that yields powerful tools for biomedical research. The Ludwig-Eckstein method provides a reliable and versatile pathway to achieve this goal. By starting with appropriately labeled precursors and following a meticulous protocol under anhydrous conditions, researchers can produce high-purity 5-FUTP. Rigorous purification by HPLC and thorough characterization by NMR and MS are critical, self-validating steps that ensure the final product is suitable for demanding applications, from quantitative metabolic flux analysis to detailed enzymatic mechanism studies. This guide provides the strategic framework and practical methodology to empower scientists in this critical area of drug development and molecular biology.
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Role of uridine phosphorylase in the anabolism of 5-fluorouracil. (1985). PubMed Central. [Link]
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Evidence that intracellular synthesis of 5-fluorouridine-5'-phosphate from 5-fluorouracil and 5-fluorouridine is compartmentalized. (1984). Biochemical and Biophysical Research Communications. [Link]
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Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. (2024). Molecules. [Link]
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One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates. (2011). Organic Letters. [Link]
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One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. (2021). Green Chemistry. [Link]
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The enzymatic synthesis of 5-fluorouridine 5'-phosphate. (1959). Journal of Biological Chemistry. [Link]
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Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2023). ACS Pharmacology & Translational Science. [Link]
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5-Fluoro-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I). Jena Bioscience. [Link]
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What is the mechanism of action for 5-fluorouracil (5-FU)? (2025). Dr.Oracle. [Link]
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Purification and characterization of 5'-nucleotidase/FAD pyrophosphatase from human placenta. (1997). Methods in Enzymology. [Link]
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Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. (2022). Cancers. [Link]
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Formulation and characterization of 5-Fluorouracil enteric coated nanoparticles for sustained and localized release in treating colorectal cancer. (2013). Saudi Pharmaceutical Journal. [Link]
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Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. (2020). International Journal of Nanomedicine. [Link]
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Radiolabeling and in vitro evaluation of a new 5-fluorouracil derivative with cell culture studies. (2019). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007). Archiv der Pharmazie. [Link]
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The Intracellular Odyssey of a Fluorinated Pyrimidine: A Technical Guide to the Metabolic Fate of 5-Fluorouridine Triphosphate
This guide provides an in-depth exploration of the metabolic journey of 5-fluorouridine triphosphate (5-FUTP) within cellular systems. As a critical active metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), understanding the intricate pathways of 5-FUTP is paramount for researchers, scientists, and drug development professionals seeking to optimize cancer therapies and overcome resistance. This document moves beyond a mere recitation of facts to provide a causal understanding of the biochemical transformations and their cytotoxic consequences, grounded in established scientific literature.
Introduction: The Clinical Significance of 5-Fluorouracil and its Active Metabolites
5-Fluorouracil, a cornerstone of chemotherapy for various solid tumors such as colorectal, breast, and head and neck cancers, functions as a prodrug.[1][2] Its therapeutic efficacy is not intrinsic but relies on its intracellular conversion into three key active metabolites: 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (5-FUTP).[3][4][5] While FdUMP is renowned for its potent inhibition of thymidylate synthase (TS), a crucial enzyme in de novo DNA synthesis, and FdUTP can be misincorporated into DNA, the metabolic fate of 5-FUTP centers on its profound impact on RNA metabolism.[6][7][8][9] This guide will specifically dissect the anabolic formation of 5-FUTP and its subsequent multifaceted roles in cellular disruption.
Anabolic Activation: The Cellular Synthesis of 5-FUTP
The journey from the administered 5-FU to the active 5-FUTP is a multi-step enzymatic cascade that mirrors the cell's natural pyrimidine salvage pathway.[10] Upon entering the cell, 5-FU is primarily converted to 5-fluorouridine monophosphate (FUMP) through two main pathways.[11][12]
One major route involves the direct conversion of 5-FU to FUMP by orotate phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor.[11][12] Alternatively, 5-FU can be anabolized to 5-fluorouridine (5-FUrd) by uridine phosphorylase, which is then phosphorylated to FUMP by uridine kinase.[11][12] FUMP is subsequently phosphorylated to 5-fluorouridine diphosphate (FUDP) and finally to the active metabolite, 5-fluorouridine triphosphate (5-FUTP).[11][12][13]
This anabolic activation is a critical determinant of 5-FU's cytotoxicity. Reduced enzymatic activity in this pathway can lead to diminished levels of 5-FUTP and contribute to drug resistance.[14]
Caption: Consequences of 5-FUTP incorporation into RNA.
Crosstalk with other 5-FU Metabolites and Catabolism
While this guide focuses on 5-FUTP, its metabolic fate is intertwined with the other active metabolites of 5-FU. FUDP can be converted to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, shunting the fluorinated nucleotide towards the DNA-damaging pathways involving FdUTP and FdUMP. [11][12] Furthermore, the majority of administered 5-FU (around 80-85%) does not undergo anabolic activation but is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD). [11][12][15]This catabolic pathway breaks down 5-FU into inactive metabolites, such as dihydrofluorouracil (DHFU), which are then excreted. [11][15]The activity of DPD is a critical factor in 5-FU toxicity, and patients with DPD deficiency are at a high risk of severe side effects due to increased levels of active metabolites. [15]
Methodologies for Studying the Metabolic Fate of 5-FUTP
Investigating the intracellular journey of 5-FUTP requires robust analytical techniques. Here, we outline a general workflow and a detailed protocol for the quantification of 5-FUTP and its incorporation into RNA.
Experimental Workflow
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A Technical Guide to 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁: Sourcing, Quality Control, and Application in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Multi-Isotopic Labeling in Nucleotide Analogs
5-Fluorouridine 5'-triphosphate (5-FUTP) is a crucial molecule in the study of RNA biology and the development of anticancer therapeutics. As an analog of uridine triphosphate, it can be incorporated into RNA during transcription, leading to significant biological consequences. The parent drug, 5-Fluorouracil (5-FU), exerts part of its cytotoxic effect through the metabolic conversion to 5-FUTP and its subsequent integration into various RNA species, which can disrupt RNA processing and function.[1][2]
The introduction of stable isotopes at specific atomic positions within 5-FUTP—creating molecules such as 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁—provides researchers with a powerful tool for a variety of sensitive and specific analytical techniques. The presence of ¹³C, ¹⁹F, and deuterium (d) labels allows for advanced Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) studies to probe RNA structure, dynamics, and interactions with unprecedented detail.[3][] This guide provides an in-depth overview of the commercial sources, quality control considerations, and a key application of this multi-labeled nucleotide analog.
Commercial Sourcing and Availability
The procurement of highly specialized, multi-labeled nucleotide analogs like 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ requires sourcing from vendors specializing in stable isotope-labeled compounds for research purposes. A primary supplier for this specific compound is MedChemExpress (MCE) . While other suppliers, such as Cambridge Isotope Laboratories, Inc. (CIL) , are prominent in the field of isotopically labeled nucleic acids, they may not list this exact combination but offer a wide array of other labeled rNTPs and dNTPs.
| Supplier | Product Name | Catalog Number | Stated Availability |
| MedChemExpress (MCE) | 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ | HY-134178S1 | In stock |
| SPYRYX BioSCIENCES | 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ | Not specified | Not Available For Sale |
| Cambridge Isotope Laboratories, Inc. (CIL) | Various ¹³C, ¹⁵N, d labeled rNTPs | Varies | In stock |
This table is based on publicly available information and is subject to change. It is recommended to contact the suppliers directly for the most current availability and technical specifications.
Quality Control and Analytical Verification: A Self-Validating System
Given the complexity of the synthesis and the critical need for purity in downstream applications, rigorous quality control is paramount. As a Senior Application Scientist, it is essential to not only rely on the supplier's Certificate of Analysis (C of A) but also to understand the analytical techniques used for verification.
A typical C of A for a high-purity nucleotide analog from a reputable supplier like MedChemExpress would include the following parameters:
-
Identity Confirmation: Verified by Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the molecular weight is consistent with the chemical formula of 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the compound, which should ideally be above 95%.
-
Structural Confirmation: While not always provided for custom-labeled compounds, high-resolution NMR (¹H, ¹³C, ¹⁹F, ³¹P) is the gold standard for confirming the structure and the position of the isotopic labels.
-
Appearance: A visual inspection of the physical state (e.g., solid or solution) and color.
The causality behind these choices is clear: LC-MS provides a rapid and accurate determination of the molecular mass, confirming the incorporation of the heavy isotopes. HPLC is essential for separating the desired triphosphate from any mono- or diphosphate contaminants, as well as other impurities from the synthesis. NMR provides the most detailed structural information, confirming the integrity of the molecule.
Below is a diagram illustrating the logical flow of quality control for such a specialized compound.
Caption: Workflow from labeled NTP to structural insights.
Conclusion
5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ represents a sophisticated chemical tool for researchers at the forefront of RNA biology and drug discovery. Its multi-isotopic labeling scheme opens the door to advanced NMR experiments that can elucidate the structure and dynamics of RNA and its complexes with small molecules. By understanding the commercial landscape, insisting on rigorous quality control, and employing well-validated experimental protocols, scientists can leverage the power of this unique nucleotide analog to gain deeper insights into the intricate world of RNA.
References
- Ghoshal, K. & Jacob, S. T. An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology53, 1569–1575 (1997).
- Moon, S. L. & Been, M. D. In Vitro Transcription of Modified RNAs. in Methods in Molecular Biology vol. 703 17–31 (Humana Press, 2011).
- Warren, L. & Fierke, C. A. In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry35, 9.4.1-9.4.23 (2008).
- Chen, H., Wang, G., Shui, W. & Wong, S. C. C. Stable-Isotope-Assisted MALDI-TOF Mass Spectrometry for Accurate Determination of Nucleotide Compositions of PCR Products. Analytical Chemistry74, 2070–2075 (2002).
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SPYRYX BioSCIENCES. 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁. Available at: [Link].
- Dayie, T. K. et al. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews122, 9335–9388 (2022).
- Becette, O. B. et al. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules26, 5613 (2021).
- Taiwo, K. M. et al. Chemo-enzymatic synthesis of ¹³C- and ¹⁹F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatshefte für Chemie - Chemical Monthly152, 441–447 (2021).
- Ghergheh, C. M. et al. Solution NMR readily reveals distinct structural folds and interactions in doubly ¹³C- and ¹⁹F-labeled RNAs. Proceedings of the National Academy of Sciences117, 25339–25349 (2020).
- Burger, A. et al.
- Dayie, T. K. & Thakur, V. V. Selective ¹³C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR47, 225–237 (2010).
- Longhini, A. P. et al. ¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR. in Methods in Enzymology vol. 565 385–408 (Elsevier, 2015).
- Gmeiner, W. H., Pon, R. T. & Lown, J. W. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells. PLoS ONE8, e78172 (2013).
- Nikonowicz, E. P., Sirr, A., Legault, P. & Pardi, A. Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research20, 4507–4513 (1992).
- Batey, R. T., Battiste, J. L. & Williamson, J. R. Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR46, 113–125 (2010).
- Lukavsky, P. J. & Puglisi, J. D. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography. RNA10, 889–893 (2004).
- Jhaveri, S. D. & Ellington, A. D. Expanding the structural and functional diversity of RNA: Analog uridine triphosphates as candidates for in vitro selection of nucleic acids. Nucleic Acids Research29, 3165–3174 (2001).
- Potcoava, M. et al. Analysis of Ribonucleotide 5′-Triphosphate Analogs as Potential Inhibitors of Zika Virus RNA-Dependent RNA Polymerase by Using Nonradioactive Polymerase Assays. Journal of Virology91, (2017).
- Shcherbakov, A. A., Lu, G. J., Mandala, V. S. & Hong, M. Two-dimensional ¹⁹F-¹³C correlation NMR for ¹⁹F resonance assignment of fluorinated proteins. Journal of Biomolecular NMR74, 193–204 (2020).
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Methodological & Application
Protocol for incorporating 5-Fluorouridine 5'-triphosphate into RNA using T7 polymerase.
Application Notes & Protocols
Topic: Protocol for Incorporating 5-Fluorouridine 5'-triphosphate into RNA using T7 RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Fluorouridine-Modified RNA
The site-specific incorporation of modified nucleotides into RNA molecules is a powerful tool in chemical biology and drug development. 5-Fluorouridine (5-FU), a uracil analog, has long been a cornerstone of chemotherapy.[1] Its active metabolite, 5-Fluorouridine 5'-triphosphate (5-FUTP), can be incorporated into RNA during transcription, leading to disruptions in RNA processing and function, which contributes to its cytotoxic effects.[2][3][4] Harnessing this process through in vitro transcription (IVT) with T7 RNA polymerase allows for the precise synthesis of 5-FU-modified RNA. This capability is invaluable for a range of applications, from fundamental studies of RNA-protein interactions and RNA metabolism to the development of novel RNA-based therapeutics with enhanced stability or specific functionalities.[5] This guide provides a comprehensive protocol for the incorporation of 5-FUTP into RNA using T7 RNA polymerase, detailing the underlying principles, step-by-step methodologies, and analytical validation techniques.
Core Principles of 5-FUTP Incorporation by T7 RNA Polymerase
The enzymatic synthesis of RNA via IVT relies on the high specificity and processivity of bacteriophage RNA polymerases, most commonly T7 RNA polymerase.[6][7] The polymerase recognizes a specific promoter sequence on a double-stranded DNA template and synthesizes a complementary RNA strand.[8] T7 RNA polymerase exhibits a notable tolerance for modified nucleotides, including those with substitutions at the 5-position of the pyrimidine ring, such as 5-FUTP.[9][10]
The central principle of this protocol is the substitution of the natural uridine triphosphate (UTP) with 5-FUTP in the IVT reaction mixture. The T7 RNA polymerase will then incorporate 5-FUTP into the nascent RNA chain at positions where adenosine (A) is present in the DNA template. The efficiency of incorporation can be influenced by several factors, including the relative concentrations of 5-FUTP and UTP, the overall nucleotide concentration, and the concentration of magnesium ions (Mg²⁺), which is a critical cofactor for the polymerase.[11][]
Mechanism of Incorporation
The following diagram illustrates the enzymatic incorporation of 5-FUTP into a growing RNA strand by T7 RNA polymerase.
Caption: Mechanism of 5-FUTP incorporation by T7 RNA polymerase.
Experimental Protocol: Synthesis of 5-FUTP Modified RNA
This protocol is designed for a standard 20 µL IVT reaction. Reactions can be scaled up as needed.
Part 1: DNA Template Preparation
A high-quality, linear DNA template is crucial for efficient IVT. The template must contain a double-stranded T7 promoter sequence upstream of the sequence to be transcribed.[6][8] This can be a linearized plasmid or a PCR product.
-
Template Design: Ensure the DNA template has a T7 promoter sequence (e.g., 5'-TAATACGACTCACTATAGGG-3'). The transcription start site is the first guanine of the "GGG" sequence.[13][14]
-
Linearization (for plasmids): Digest the plasmid with a restriction enzyme that cuts downstream of the desired RNA sequence. Purify the linearized plasmid using a standard PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
PCR Amplification (for PCR templates): If using a PCR product, one of the primers must contain the T7 promoter sequence at its 5' end.[8] It is recommended to purify the PCR product to remove primers and dNTPs.
-
Quantification and Quality Control: Determine the concentration of the DNA template using a spectrophotometer. Verify the integrity and purity of the template by running an aliquot on an agarose gel.
Part 2: In Vitro Transcription Reaction
Assemble the reaction at room temperature to prevent precipitation of the DNA template by spermidine in the reaction buffer.[6]
Table 1: In Vitro Transcription Reaction Setup (20 µL)
| Component | Stock Concentration | Volume to Add | Final Concentration | Rationale |
| Nuclease-Free Water | - | Up to 20 µL | - | Vehicle for the reaction components. |
| 10X Transcription Buffer | 10X | 2 µL | 1X | Provides optimal pH, salts, and Mg²⁺. |
| ATP | 100 mM | 2 µL | 10 mM | Ribonucleotide building block. |
| GTP | 100 mM | 2 µL | 10 mM | Ribonucleotide building block. |
| CTP | 100 mM | 2 µL | 10 mM | Ribonucleotide building block. |
| UTP | 100 mM | 1 µL | 5 mM | Natural ribonucleotide. Adjust ratio with 5-FUTP for desired incorporation. |
| 5-FUTP | 100 mM | 1 µL | 5 mM | Modified ribonucleotide for incorporation. |
| DNA Template | 0.5-1 µg/µL | 1 µL | 25-50 ng/µL | Provides the sequence for transcription. |
| RNase Inhibitor | 40 U/µL | 0.5 µL | 1 U/µL | Protects the synthesized RNA from degradation. |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 5 U/µL | The enzyme that catalyzes RNA synthesis. |
| Total Volume | 20 µL |
Protocol Steps:
-
Thaw all reagents on ice, but assemble the reaction at room temperature.[6]
-
In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10X transcription buffer, ATP, GTP, CTP, UTP, and 5-FUTP.
-
Add the DNA template to the mixture.
-
Add the RNase inhibitor and T7 RNA polymerase.
-
Gently mix the components by pipetting up and down.
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to more truncated products.[]
-
DNase Treatment: After incubation, add 1 µL of RNase-free DNase I (1 U/µL) to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[15]
Part 3: Purification of 5-FUTP Modified RNA
Purification is necessary to remove the DNA template, enzymes, and unincorporated nucleotides.[16][17] Several methods can be used, with spin columns being a common and efficient choice.[18]
Using a Spin Column:
-
Follow the manufacturer's protocol for RNA cleanup. Typically, this involves adding a binding buffer (often containing ethanol) to the IVT reaction.[16]
-
Pass the mixture through the spin column. The RNA will bind to the silica membrane.
-
Wash the column with the provided wash buffers to remove contaminants.
-
Elute the purified RNA with nuclease-free water.
Alternative: Lithium Chloride (LiCl) Precipitation:
This method is effective for purifying longer RNA transcripts (>300 nucleotides) and selectively removes unincorporated nucleotides.[17][19]
-
Add 0.5 volumes of 7.5 M LiCl to the reaction mixture.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
Part 4: Analysis and Quantification of Modified RNA
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Integrity Analysis: Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band at the expected size indicates a successful transcription.
-
Verification of 5-FUTP Incorporation: The most definitive way to confirm the incorporation of 5-FUTP is through mass spectrometry (LC-MS/MS).[20] This technique can identify and quantify the presence of the modified nucleotide within the RNA sequence.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire process, from template preparation to the final analysis of the 5-FUTP modified RNA.
Caption: Workflow for the synthesis and analysis of 5-FUTP modified RNA.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No RNA Yield | - Inactive T7 RNA polymerase.- Degraded DNA template or NTPs.- Presence of RNase contamination.- Suboptimal reaction conditions. | - Use a fresh aliquot of enzyme.- Verify template integrity on a gel; use fresh NTPs.- Use nuclease-free water, tips, and tubes; add RNase inhibitor.- Optimize Mg²⁺ and nucleotide concentrations.[11][] |
| Smear on Gel or Truncated Products | - DNA template degradation.- High Mg²⁺ concentration.- Long incubation time. | - Use a high-quality, purified template.- Titrate Mg²⁺ concentration; lower concentrations may improve fidelity.- Reduce the incubation time to 1-2 hours. |
| Inefficient 5-FUTP Incorporation | - 5-FUTP is a less efficient substrate than UTP.- Incorrect ratio of 5-FUTP to UTP. | - Increase the ratio of 5-FUTP to UTP. You can even try a complete substitution of UTP with 5-FUTP, but this may reduce overall yield.[21]- Optimize the reaction for the modified nucleotide.[22] |
Conclusion
This protocol provides a robust framework for the successful incorporation of 5-Fluorouridine 5'-triphosphate into RNA using T7 RNA polymerase. The ability to generate RNA with this specific modification opens up numerous avenues for research and therapeutic development. By understanding the core principles and carefully controlling the reaction parameters, researchers can reliably produce high-quality, 5-FU-modified RNA for their specific applications. As with any enzymatic reaction involving modified substrates, empirical optimization of the protocol for your specific template and desired level of incorporation is highly recommended.
References
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University of Rochester Medical Center. Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. [Link]
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Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC purification of in vitro transcribed long RNA. Methods in Molecular Biology, 704, 101-109. [Link]
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Sousa, R., & Padilla, R. (1995). Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. Methods in Molecular Biology, 43, 85-93. [Link]
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Motorin, Y., & Helm, M. (2019). Instrumental analysis of RNA modifications. Taylor & Francis Online, 10(1), 1-18. [Link]
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Motorin, Y., & Helm, M. (2020). Analysis of RNA Modifications by Second- and Third-Generation Deep Sequencing: 2020 Update. MDPI, 9(4), 119. [Link]
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Barrick Lab. in vitro RNA synthesis(T7 RNA Polymerase). [Link]
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De Crécy-Lagard, V., & Gaci, N. (2018). Analysis of RNA and its Modifications. PMC, 1-28. [Link]
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Wilson, C., & Szostak, J. W. (1999). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 1(1), 9.3.1-9.3.26. [Link]
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Li, Y., Su, Z., Zhao, W., Zhang, X., Wang, L., & Li, Y. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI, 12(11), 2217. [Link]
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Hadas, Y., Katz, M. G., Bridges, C. R., & Zangi, L. (2017). Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy. PMC, 1-13. [Link]
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Pohl, R., & Hocek, M. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison with DNA templates. RSC Publishing, 8(45), 25449-25458. [Link]
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Bio-Synthesis Inc. The incorporation of N1-methyl pseudouridine by T7 bacteriophage derived RNA polymerase was instrumental for COVID-19 mRNA vaccine production. [Link]
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Gasiorek, J., & Sosnowska, M. (2020). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 5(7), 3329-3337. [Link]
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Clark, W. C., & Kool, E. T. (2021). Current and Emerging Tools and Technologies for Studying RNA Modifications. NCBI, 1-31. [Link]
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Gurdon Institute. Detecting RNA modifications. [Link]
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PubChem. 5-Fluorouridine 5'-triphosphate. [Link]
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van der Sijde, M. R., van den Bovenkamp, F. J., van der Westerlaken, M. M., & van der Straaten, R. J. (2019). Exploring the intracellular pharmacokinetics of the 5-fluorouracil nucleotides during capecitabine treatment. PMC, 26(3), 338-346. [Link]
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Gasiorek, J., & Sosnowska, M. (2020). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega, 5(7), 3329-3337. [Link]
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Potapov, V., & Unrau, P. J. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PMC, 46(9), 5606-5617. [Link]
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Temiakov, D., & Anikin, M. (2004). Structural Basis for Substrate Selection by T7 RNA Polymerase. ResearchGate, 1-22. [Link]
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ResearchGate. Mechanism of action of 5-fluorouracil (5-FU). [Link]
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Wyatt, J. R., & Dellinger, D. (1994). Selective 5' modification of T7 RNA polymerase transcripts. Nucleic Acids Research, 22(21), 4547-4553. [Link]
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Sierra Bioresearch. FUTP | 5-Fluorouridine-5'-triphosphate. [Link]
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Pecoraro, C., & Giliberto, J. (2021). A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. PMC, 49(16), 4065-4076. [Link]
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Jena Bioscience. 5-Fluoro-UTP, Uridines labeled with Halogen atoms (F, Cl, Br, I). [Link]
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Ciccolini, J., & Fanciullino, R. (2017). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Analytical and Bioanalytical Chemistry, 409(28), 6649-6659. [Link]
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Aquilanti, E., & Gothe, S. A. (2019). An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. Molecular Cell, 76(3), 445-458.e9. [Link]
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Sahu, B., & Ameta, K. (2013). Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity. Nucleic Acids Research, 41(8), 4687-4698. [Link]
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Application Note: High-Resolution Structural and Dynamic Insights into Labeled RNA using 19F-13C HSQC NMR
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of biological macromolecules at atomic resolution. However, its application to larger RNA molecules is often hampered by spectral complexity, resonance overlap, and line broadening.[1][2] This application note details a powerful approach that leverages the unique spectroscopic properties of fluorine-19 (¹⁹F) in combination with carbon-13 (¹³C) labeling to overcome these limitations. The ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment provides a robust method for probing RNA structure, conformational changes, and interactions with ligands, offering enhanced resolution and sensitivity, particularly for larger systems.[3][4] We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the principles, experimental setup, and a detailed protocol for acquiring high-quality ¹⁹F-¹³C HSQC spectra of labeled RNA.
Introduction: The Power of Fluorine in RNA NMR
The study of RNA structure and function is critical for understanding numerous biological processes and for the development of novel therapeutics.[4] While NMR is uniquely suited for studying these dynamic molecules in solution, the limited chemical shift dispersion of standard ¹H and ¹³C spectra presents a significant challenge for RNAs larger than ~50 nucleotides.[1][5]
The introduction of the ¹⁹F nucleus as an NMR probe offers several distinct advantages:
-
High Sensitivity: ¹⁹F has a gyromagnetic ratio close to that of ¹H and a 100% natural abundance, resulting in a high NMR sensitivity (83% of ¹H).[3][6]
-
Background-Free Signal: Fluorine is virtually absent in biological systems, ensuring that the observed ¹⁹F NMR signals are free from background interference.[3][7]
-
Exquisite Environmental Probe: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter for conformational changes, ligand binding, and intermolecular interactions.[8][9]
-
Wide Chemical Shift Dispersion: The chemical shift range of ¹⁹F is approximately 6 times wider than that of ¹H, significantly reducing resonance overlap.[3]
Despite these benefits, the large chemical shift anisotropy (CSA) of the ¹⁹F nucleus can lead to significant line broadening in larger molecules, mitigating its advantages.[3][8] A powerful strategy to circumvent this issue is the direct covalent attachment of the ¹⁹F atom to a ¹³C atom, creating a ¹⁹F-¹³C spin pair. This allows for the use of advanced NMR experiments, such as Transverse Relaxation Optimized Spectroscopy (TROSY), which can effectively cancel the CSA-dipole-dipole cross-correlation, resulting in dramatically sharper linewidths.[3][10]
The ¹⁹F-¹³C HSQC experiment correlates the chemical shifts of directly bonded ¹⁹F and ¹³C nuclei, providing a high-resolution fingerprint of the labeled sites within the RNA molecule. This technique is particularly valuable for studying RNA-ligand interactions, as the ¹⁹F chemical shifts are highly sensitive to binding events.[4][11]
Preparing the Labeled RNA Sample
The foundation of a successful ¹⁹F-¹³C HSQC experiment is a high-quality, isotopically labeled RNA sample. The most common method for producing labeled RNA is through in vitro transcription using T7 RNA polymerase.[1][12]
Synthesis of ¹⁹F-¹³C Labeled Nucleoside Triphosphates (NTPs)
To incorporate ¹⁹F-¹³C spin pairs into RNA, specially synthesized NTPs are required. A recently developed chemoenzymatic strategy allows for the efficient production of [5-¹⁹F, 5-¹³C]-uridine 5'-triphosphate (5F-5C-UTP).[3] This method involves the chemical synthesis of 5-fluorouracil (5FU) followed by an enzymatic coupling to a ¹³C-labeled D-ribose moiety.[3] Similarly, labeled phosphoramidites can be synthesized for solid-phase RNA synthesis, offering precise control over the label's position.[10][13]
In Vitro Transcription and Purification
The labeled NTPs are then incorporated into the target RNA sequence via in vitro transcription. It is crucial to optimize the transcription reaction to ensure efficient incorporation of the modified NTPs.
Protocol: In Vitro Transcription of Labeled RNA
-
Assemble the Transcription Reaction: In a sterile microcentrifuge tube, combine the following components on ice:
-
DNA template (linearized plasmid or PCR product)
-
T7 RNA Polymerase
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
Ribonucleoside Triphosphates (NTPs):
-
ATP, GTP, CTP (at desired concentrations, e.g., 1-2 mM each)
-
¹⁹F-¹³C labeled UTP (e.g., 5F-5C-UTP)
-
-
RNase Inhibitor
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). This step is critical for obtaining a homogenous sample.
-
Elution and Desalting: Elute the RNA from the gel slice, followed by ethanol precipitation and desalting using size-exclusion chromatography or dialysis.
-
Sample Preparation for NMR: Dissolve the purified RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) containing 10% D₂O. The final RNA concentration should ideally be in the range of 0.1-1.0 mM.
Experimental Setup: 19F-13C HSQC on a Bruker Spectrometer
Acquiring a high-quality ¹⁹F-¹³C HSQC spectrum requires careful setup of the NMR spectrometer and optimization of the experimental parameters. The following guidelines are based on a Bruker Avance spectrometer but can be adapted for other systems.[3][14]
Hardware Requirements
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.[15]
-
Probe: A triple-resonance (e.g., TXI) or dual-channel broadband (e.g., BBI) probe is necessary. The probe must be capable of tuning to ¹⁹F, ¹³C, and ¹H frequencies.[16] For ¹⁹F observe experiments, the ¹H channel is often used to transmit and receive the ¹⁹F frequency.[16]
-
Preamplifiers: Ensure that the preamplifiers are compatible with the required frequencies.
Pulse Sequence
A standard ¹H-¹³C HSQC pulse sequence (e.g., hsqcetgpsi on Bruker systems) can be modified for ¹⁹F-¹³C correlation.[14] Key modifications involve changing the observe nucleus to ¹⁹F and adjusting the delays based on the one-bond ¹J(¹⁹F, ¹³C) coupling constant, which is typically around 220-250 Hz.[14] For TROSY-type experiments, a specialized pulse sequence is required.[3]
Diagram: ¹⁹F-¹³C HSQC Coherence Transfer Pathway
Caption: Simplified coherence transfer pathway for a ¹⁹F-¹³C HSQC experiment.
Parameter Optimization
Table 1: Key NMR Parameters for ¹⁹F-¹³C HSQC
| Parameter | Description | Typical Value/Range | Rationale |
| O1P / O2P | Center frequency (ppm) for the ¹⁹F (observe) and ¹³C (indirect) dimensions, respectively. | Centered on the expected resonance region. | Proper centering of the spectral window prevents signal aliasing. |
| SW | Spectral width (ppm) for both dimensions. | ¹⁹F: 20-50 ppm¹³C: 30-60 ppm | The ¹⁹F spectral width can be large; adjust to cover all expected signals. The ¹³C width should encompass the C5 resonances of uridine. |
| CNST2 | Constant for calculating delays based on the one-bond coupling constant (¹J). Set to 1/(2 * ¹J(¹⁹F, ¹³C)). | ~220-250 Hz | This value is critical for efficient magnetization transfer between the coupled ¹⁹F and ¹³C nuclei.[14] |
| d1 | Relaxation delay. | 1.0 - 2.0 seconds | Allows for sufficient relaxation of the nuclei between scans to avoid signal saturation. |
| ns | Number of scans per increment. | 16 - 64 (or higher) | Increased scans improve the signal-to-noise ratio, which is important for dilute samples. |
| td | Number of data points in the direct (t₂) and indirect (t₁) dimensions. | t₂: 1024-2048t₁: 128-256 | Balances resolution and experimental time. Higher td in t₁ provides better resolution in the indirect dimension. |
| Decoupling | ¹H decoupling during acquisition. | GARP or WALTZ-16 | If the probe setup allows, ¹H decoupling can simplify the spectrum by removing ¹H-¹⁹F and ¹H-¹³C couplings. Note: this may not be possible on all probe configurations.[16] |
| Referencing | Chemical shift referencing. | ¹³C: Indirectly to DSS.¹⁹F: External CF₃COOH or CCl₃F. | Accurate and consistent chemical shift referencing is crucial for data comparison and interpretation.[3] It's important to be aware of potential irreproducibility in ¹⁹F NMR referencing.[3] |
Data Processing and Analysis
Standard NMR processing software such as Bruker TopSpin, NMRPipe, or MestReNova can be used to process the 2D data.
Protocol: Data Processing Workflow
-
Fourier Transformation: Apply a Fourier transform in both the direct (t₂) and indirect (t₁) dimensions.
-
Phasing: Carefully phase the spectrum in both dimensions to obtain pure absorption lineshapes.
-
Baseline Correction: Apply baseline correction algorithms to ensure a flat baseline.
-
Referencing: Reference the chemical shifts according to the established standards.
-
Peak Picking and Integration: Identify and integrate the cross-peaks in the spectrum. The positions of these peaks provide the chemical shifts of the correlated ¹⁹F and ¹³C nuclei.
Diagram: Experimental and Data Processing Workflow
Caption: Overall workflow from sample preparation to data analysis.
Applications in Drug Discovery and Structural Biology
The ¹⁹F-¹³C HSQC experiment is a versatile tool with numerous applications:
-
Structural Probing: The ¹⁹F chemical shifts are sensitive reporters of local RNA structure, allowing for the clear delineation of helical and non-helical regions, as well as non-canonical base pairs like G-U wobbles.[3]
-
Ligand Screening: This technique is exceptionally well-suited for fragment-based drug discovery. The binding of a small molecule to the RNA target will often induce a significant change in the chemical shift of nearby ¹⁹F labels, providing a direct and sensitive readout of the binding event.[4][11]
-
Studying RNA Dynamics: The sharp lines and high sensitivity of the ¹⁹F-¹³C TROSY-HSQC experiment enable the study of conformational exchange and dynamics in RNA molecules on a wide range of timescales.[3][10]
-
In-Cell NMR: Due to the background-free nature of ¹⁹F NMR, this technique holds great promise for studying RNA structure and interactions within the complex environment of a living cell.[7][8]
Conclusion
The ¹⁹F-¹³C HSQC NMR experiment represents a significant advancement for the study of RNA structure and function. By combining the favorable properties of ¹⁹F NMR with the resolution enhancement afforded by ¹³C correlation and TROSY techniques, researchers can overcome many of the challenges associated with NMR of large RNAs. The detailed protocols and guidelines presented in this application note provide a framework for the successful implementation of this powerful technique, paving the way for new discoveries in RNA biology and RNA-targeted drug development.
References
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Preparation of partially 2H/13C-labelled RNA for NMR studies. NIH National Library of Medicine. [Link]
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Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. R Discovery. [Link]
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Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed Central. [Link]
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Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]
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Three-dimensional heteronuclear NMR studies of RNA. Nature. [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. [Link]
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Relaxation Optimized Heteronuclear Experiments for Extending the Size Limit of RNA Nuclear Magnetic Resonance. PubMed Central. [Link]
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19F NMR as a tool in chemical biology. PubMed Central. [Link]
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic. [Link]
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Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, Oxford Academic. [Link]
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Fluorine NMR. University of California, Davis. [Link]
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Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences. [Link]
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Preparation of C and N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, Oxford Academic. [Link]
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Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances. [Link]
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5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. Nucleic Acids Research, Oxford Academic. [Link]
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19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry. [Link]
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Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research. [Link]
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Applications of NMR to structure determination of RNAs large and small. Current Opinion in Structural Biology. [Link]
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NMR-based RNA structure determination. Jena Bioscience. [Link]
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19 F NMR and 1 H NMR spectra of 19 F labeled RNA. ResearchGate. [Link]
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Investigation of RNA-Ligand Interactions by 19F NMR Spectroscopy Using Fluorinated Probes. ResearchGate. [Link]
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(PDF) 19F NMR: A valuable tool for studying biological events. ResearchGate. [Link]
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High-resolution NMR structure of an RNA model system: the 14-mer cUUCGg tetraloop hairpin RNA. Nucleic Acids Research, Oxford Academic. [Link]
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19F NMR: a valuable tool for studying biological events. Chemical Society Reviews. [Link]
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Is there a ready to use Topspin parameter files on 19F-13C NMR Correlation experiments (HSQC and HSQC) ?. ResearchGate. [Link]
-
¹⁹F, ¹³C, and HSQC spectra of (2) optimized for ¹JCF. ResearchGate. [Link]
-
HSQC pulse sequences for 19F. Magnetic Resonance in Chemistry. [Link]
-
19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Angewandte Chemie International Edition. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
19F - 13C HMQC. University of Ottawa NMR Facility Blog. [Link]
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A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. University of Connecticut Health Center. [Link]
-
Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of the American Chemical Society. [Link]
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Application Notes and Protocols for the In Vitro Synthesis of [¹³C, ¹⁹F, d]-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The site-specific incorporation of stable isotopes such as Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (d) into RNA molecules is a powerful technique that has revolutionized the study of RNA structure, dynamics, and interactions.[1][2] This application note provides a comprehensive guide and a detailed protocol for the enzymatic synthesis of ¹³C, ¹⁹F, and deuterated RNA using in vitro transcription with T7 RNA polymerase. We delve into the rationale behind key experimental choices, from the preparation of isotopically labeled nucleotide triphosphates (NTPs) to the final purification of the target RNA. This guide is designed to equip researchers in structural biology and drug discovery with the practical knowledge to generate high-quality, multi-labeled RNA for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
Introduction: The Power of Multi-Isotope Labeled RNA
The functional versatility of RNA is intrinsically linked to its three-dimensional structure and conformational dynamics.[5] Unraveling these molecular intricacies is paramount for understanding biological processes and for the rational design of RNA-targeting therapeutics.[4] While powerful, traditional structural biology techniques often face limitations when studying larger or more dynamic RNA molecules due to spectral complexity and resonance overlap.[2][5]
The strategic incorporation of stable isotopes offers a potent solution to these challenges:
-
¹³C and ¹⁵N Labeling: Uniform or selective ¹³C and ¹⁵N labeling, often in conjunction, is a cornerstone of heteronuclear NMR. It enhances spectral dispersion and enables the use of advanced NMR experiments for resonance assignment and structure determination.[1][6][7]
-
¹⁹F Labeling: The ¹⁹F nucleus is an exceptional probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion, which is highly sensitive to the local environment.[2][8][9] Its absence in biological systems provides a background-free signal, making it an ideal reporter for studying RNA-ligand interactions and conformational changes.[4][10] Combining ¹⁹F with ¹³C in a [¹⁹F-¹³C] spin pair can lead to sharper linewidths in TROSY-based experiments, extending the size limit of RNAs amenable to NMR analysis.[3][11][12]
-
Deuterium (d or ²H) Labeling: Replacing non-exchangeable protons with deuterium in the ribose or base moieties significantly reduces dipolar broadening and simplifies complex proton spectra.[6][13] This leads to narrower linewidths and improved spectral resolution, which is particularly beneficial for studying larger RNA molecules.[1]
This guide focuses on the synergistic use of these isotopes to generate RNA molecules with unparalleled potential for in-depth structural and dynamic characterization.
Principle of the Method: T7 In Vitro Transcription
The workhorse for enzymatic synthesis of RNA in the laboratory is the in vitro transcription (IVT) reaction, typically driven by bacteriophage T7 RNA polymerase.[14][15][16] This process involves the template-directed synthesis of a complementary RNA strand from a linear DNA template containing a T7 promoter sequence.[17][18]
The core principle for generating isotopically labeled RNA via IVT is to provide the T7 RNA polymerase with labeled ribonucleoside 5'-triphosphates (rNTPs) as substrates.[1] The polymerase incorporates these modified NTPs into the nascent RNA chain. While T7 RNA polymerase is remarkably processive, its tolerance for modified NTPs can vary depending on the nature and position of the modification.[14][15][19][20] Fortunately, many ¹³C, ¹⁵N, ¹⁹F, and deuterated NTPs are well-tolerated substrates.[13][21]
Experimental Workflow Overview
The generation of multi-labeled RNA can be broken down into four key stages:
Figure 1: General experimental workflow for the production of isotopically labeled RNA.
Materials and Reagents
Isotopically Labeled NTPs
The success of this protocol hinges on the quality of the labeled NTPs. These can be sourced commercially or synthesized enzymatically.[1][6][13] For this protocol, we will assume the use of commercially available labeled NTPs.
Table 1: Example Labeled NTPs for Multi-Labeling
| Nucleotide | Labeling Pattern | Purpose |
| ATP | U-¹³C₁₀, ¹⁵N₅ | Uniform ¹³C and ¹⁵N labeling of Adenosine |
| GTP | U-¹³C₁₀, ¹⁵N₅ | Uniform ¹³C and ¹⁵N labeling of Guanosine |
| CTP | U-¹³C₉, ¹⁵N₃ | Uniform ¹³C and ¹⁵N labeling of Cytidine |
| UTP | 5-¹⁹F, 6-d | Site-specific ¹⁹F and Deuterium labeling of Uridine |
| ATP | 2-¹⁹F, 2,8-¹³C₂ | Site-specific ¹⁹F and ¹³C labeling of Adenosine |
| NTPs | Ribose-d₅ | Deuteration of the ribose moiety to reduce proton relaxation |
Note: The specific combination of labeled NTPs will depend on the research question and the desired labeling scheme.
Reagents and Equipment
-
Linearized plasmid DNA or PCR-generated DNA template with a T7 promoter (1 µg/µL)
-
Labeled and unlabeled rNTP solutions (100 mM stocks, pH 7.5)
-
T7 RNA Polymerase (e.g., P266L mutant for improved incorporation of some modified NTPs)[21]
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200-300 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel electrophoresis (dPAGE) reagents or HPLC system
-
Gel elution buffer (e.g., 0.3 M Sodium Acetate, 1 mM EDTA)
-
Ethanol (100% and 70%)
-
Nuclease-free water
-
Standard laboratory equipment (thermal cycler/incubator, centrifuge, electrophoresis apparatus, etc.)
Detailed Protocol: In Vitro Transcription of Multi-Labeled RNA
This protocol is optimized for a 100 µL transcription reaction, which can be scaled as needed.
Step 1: DNA Template Preparation
A high-quality, purified linear DNA template is crucial for efficient transcription.[16][17]
-
Linearization: If using a plasmid, linearize it completely with a restriction enzyme that leaves blunt or 5'-overhang ends. Purify the linearized template using a column purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
PCR Template: If using a PCR product, ensure it is of the correct size and purified from primers and dNTPs.
-
Quantification: Accurately quantify the DNA template concentration.
Step 2: Setting up the Transcription Reaction
Assemble the reaction on ice to prevent premature transcription.
-
In a nuclease-free microcentrifuge tube, combine the following in order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 100 µL | - |
| 10x Transcription Buffer | 10 | 1x |
| Labeled NTP mix (see below) | 20 | 5 mM each NTP |
| DNA Template (0.5 µg/µL) | 2 | 10 nM |
| RNase Inhibitor (40 U/µL) | 1 | 0.4 U/µL |
| T7 RNA Polymerase | 2 | - |
| Total Volume | 100 µL |
-
Labeled NTP Mix Preparation:
-
The final concentration of each NTP in the reaction should be 5 mM.
-
Prepare a 25 mM working stock of your NTP mix. For example, to achieve selective labeling on Uridine with ¹⁹F and Deuterium, while other bases are ¹³C/¹⁵N labeled:
-
5 µL of 100 mM ¹³C,¹⁵N-ATP
-
5 µL of 100 mM ¹³C,¹⁵N-GTP
-
5 µL of 100 mM ¹³C,¹⁵N-CTP
-
5 µL of 100 mM 5-¹⁹F, 6-d-UTP
-
-
Adjust volumes as needed based on your specific labeling strategy.
-
-
Mix the components gently by pipetting. Do not vortex.
-
Centrifuge briefly to collect the reaction at the bottom of the tube.
Step 3: Incubation
-
Incubate the reaction at 37°C for 2-4 hours. Longer incubation times can sometimes increase yield but may also lead to product degradation if nucleases are present.
Step 4: DNase Treatment
-
Add 2 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-20 minutes to digest the DNA template.
Step 5: RNA Purification
Purification is critical to remove unincorporated NTPs, proteins, and DNA fragments. Denaturing polyacrylamide gel electrophoresis (dPAGE) is a robust method for purifying RNA.[5]
-
Add an equal volume of 2x formamide loading buffer to the transcription reaction.
-
Denature the sample by heating at 95°C for 3-5 minutes, then snap-cool on ice.
-
Load the sample onto a denaturing polyacrylamide gel of an appropriate percentage to resolve your RNA of interest.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to your full-length RNA transcript.
-
Elute the RNA from the gel slice overnight in elution buffer.
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend the pellet in nuclease-free water or an appropriate buffer for your downstream application.
Quality Control
Before proceeding with downstream applications, it is essential to verify the purity, integrity, and labeling efficiency of your synthesized RNA.
-
Integrity and Purity: Run an aliquot on a denaturing gel or a Bioanalyzer to confirm a single, sharp band at the expected size.
-
Concentration: Determine the RNA concentration using UV-spectrophotometry (A₂₆₀).
-
Mass Spectrometry: Use ESI-MS to confirm the exact mass of the RNA, which will verify the incorporation of the isotopic labels.
-
NMR Spectroscopy: Acquire a simple 1D ¹H or ¹⁹F spectrum to confirm the presence and general quality of the labeled RNA.
Causality and Experimental Insights
-
Why a T7 Promoter? T7 RNA polymerase has high specificity for its promoter sequence, ensuring that transcription initiates at the correct position.[14][15] The presence of guanosine residues at the +1 and +2 positions is often required for efficient initiation.[14][15]
-
Magnesium Concentration: Mg²⁺ is a critical cofactor for RNA polymerase. Its concentration can significantly impact transcription yield and product length. The optimal concentration (typically 20-30 mM) may need to be empirically determined, especially when using modified NTPs.
-
NTP Concentration: High concentrations of NTPs (5 mM each) are used to drive the reaction forward and maximize the yield of full-length transcripts.
-
Purification Method: While dPAGE is excellent for high-resolution separation, for larger RNAs or when higher throughput is needed, size-exclusion chromatography (SEC) or anion-exchange HPLC can be effective alternatives.
Conclusion
The protocol outlined in this application note provides a robust framework for the synthesis of ¹³C, ¹⁹F, and deuterated RNA. The ability to generate such multi-labeled molecules is a significant asset for researchers seeking to dissect the complex relationship between RNA structure and function. By carefully selecting labeling patterns and applying these advanced analytical techniques, the scientific community can continue to push the boundaries of RNA biology and accelerate the development of novel RNA-targeted therapeutics.
References
-
Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC. [Link]
-
Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons. ScienceOpen. [Link]
-
19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. ResearchGate. [Link]
-
Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. INIS-IAEA. [Link]
-
Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Angewandte Chemie International Edition. [Link]
-
Isotope labeling strategies for NMR studies of RNA. PMC. [Link]
-
Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. RSC Publishing. [Link]
-
Incorporation of modified UTPs into RNA ONs by T7 RNA polymerase. ResearchGate. [Link]
-
(A) Scheme of T7 RNA polymerase synthesis of modified RNA; (B) examples... ResearchGate. [Link]
-
Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]
-
Synthesis of specifically deuterated nucleotides for NMR studies on RNA. PubMed. [Link]
-
Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. PMC. [Link]
-
2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. PMC. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. [Link]
-
Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research. [Link]
-
Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]
-
(PDF) Synthesis of RNA by In Vitro Transcription. ResearchGate. [Link]
-
In Vitro Transcription of Modi fi ed RNAs. The Moon Lab. [Link]
-
Purely enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. bioRxiv. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. MDPI. [Link]
-
Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes. PubMed. [Link]
-
19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. DSpace@MIT. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC. [Link]
-
New concept for fluorine labeling of RNA with respect to 19F NMR spectroscopic applications. ResearchGate. [Link]
-
New Frontiers and Developing Applications in 19F NMR. PMC. [Link]
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Application and Protocol Guide for the Purification of 5-Fluorouridine-Labeled RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleotides, such as 5-Fluorouridine 5'-triphosphate (5-FUTP) and its isotopically labeled analogues (¹³C, ¹⁹F, d1), into RNA molecules is a powerful strategy in drug discovery and structural biology. These modifications can enhance therapeutic properties and provide unique spectroscopic handles for in-depth analysis. However, the purification of these modified RNAs presents unique challenges that must be addressed to ensure the homogeneity and integrity of the final product. This comprehensive guide provides a detailed examination of the purification methodologies for RNA containing 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1, with a focus on High-Performance Liquid Chromatography (HPLC). We delve into the underlying principles of the purification process, offer step-by-step protocols, and discuss critical quality control measures using mass spectrometry and NMR spectroscopy.
Introduction: The Significance of 5-Fluorouridine-Modified RNA
5-Fluorouracil (5-FU) and its derivatives have long been cornerstones of chemotherapy, primarily acting by inhibiting thymidylate synthase and through incorporation into RNA, leading to cytotoxicity in cancer cells.[1][2][3][4] The deliberate incorporation of 5-Fluorouridine into therapeutic and research-grade RNA leverages its unique properties. The fluorine atom at the C5 position of the uracil base can enhance binding affinities, improve nuclease resistance, and serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] The addition of isotopic labels, such as Carbon-13 (¹³C), Fluorine-19 (¹⁹F), and Deuterium (d1), further empowers researchers to dissect RNA structure, dynamics, and interactions with unprecedented detail using advanced analytical techniques.[6][8][9]
The successful application of these modified RNAs in downstream applications, whether for therapeutic use or biophysical characterization, is critically dependent on the purity of the sample. In vitro transcription reactions, a common method for generating RNA, often result in a heterogeneous mixture of products, including abortive sequences, full-length transcripts, and unincorporated nucleotides.[10][11] The presence of these impurities can interfere with experimental results and compromise the efficacy and safety of RNA-based therapeutics. Therefore, a robust and reliable purification strategy is paramount.
Unique Challenges in Purifying 5-Fluorouridine-Labeled RNA
The purification of RNA containing 5-Fluorouridine and its isotopic labels presents specific challenges that stem from the physicochemical properties of the modified nucleotide:
-
Altered Hydrophobicity: The fluorine atom increases the hydrophobicity of the uridine base, which can alter the chromatographic behavior of the RNA molecule compared to its unmodified counterpart. This necessitates careful optimization of purification methods like reverse-phase HPLC.
-
Potential for Secondary Structures: Modified nucleotides can influence the folding and stability of RNA secondary structures.[12] Denaturing conditions are often required during purification to ensure separation based on size rather than conformation.[12][13]
-
Isotopic Purity: For applications relying on isotopic labels, it is crucial to ensure that the purification process does not inadvertently fractionate the sample based on isotopic composition.
-
RNase Contamination: RNA is highly susceptible to degradation by RNases.[5] Maintaining an RNase-free environment throughout the purification process is critical to preserving the integrity of the final product.
Purification Strategies: A Comparative Overview
Several techniques can be employed for the purification of modified RNA, each with its own advantages and limitations.
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Ion-Pair Reverse-Phase HPLC | Separation based on hydrophobicity and charge. | High resolution, automated, fast run times, scalable.[5][10][14] | Requires specialized equipment, potential for ion-pairing reagent contamination. | High-purity applications, large-scale production. |
| Denaturing Polyacrylamide Gel Electrophoresis (dPAGE) | Separation based on molecular weight under denaturing conditions.[12][13] | High resolution for small to medium-sized RNAs, can resolve single-nucleotide differences.[13] | Labor-intensive, potential for gel-derived impurities, not easily scalable. | Small-scale purification, analytical separation. |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution from a solid support. | Rapid, can be automated, variety of chemistries available.[15][16][17][18] | Lower resolution than HPLC or dPAGE, potential for non-specific binding. | Rapid desalting and cleanup, enrichment of specific RNA species. |
For applications demanding the highest purity and for scalable production, Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the method of choice. The remainder of this guide will focus on a detailed protocol for this technique.
Detailed Protocol: IP-RP-HPLC Purification
This protocol is designed for the purification of in vitro transcribed RNA containing 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1.
Materials and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., Agilent, Waters)
-
Centrifugal vacuum concentrator
-
RNase-free microcentrifuge tubes and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
-
-
Reagents:
-
Crude in vitro transcribed RNA containing 5-FUTP-¹³C,¹⁹F,d1
-
Buffer A (Aqueous Phase): 0.1 M Triethylammonium acetate (TEAA), pH 7.0, in RNase-free water.
-
Buffer B (Organic Phase): 0.1 M TEAA, pH 7.0, in 100% Acetonitrile.
-
RNase decontamination solution (e.g., RNaseZap)
-
Nuclease-free water
-
Experimental Workflow
Figure 1: HPLC Purification Workflow. A schematic representation of the key steps involved in the purification of modified RNA using IP-RP-HPLC.
Step-by-Step Methodology
-
Sample Preparation: a. Following the in vitro transcription reaction, precipitate the crude RNA by adding 3 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate, pH 5.2. b. Incubate at -20°C for at least 1 hour. c. Centrifuge at >12,000 x g for 30 minutes at 4°C. d. Carefully decant the supernatant and wash the pellet with 70% ethanol. e. Air-dry the pellet and resuspend in a small volume of RNase-free water.
-
HPLC System Preparation: a. Thoroughly wash the HPLC system and column with RNase decontamination solution, followed by extensive rinsing with nuclease-free water. b. Equilibrate the C18 column with a starting mixture of Buffer A and Buffer B (e.g., 95% Buffer A, 5% Buffer B) until a stable baseline is achieved at 260 nm.
-
HPLC Separation: a. Inject the resuspended crude RNA sample onto the equilibrated column. b. Elute the RNA using a linear gradient of increasing Buffer B concentration.[11] A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes. The optimal gradient will depend on the length and sequence of the RNA and should be optimized empirically. c. Monitor the elution profile at 260 nm. The full-length product is expected to be the major peak eluting after shorter abortive sequences.
-
Fraction Collection and Processing: a. Collect fractions corresponding to the main RNA peak. b. Pool the fractions containing the purified RNA. c. Remove the acetonitrile and TEAA by evaporation using a centrifugal vacuum concentrator (SpeedVac). This step is crucial as these reagents can interfere with downstream applications. d. Resuspend the purified RNA pellet in nuclease-free water.
-
Quantification and Storage: a. Determine the concentration of the purified RNA using a spectrophotometer by measuring the absorbance at 260 nm. b. Store the purified RNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Quality Control and Analysis
Rigorous quality control is essential to validate the purity, integrity, and identity of the purified 5-Fluorouridine-labeled RNA.
Purity Assessment by Denaturing PAGE
Denaturing polyacrylamide gel electrophoresis (dPAGE) is a reliable method to assess the purity and integrity of the purified RNA.[12][19][20][21]
Figure 2: dPAGE Analysis Workflow. A flowchart illustrating the process of assessing RNA purity and integrity using denaturing polyacrylamide gel electrophoresis.
A single, sharp band corresponding to the expected molecular weight of the full-length transcript indicates high purity. The absence of lower molecular weight bands confirms the removal of abortive sequences.
Identity and Modification Confirmation by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the identity and incorporation of modified nucleotides.[15][22]
-
Intact Mass Analysis: High-resolution mass spectrometry can determine the exact molecular weight of the purified RNA. The measured mass should correspond to the theoretical mass calculated based on the sequence and the incorporation of the 5-FUTP-¹³C,¹⁹F,d1.
-
Nuclease Digestion and Tandem MS (MS/MS): To confirm the specific location of the modified nucleotide, the purified RNA can be digested into smaller fragments using specific RNases, followed by LC-MS/MS analysis.[15] This provides sequence-level information and confirms the presence of the 5-Fluorouridine at the expected positions.
Structural and Conformational Analysis by NMR Spectroscopy
For RNA labeled with ¹⁹F and ¹³C, NMR spectroscopy provides invaluable insights into its structure and dynamics.[6][7][8][9]
-
¹⁹F NMR: The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological samples.[6][7] The chemical shift of the ¹⁹F in 5-Fluorouridine is sensitive to its local environment, providing information on base pairing and tertiary interactions.[6][8]
-
¹³C NMR: ¹³C NMR, often in conjunction with ¹⁹F or ¹H detection, can provide detailed information about the conformation of the ribose sugar and the nucleobase.[6][8] Two-dimensional NMR experiments, such as ¹H-¹³C or ¹⁹F-¹³C HSQC, can be used to resolve individual nucleotide signals and study RNA folding and ligand binding.
Conclusion
The purification of RNA containing 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d1 is a critical step in ensuring the success of downstream applications in drug development and structural biology. While challenges exist due to the unique properties of the modified nucleotide, a well-optimized IP-RP-HPLC protocol, coupled with rigorous quality control using dPAGE, mass spectrometry, and NMR spectroscopy, can yield highly pure and well-characterized modified RNA. The methodologies and insights provided in this guide are intended to equip researchers with the necessary tools to confidently purify and analyze these powerful molecules.
References
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- How to: Purify RNA with UREA PAGE - YouTube. (2017, September 6).
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- Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA. (n.d.).
- Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA. (2025, August 6).
- Separation of RNA according to Size: Electrophoresis of RNA through Denaturing Urea Polyacrylamide Gels. (n.d.).
- HPLC Purification of RNA Aptamers up to 59 Nucleotides with Single-Nucleotide Resolution. (n.d.).
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- Optimising analytical separations of synthetic RNA with modified HPLC. (2021, April 21).
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- Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. (n.d.).
- Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - PMC - PubMed Central. (2020, October 7).
- Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs - ResearchGate. (2020, October 7).
- NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PubMed. (2025, February 8).
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- Analysis of RNA and its Modifications - PMC - NIH. (2024, November 29).
- 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles - PubMed. (2024, January 16).
- 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles - bioRxiv. (2024, January 17).
- Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed. (n.d.).
- A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC. (2021, August 14).
- A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - NIH. (n.d.).
- 4′-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA - DOI. (n.d.).
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- 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy | Nucleic Acids Research | Oxford Academic. (n.d.).
- NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment | Nucleic Acids Research | Oxford Academic. (2025, February 25).
- 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions - PMC - PubMed Central. (2024, February 14).
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Using 5-Fluorouridine 5'-triphosphate-13C,19F,d1 for RNA-ligand binding studies.
Application Note & Protocol
Topic: Using 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ for Advanced RNA-Ligand Binding Studies by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals in the fields of RNA biology, structural biology, and medicinal chemistry.
Executive Summary
The study of RNA-ligand interactions is a cornerstone of modern drug discovery, targeting a growing class of functional RNA molecules implicated in numerous diseases. Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled atomic-level insight into these interactions. However, its application to RNA is often hampered by spectral complexity and signal overlap. This guide details the strategic use of a multi-labeled nucleotide, 5-Fluorouridine 5'-triphosphate-¹³C,¹⁹F,d₁ (5-FUTP-¹³C,¹⁹F,d₁) , to overcome these challenges. By combining the exceptional sensitivity of ¹⁹F NMR with the spectral simplification afforded by ¹³C and deuterium labeling, this approach provides a robust, high-resolution framework for characterizing RNA-ligand binding, determining affinities, and elucidating structural changes upon complex formation.
Introduction: The Rationale for Multi-Isotope Labeling
Characterizing the binding of small molecules to RNA targets is essential for developing novel therapeutics. While several biophysical techniques can measure binding affinity, NMR stands out for its ability to map the interaction site and report on conformational changes at the atomic level.[1][2]
The ¹⁹F nucleus is an ideal probe for such studies.[2][3] It boasts 100% natural abundance, a high gyromagnetic ratio (conferring 83% of the sensitivity of ¹H), and a wide chemical shift dispersion (~20-fold greater than ¹H), making it exquisitely sensitive to its local electronic environment.[4] Since fluorine is absent in native biological systems, ¹⁹F NMR spectra are background-free, allowing for unambiguous observation of the labeled RNA.[3][4]
Incorporating 5-Fluorouridine (5-FU) in place of uridine provides a powerful spectroscopic handle.[5][6][7] However, for larger RNAs (>30 kDa), the benefits of ¹⁹F NMR can be diminished by rapid signal relaxation due to the large chemical shift anisotropy (CSA) of the fluorine nucleus, leading to broad lines and poor sensitivity.[4]
This is where the strategic inclusion of additional isotopes becomes critical:
-
¹³C Labeling: By placing a ¹³C atom adjacent to the ¹⁹F (e.g., at the C5 position of the uracil ring), a ¹⁹F-¹³C spin pair is created. This enables the use of advanced NMR experiments like the Transverse Relaxation-Optimized Spectroscopy (TROSY) effect, which mitigates CSA-induced relaxation, resulting in significantly sharper signals and improved resolution for larger RNA molecules.[4]
-
Deuterium (d) Labeling: Replacing non-exchangeable protons (e.g., on the ribose sugar) with deuterium atoms simplifies the proton spectrum and, more importantly, reduces ¹H-¹H spin diffusion pathways.[8] This leads to narrower ¹H NMR signals and can also contribute to slower relaxation of nearby nuclei, further enhancing spectral quality.[8][9]
The combination of ¹⁹F, ¹³C, and deuterium in a single nucleotide precursor provides a synergistic toolkit for tackling challenging RNA-ligand systems.
Core Application: Binding Affinity Determination via ¹⁹F NMR Titration
The primary application is the quantitative measurement of binding affinity (expressed as the dissociation constant, Kd) by monitoring changes in the ¹⁹F NMR spectrum of the labeled RNA upon titration with a ligand. This technique, known as Chemical Shift Perturbation (CSP), relies on the principle that ligand binding alters the local environment of the ¹⁹F probe, causing a change in its resonance frequency (chemical shift).[1][10]
The binding regime dictates the appearance of the spectra during titration:
-
Fast Exchange (Kd > ~3 µM): The observed ¹⁹F peak is a population-weighted average of the free and bound states. As the ligand is added, the peak progressively shifts from its "free" position to its "bound" position.[10] This allows for a straightforward determination of Kd by fitting the chemical shift change to a binding isotherm.[10][11]
-
Slow to Intermediate Exchange: In this regime, line broadening or the appearance of two distinct peaks (one for the free state, one for the bound state) is observed. While more complex to analyze, this can provide valuable information about the kinetics of binding.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 1: High-level workflow for RNA-ligand binding analysis.
Detailed Protocols
Protocol 1: In Vitro Transcription (IVT) with 5-FUTP-¹³C,¹⁹F,d₁
This protocol describes the enzymatic synthesis of RNA incorporating the multi-labeled nucleotide using T7 RNA polymerase.
A. Rationale & Considerations:
-
T7 RNA Polymerase Fidelity: T7 RNA polymerase is known to incorporate a variety of modified nucleotides.[12][13][14] However, the efficiency can be sequence-dependent. It is advisable to perform a small-scale trial transcription to optimize the ratio of 5-FUTP to natural UTP and confirm full-length transcript production. Studies have shown that T7 polymerase can efficiently incorporate 5-FUTP.[6]
-
NTP Concentration: The concentration of the modified NTP may need to be optimized. A starting point is to replace a fraction (e.g., 50-100%) of the natural UTP with the labeled 5-FUTP.
-
Transcription Buffer: Standard T7 transcription buffers are generally suitable. Magnesium concentration is a critical parameter that may require optimization for maximal yield.[1]
B. Step-by-Step Method:
-
Template Preparation: Prepare a linear, double-stranded DNA template containing the T7 promoter sequence upstream of the desired RNA coding sequence.
-
Transcription Reaction Assembly: Assemble the following reaction on ice in a nuclease-free tube. (Volumes are for a typical 20 µL reaction, which can be scaled up).
-
5X Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
rNTP Mix (10 mM each of ATP, GTP, CTP; X mM UTP): 2 µL
-
5-FUTP-¹³C,¹⁹F,d₁ (10 mM): 2 µL (Adjust volume and UTP concentration based on desired incorporation level)
-
Linear DNA Template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
Nuclease-free H₂O: to 20 µL
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the RNA transcript. Denaturing polyacrylamide gel electrophoresis (PAGE) is the most widely used method as it provides single-nucleotide resolution, which is critical for ensuring sample homogeneity for NMR studies.[1]
-
RNA Recovery: Elute the RNA from the gel slice, ethanol precipitate, and resuspend in nuclease-free water. Quantify the RNA yield using UV-Vis spectroscopy.
Protocol 2: NMR Sample Preparation and Titration
A. Rationale & Considerations:
-
Buffer Conditions: A typical NMR buffer contains a buffering agent (e.g., 10 mM sodium phosphate, pH 6.5), monovalent salt (10-100 mM KCl or NaCl) to screen electrostatic repulsion, and may include divalent cations like MgCl₂ if required for RNA folding.[1]
-
Concentration: Aim for an RNA concentration of 0.1 - 0.5 mM.[15] Higher concentrations improve signal-to-noise but can promote aggregation.
-
Deuterium Oxide (D₂O): While not strictly necessary for ¹⁹F-observe experiments, preparing the final sample in a buffer containing at least 10% D₂O is required for the spectrometer's lock system.[16]
-
Ligand Stock: Prepare a concentrated stock of the ligand in the exact same buffer as the RNA to avoid changes in buffer composition during the titration.
B. Step-by-Step Method:
-
RNA Folding: Thaw the purified RNA. Heat at 95°C for 3 minutes, then cool slowly to room temperature to promote proper folding. If Mg²⁺ is required, add it after the heating step.
-
Buffer Exchange: Exchange the RNA into the final NMR buffer using a centrifugal filter device. Concentrate the RNA to the desired final volume (typically 400-500 µL for a standard NMR tube).
-
Sample Preparation: Transfer the final RNA solution to a clean NMR tube. Add 10% D₂O.
-
Initial Spectrum (Free State): Acquire a 1D ¹⁹F NMR spectrum of the RNA alone. This is the "zero-point" or free state of the titration. Note the chemical shift(s) of the 5-FU residue(s).
-
Ligand Titration: Add small aliquots of the concentrated ligand stock solution directly to the NMR tube. After each addition, mix gently and allow the sample to equilibrate before acquiring another 1D ¹⁹F spectrum.
-
Typical titration points might be at ligand:RNA molar ratios of 0, 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, and 10.0. More points are needed for a precise Kd determination.
-
-
Data Acquisition: Record all spectra at a constant temperature. Ensure sufficient scans are acquired to achieve a good signal-to-noise ratio.
Data Analysis and Interpretation
A. Calculating Chemical Shift Perturbation (CSP):
The observed chemical shift perturbation (Δδ) at each titration point is calculated relative to the chemical shift of the free RNA. For titrations in the fast-exchange regime, Δδ is the population-weighted average of the free (δfree) and bound (δbound) states.[10]
B. Kd Determination:
The Δδ values are plotted against the total ligand concentration. The resulting data points are then fit to a 1:1 binding model equation to extract the dissociation constant (Kd).
The binding equation is: Δδ = Δδmax * ( [P]t + [L]t + Kd - √(( [P]t + [L]t + Kd )² - 4[P]t[L]t) ) / (2[P]t)
Where:
-
Δδ is the observed chemical shift change at a given ligand concentration.
-
Δδmax is the maximum chemical shift change at saturation.
-
[P]t is the total RNA concentration.
-
[L]t is the total ligand concentration.
-
Kd is the dissociation constant.
This non-linear regression analysis can be performed using software like GraphPad Prism, Origin, or specialized NMR analysis packages.[17][18]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Figure 2: Step-by-step data analysis pipeline for Kd determination.
C. Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| RNA Concentration | [RNA] in NMR sample | 0.1 - 0.5 mM |
| Ligand Concentration | Range of [Ligand] used in titration | 0 - 10x [RNA] |
| ¹⁹F Chemical Shift | Resonance frequency of 5-FU | -150 to -170 ppm (relative to CFCl₃) |
| Δδmax | Max perturbation at saturation | 0.1 - 2.0 ppm |
| Kd | Dissociation Constant | nM to mM |
Advanced Applications & Outlook
The use of 5-FUTP-¹³C,¹⁹F,d₁ opens the door to more sophisticated NMR experiments:
-
Structure Determination: The ¹⁹F-¹³C spin pair allows for the measurement of specific distance restraints (via NOESY experiments) between the ligand and the RNA, aiding in high-resolution structure determination of the complex.[1]
-
Dynamics Studies: NMR relaxation experiments can probe the dynamics of the RNA at the labeled site, revealing changes in flexibility upon ligand binding.
-
In-Cell NMR: The background-free nature of ¹⁹F NMR makes it a promising tool for studying RNA-ligand interactions directly within living cells.
Conclusion
The strategic incorporation of multi-isotopically labeled nucleotides, specifically 5-FUTP-¹³C,¹⁹F,d₁, provides a powerful and versatile platform for the detailed investigation of RNA-ligand interactions. This approach leverages the high sensitivity of ¹⁹F NMR while mitigating common challenges through ¹³C and deuterium labeling. The protocols and methodologies outlined here offer a robust framework for researchers to accurately determine binding affinities, map interaction sites, and gain deeper insights into the structural biology of RNA, thereby accelerating the discovery of novel RNA-targeted therapeutics.
References
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Gao, X., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Proceedings of the National Academy of Sciences, 117(44), 27276-27284. [Link]
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Helmling, C., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. Molecules, 24(12), 2271. [Link]
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Hocek, M., & Fojta, M. (2019). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. Trends in Chemistry, 1(7), 699-710. [Link]
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Jena Bioscience. (n.d.). NMR-based RNA structure determination. Retrieved from [Link]
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Kang, C. (2025). 19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry, 292, 117682. [Link]
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Lee, D., & Lu, J. (2018). Practical Aspects of Sample Preparation and Setup of 1H R1ρ Relaxation Dispersion Experiments of RNA. Journal of Visualized Experiments, (137), e57849. [Link]
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Lukin, J., et al. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. International Journal of Molecular Sciences, 22(18), 9927. [Link]
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Palomar-Siles, M., et al. (2022). Translational readthrough of nonsense mutant TP53 by mRNA incorporation of 5-Fluorouridine. Cell Death & Disease, 13(11), 997. [Link]
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Potapov, V., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Research, 46(11), 5743-5754. [Link]
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Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
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Yu, L., et al. (2021). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 26(17), 5343. [Link]
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Step-by-step guide for 19F NMR data acquisition of labeled RNA.
Topic: Step-by-Step Guide for 19F NMR Data Acquisition of Labeled RNA
Introduction: The Power of the Fluorine Nucleus in RNA Structural Biology
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biological macromolecules in solution.[1] While proton (¹H) NMR is a cornerstone of these studies, its application to RNA can be hampered by severe spectral overlap due to the limited chemical diversity of the four standard nucleotides.[1][2] To circumvent this challenge, site-specific incorporation of fluorine-19 (¹⁹F) has emerged as a powerful strategy.[3][4][5]
The ¹⁹F nucleus offers several distinct advantages for NMR spectroscopy:
-
High NMR Sensitivity: With a gyromagnetic ratio close to that of ¹H, the ¹⁹F nucleus has a high intrinsic sensitivity (83% of ¹H).[1][6][7]
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant, eliminating the need for costly isotopic enrichment.[1][6][7]
-
Vast Chemical Shift Range: The chemical shift of ¹⁹F is extremely sensitive to its local electronic environment, resulting in a very wide chemical shift range (up to 400 ppm or more).[6][8][9] This high dispersion dramatically reduces the problem of signal overlap, even in complex systems.[3][5]
-
Bio-orthogonality: Fluorine is virtually absent in naturally occurring biomolecules, providing a "background-free" observation window.[6][10] This means any detected ¹⁹F signal originates exclusively from the introduced label.
These properties make ¹⁹F NMR an ideal probe for monitoring RNA conformational changes, studying RNA-ligand and RNA-protein interactions, and characterizing the dynamic behavior of these critical biomolecules.[2][4][11][12] This guide provides a comprehensive, step-by-step protocol for researchers, from the preparation of a fluorine-labeled RNA sample to the acquisition and processing of high-quality 1D ¹⁹F NMR data.
Part 1: Preparation of the Fluorine-Labeled RNA Sample
The foundation of a successful ¹⁹F NMR experiment is a pure, correctly folded, and sufficiently concentrated RNA sample. This section details the critical steps from labeling to final sample preparation.
Fluorine Labeling Strategies
Site-specific incorporation of a fluorine label into an RNA molecule can be achieved through two primary methods: chemical synthesis and enzymatic synthesis. The choice depends largely on the length of the target RNA.
-
Chemical Synthesis: For short oligonucleotides (typically < 60 nucleotides), solid-phase chemical synthesis using fluorinated phosphoramidite building blocks is the method of choice.[13] This approach offers precise control over the label's position. Common labeling sites include the C5 position of pyrimidines (5-fluorouracil, 5-fluorocytosine) and the 2'-position of the ribose, which are known to cause minimal perturbation to the RNA structure and thermodynamics.[2][3][5]
-
Enzymatic Synthesis: For longer RNAs, in vitro transcription using T7 RNA polymerase is a more practical and cost-effective method.[1][14] This involves using fluorinated nucleoside triphosphates (NTPs), such as 2-fluoro-ATP (2F-ATP), 5-fluoro-UTP (5F-UTP), or 5-fluoro-CTP (5F-CTP), which are incorporated by the polymerase during transcription.[1][7][15][16]
Common positions for fluorine labeling in RNA include:
-
Nucleobase: Position 5 of cytidine and uridine, or position 2 of adenine.[2][6][17]
-
Ribose Sugar: The 2' position of the ribose moiety of any nucleotide.[2][6][17]
-
Termini: The 5' end of the RNA can be modified with a fluorine-containing group.[6][17]
Purification of Labeled RNA
Regardless of the synthesis method, purification is a non-negotiable step to ensure sample homogeneity, which is paramount for high-resolution NMR. Incomplete or failed synthesis sequences must be removed.
-
Common Purification Methods: Denaturing polyacrylamide gel electrophoresis (PAGE) provides single-nucleotide resolution and is a robust method for purification.[1][13] For higher purity and recovery, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) are preferred.[1][13]
Protocol: Preparation of the Final NMR Sample
This protocol outlines the final steps to prepare the purified, labeled RNA for NMR analysis.
Causality: Each step is designed to ensure the RNA is in its native, stable conformation within a buffer system suitable for NMR, leading to sharp, reproducible signals. The heating and snap-cooling step helps to dissociate any intermolecular aggregates and encourages the formation of the desired intramolecular fold.[2] The use of D₂O provides the deuterium lock signal required by the NMR spectrometer for field stabilization.[2]
Table 1: Recommended NMR Sample Conditions for Labeled RNA
| Parameter | Recommended Value | Rationale & Expert Insights |
| RNA Concentration | 40 - 200 µM | Higher concentration improves signal-to-noise, reducing experiment time. However, be mindful of potential aggregation at very high concentrations.[2] |
| Buffer | 10-20 mM Phosphate (or Tris) | Maintains a stable pH. Phosphate is a common choice. |
| pH | 6.5 - 7.0 | RNA stability is pH-dependent. This range is generally optimal for structural integrity. |
| Monovalent Salt | 50 - 150 mM NaCl or KCl | Shields the negative charge of the phosphate backbone, promoting proper folding.[13] |
| Divalent Cations | 0 - 5 mM MgCl₂ | Often required for the folding of complex tertiary structures like ribozymes. Titrate to find the optimal concentration.[13] |
| Deuterium Oxide (D₂O) | 5 - 10% (v/v) | Provides the deuterium signal for the spectrometer's field-frequency lock.[2] |
| Final Volume | 500 - 600 µL | Standard volume for most 5 mm NMR tubes. |
| Chemical Shift Reference | External or Internal Standard | Critical for accurate chemical shift measurement. See Section 2.2 for details.[18] |
Step-by-Step Methodology:
-
Dissolution: Dissolve the lyophilized, purified RNA in a small volume (e.g., 20 µL) of RNase-free water or NMR buffer.[2]
-
Annealing: Heat the solution to 95°C for 5 minutes to denature the RNA. Immediately place the sample on ice for at least 5 minutes ("snap-cool") to promote uniform folding.[2]
-
Final Dilution: Add the appropriate volume of concentrated NMR buffer stock and D₂O to reach the final desired concentrations and volume as outlined in Table 1.
-
Filtration: To remove any dust or solid particles that would degrade spectral quality, filter the final sample through a small glass wool plug packed in a pipette tip directly into a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting data acquisition.
Part 2: 19F NMR Data Acquisition
Acquiring high-quality ¹⁹F NMR data requires careful setup of the spectrometer and acquisition parameters. This section provides a detailed protocol grounded in the principles of NMR spectroscopy.
Instrumentation
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended to maximize sensitivity and spectral dispersion.[2]
-
Probe: A cryogenically cooled probe (CryoProbe) will significantly enhance signal-to-noise. Alternatively, a dedicated probe with a fluorine channel (e.g., an H-F or H-F/X probe) is required.[2]
Causality Behind Experimental Choices
-
Proton Decoupling: Fluorine nuclei can couple to nearby protons (¹H-¹⁹F J-coupling), which splits the ¹⁹F signal into complex multiplets. To simplify the spectrum and improve sensitivity, broadband ¹H decoupling is almost always applied during the acquisition of the ¹⁹F signal.[3][19] This collapses the multiplets into single sharp peaks, one for each unique fluorine environment.
-
Chemical Shift Referencing: The wide chemical shift range of ¹⁹F makes accurate referencing essential for comparing data across experiments and labs.[18] While CCl₃F is the primary standard (0 ppm), it is not practical for biological samples. An external reference (a sealed capillary containing a known compound like trifluoroacetic acid (TFA) placed inside the NMR tube) or a suitable, non-interacting internal standard is necessary.[3][18]
-
Spectral Window: The spectral width must be large enough to encompass all expected ¹⁹F signals. However, using an unnecessarily large window can lead to baseline artifacts and requires higher transmitter power, which can be problematic.[20] It is often best to perform a quick initial scan with a very wide window to locate the signals, and then re-acquire the data with a narrower, optimized window.[20]
Caption: Workflow for ¹⁹F NMR of Labeled RNA.
Protocol: 1D ¹⁹F NMR Data Acquisition
This protocol provides typical starting parameters for a 1D ¹⁹F experiment on a 600 MHz spectrometer. These may need to be adjusted based on the specific sample and instrument.
Step-by-Step Methodology:
-
Insert Sample & Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O in the buffer.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp lines.
-
Tuning: Tune and match the probe for both the ¹⁹F and ¹H channels.
-
Load Pulse Program: Select a standard 1D pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems with appropriate decoupling settings).
-
Set Parameters: Adjust the acquisition parameters as detailed in Table 2.
-
Acquire Data: Start the acquisition. The total experiment time will depend on the number of scans required to achieve adequate signal-to-noise.[2]
Table 2: Typical 1D ¹⁹F Acquisition Parameters (600 MHz Spectrometer)
| Parameter (Bruker) | Description | Typical Value | Rationale & Expert Insights |
| SW | Spectral Width | 20 - 50 ppm | Adjust to cover the region of interest. For 2'-F labels, this is often sufficient.[2] For other labels, a wider window may be needed initially. |
| O1P | Transmitter Frequency Offset | Centered on signal | Center the spectral window on the expected chemical shift of your label(s) to maximize excitation efficiency.[2] |
| AQ | Acquisition Time | 100 - 200 ms | Balances resolution and experiment time. A value of ~100 ms is a good starting point.[2] |
| D1 | Relaxation Delay | 1.5 s | Time between scans. For routine spectra, 1.5s is usually sufficient. For quantitative integration, this must be increased to 5x the longest T₁ relaxation time.[3][19] |
| NS | Number of Scans | 256 - 4096 | Directly impacts signal-to-noise. A few hundred scans may suffice for concentrated samples, while thousands may be needed for dilute samples or to observe subtle changes.[2] |
| RG | Receiver Gain | Auto-set | The spectrometer can automatically set the optimal receiver gain. |
| TE | Temperature | 303 K (30°C) | Maintain a constant, controlled temperature, as ¹⁹F chemical shifts are sensitive to temperature changes.[2] |
| P1 | 90° Pulse Width | Calibrated | The duration of the excitation pulse should be calibrated for the specific probe and sample. |
| CPDPRG2 | Decoupling Program | waltz16 | A standard broadband proton decoupling sequence.[3] |
Part 3: Data Processing and Analysis
Proper data processing is crucial to extract meaningful information from the raw free induction decay (FID) signal.
Protocol: Standard 1D Data Processing
This protocol can be performed using standard NMR software (e.g., Bruker TopSpin, MestReNova).
Step-by-Step Methodology:
-
Fourier Transform (FT): Convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Apodization (Window Function): Before FT, multiply the FID by a window function. An exponential function with a line broadening (LB) factor of 5-10 Hz is common. This improves the signal-to-noise ratio at the expense of a slight loss in resolution.[2][17]
-
Zero Filling: Pad the FID with zeros before FT (e.g., to double the number of points) to improve the digital resolution of the resulting spectrum.[2][17]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Correct any distortions in the spectral baseline, typically using a polynomial fitting function.
-
Referencing: Calibrate the chemical shift axis by setting the peak of your known reference compound to its literature value.
Spectral Analysis
The final processed spectrum provides a wealth of information:
-
Peak Position (Chemical Shift): The chemical shift of a ¹⁹F label is a sensitive reporter of its local environment. Changes in RNA conformation, such as upon binding to a protein or small molecule, will often induce a change in the chemical shift.[17][21]
-
Peak Intensity/Integral: The area under a peak is proportional to the number of nuclei contributing to it. This can be used to quantify different RNA species in equilibrium.
-
Peak Linewidth: The width of the peak is related to the relaxation properties of the nucleus. Line broadening can indicate intermediate exchange processes on the NMR timescale or changes in molecular tumbling, for example, upon formation of a larger complex.[22]
By monitoring these parameters under different conditions (e.g., titrating a ligand), one can gain deep insights into the structural and dynamic behavior of the labeled RNA molecule.
References
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New concept for fluorine labeling of RNA with respect to 19F NMR spectroscopic applications. ResearchGate. Available at: [Link]
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¹⁹F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR. Methods in Enzymology. Available at: [Link]
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2′-¹⁹F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Molecular Biosciences. Available at: [Link]
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]
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Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes. Chemical Communications. Available at: [Link]
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Applications of NMR to structure determination of RNAs large and small. Current Opinion in Structural Biology. Available at: [Link]
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A suite of 19F based relaxation dispersion experiments to assess biomolecular motions. Journal of Biomolecular NMR. Available at: [Link]
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NMR Characterization of RNA Small Molecule Interactions. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry. Available at: [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
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Development of a 1D ¹⁹F T2 relaxation‐filtered, broadband pulse... ResearchGate. Available at: [Link]
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Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. DSpace@MIT. Available at: [Link]
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19F NMR as a tool in chemical biology. RSC Chemical Biology. Available at: [Link]
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NMR Sample Preparation. University of Ottawa. Available at: [Link]
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5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]
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Fluorine NMR. University of California, San Diego. Available at: [Link]
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19Flourine NMR. University of Ottawa. Available at: [Link]
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2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers. Available at: [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. Available at: [Link]
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19F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR | Request PDF. ResearchGate. Available at: [Link]
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A beginner's guide to 19F NMR and its role in drug screening. Expert Opinion on Drug Discovery. Available at: [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Biomolecular NMR. Available at: [Link]
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19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
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19F NMR Spectroscopy for the Analysis of RNA Secondary Structure Populations. CoLab. Available at: [Link]
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NMR-based RNA structure determination. Jena Bioscience. Available at: [Link]
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Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances. Available at: [Link]
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NMR Spectroscopy of Large Functional RNAs: From Sample Preparation to Low-Gamma Detection. ResearchGate. Available at: [Link]
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Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance Open. Available at: [Link]
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19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR. Available at: [Link]
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F19 detection. University of California, Santa Barbara. Available at: [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
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Quantification of 5-Fluorouridine incorporation into transcripts by mass spectrometry.
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal and pancreatic cancers.[1][2] Its cytotoxic effects are mediated through the intracellular conversion to several active metabolites.[1][3] These metabolites disrupt critical cellular processes in three primary ways: the inhibition of thymidylate synthase by 5-fluoro-2'-deoxyuridine-5'-monophosphate (5-FdUMP), leading to impaired DNA synthesis; the incorporation of 5-fluoro-2'-deoxyuridine-5'-triphosphate (5-FdUTP) into DNA, causing DNA damage; and the incorporation of 5-fluorouridine-5'-triphosphate (5-FUTP) into various RNA species.[3]
While the DNA-damaging mechanisms have been extensively studied, recent evidence highlights that the incorporation of 5-FU into RNA is a major contributor to its therapeutic efficacy, particularly in gastrointestinal cancers.[1][2] This incorporation disrupts RNA processing and function, ultimately leading to cell death.[2][3] Therefore, the precise quantification of 5-Fluorouridine (5-FUrd), the nucleoside form of 5-FU in RNA, is critical for understanding the drug's mechanism of action, investigating mechanisms of resistance, and developing more effective therapeutic strategies.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive, specific, and quantitative method for this purpose.[4][5] This approach allows for the direct measurement of 5-FUrd within the total RNA pool of cells, providing a direct readout of drug engagement with its target. This application note provides a detailed, field-proven protocol for the quantification of 5-FUrd incorporation into cellular RNA using LC-MS/MS.
Principle of the Method
The overall workflow for quantifying 5-FUrd incorporation into RNA by mass spectrometry involves a multi-step process. First, cells are metabolically labeled with 5-FU. Following treatment, total RNA is extracted and purified. The purified RNA is then enzymatically digested into its constituent nucleosides. This nucleoside mixture, containing the canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine) and the incorporated 5-FUrd, is then separated by liquid chromatography and analyzed by tandem mass spectrometry. Quantification is achieved by comparing the signal of 5-FUrd to that of a known amount of an internal standard or by constructing a standard curve.
Caption: A flowchart of the experimental workflow for quantifying 5-FUrd in RNA.
Materials and Reagents
| Reagent/Equipment | Supplier | Notes |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Appropriate for the cell line used |
| Fetal Bovine Serum (FBS) | Varies | |
| 5-Fluorouracil (5-FU) | Sigma-Aldrich | |
| RNA Extraction Kit (e.g., RNeasy Mini Kit) | Qiagen | Or other suitable method |
| Nuclease P1 | New England Biolabs | |
| Snake Venom Phosphodiesterase I | Worthington | |
| Alkaline Phosphatase | New England Biolabs | |
| Ammonium Acetate | Sigma-Aldrich | LC-MS grade |
| Acetonitrile | Fisher Scientific | LC-MS grade |
| Formic Acid | Sigma-Aldrich | LC-MS grade |
| 5-Fluorouridine (5-FUrd) Standard | Sigma-Aldrich | For standard curve |
| Canonical Nucleoside Standards (A, G, C, U) | Sigma-Aldrich | For standard curve |
| Stable Isotope-Labeled Internal Standard (optional) | Cambridge Isotope Labs | e.g., ¹³C,¹⁵N₂-Uridine |
| LC-MS/MS System | Varies | e.g., Triple quadrupole mass spectrometer |
| C18 Reversed-Phase LC Column | Varies | Suitable for nucleoside separation |
| 0.22 µm Syringe Filters | Varies |
Detailed Step-by-Step Protocol
Part A: Cell Culture and 5-FU Labeling
-
Cell Seeding: Plate cells in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
5-FU Treatment: Prepare a stock solution of 5-FU in DMSO or sterile water. Dilute the stock solution in a complete culture medium to the desired final concentration. Typical concentrations range from 1 to 50 µM, depending on the cell line and experimental goals.[3]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the 5-FU-containing medium. Incubate the cells for the desired labeling period (e.g., 24 hours).[3] Include a vehicle-treated control (e.g., DMSO) for comparison.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the dish according to the RNA extraction kit protocol.
Part B: Total RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based method such as the Qiagen RNeasy Mini Kit, following the manufacturer's instructions.[6] This step is crucial for removing proteins and other cellular components that could interfere with downstream analysis.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Quality Assessment: Assess the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA should have a RIN (RNA Integrity Number) value greater than 8.
Part C: Enzymatic Digestion of RNA to Nucleosides
Rationale: A complete digestion of the RNA polymer into individual nucleosides is essential for accurate quantification by LC-MS/MS. A cocktail of enzymes is used to ensure the complete cleavage of all phosphodiester bonds.[7][8][9]
-
Digestion Reaction Setup: In a microcentrifuge tube, combine 0.5-1 µg of total RNA with a digestion master mix.[6] The final reaction should contain:
-
0.5-1 µg Total RNA
-
Nuclease P1 (to hydrolyze single-stranded RNA and DNA to 5'-mononucleotides)
-
Snake Venom Phosphodiesterase I (to hydrolyze 3'-mononucleotides to 5'-mononucleotides)
-
Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)
-
Reaction Buffer (e.g., NEB Buffer 3)
-
Nuclease-free water to a final volume of 50 µL.
-
Note: Commercial kits, such as the NEB Nucleoside Digestion Mix, are available and offer a convenient alternative.[6]
-
-
Incubation: Incubate the reaction at 37°C for at least 2 hours, or overnight, to ensure complete digestion.[6][10]
-
Enzyme Removal: Precipitate the enzymes by adding 150 µL of ice-cold acetonitrile or methanol.[11] Vortex briefly and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[6]
-
Sample Collection: Carefully transfer the supernatant, which contains the nucleosides, to a new tube. Evaporate the solvent to dryness using a vacuum concentrator.
Part D: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried nucleoside sample in 100 µL of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[11]
-
LC Separation: Inject an appropriate volume (e.g., 10 µL) onto a C18 reversed-phase column.[12] Separate the nucleosides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-15 min: 95-5% B
-
15-20 min: 5% B
-
-
MS/MS Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for 5-FUrd and canonical nucleosides should be optimized using pure standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Fluorouridine (5-FUrd) | 247.1 | 115.0 |
| Uridine (U) | 245.1 | 113.0 |
| Cytidine (C) | 244.1 | 112.0 |
| Adenosine (A) | 268.1 | 136.0 |
| Guanosine (G) | 284.1 | 152.0 |
Data Analysis and Quantification
The quantification of 5-FUrd incorporation is typically expressed as the ratio of 5-FUrd to one of the canonical nucleosides, such as uridine or guanosine.
Caption: A flowchart illustrating the data analysis workflow.
-
Standard Curve: Prepare a series of calibration standards containing known concentrations of 5-FUrd and the canonical nucleosides. Analyze these standards using the same LC-MS/MS method as the samples. Plot the peak area of each analyte against its concentration to generate a standard curve.
-
Quantification: Using the regression equation from the standard curve, calculate the concentration of 5-FUrd and the chosen canonical nucleoside (e.g., Uridine) in each sample.
-
Calculate Incorporation Rate: The incorporation of 5-FUrd can be expressed as a percentage:
-
Incorporation (%) = ([5-FUrd] / ([5-FUrd] + [Uridine])) * 100
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no 5-FUrd signal | - Inefficient 5-FU uptake or metabolism by cells.- Incomplete RNA digestion.- Suboptimal LC-MS/MS parameters. | - Increase 5-FU concentration or incubation time.- Optimize digestion protocol (enzyme concentration, incubation time).- Tune MS parameters for 5-FUrd. |
| Poor peak shape | - Column degradation.- Inappropriate mobile phase. | - Replace the LC column.- Ensure mobile phases are freshly prepared and of high quality. |
| High background noise | - Contamination from reagents or sample matrix. | - Use LC-MS grade solvents and reagents.- Optimize sample cleanup to remove interfering substances. |
| Poor reproducibility | - Inconsistent sample preparation.- Pipetting errors. | - Use a consistent protocol for all samples.- Use an internal standard to normalize for variations. |
Conclusion
The quantification of 5-Fluorouridine incorporation into RNA by LC-MS/MS is a powerful technique for elucidating the mechanism of action of 5-FU and for investigating drug resistance. The protocol outlined in this application note provides a robust and reproducible method for researchers in oncology, pharmacology, and drug development. By carefully controlling each step of the process, from cell culture to data analysis, reliable and accurate quantification of 5-FU incorporation can be achieved, providing valuable insights into the therapeutic effects of this widely used chemotherapeutic agent.
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Yuan, Z., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. JoVE (Journal of Visualized Experiments), (168), e61956. Available at: [Link]
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Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Mass spectrometry of RNA: linking the genome to the proteome. Current opinion in biotechnology, 5(1), 9-15. Available at: [Link]
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Machon, C., et al. (2021). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Journal of Pharmaceutical Analysis, 11(1), 77-87. Available at: [Link]
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Thüring, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3249-3261. Available at: [Link]
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Machon, C., et al. (2021). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. PubMed, 11(1), 77-87. Available at: [Link]
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Gérard, B., et al. (2021). A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. NAR Cancer, 3(3), zcab033. Available at: [Link]
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Li, Y., et al. (2018). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Journal of Chromatography B, 1092, 451-457. Available at: [Link]
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Getz, E. B., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods, 13(1), 47-53. Available at: [Link]
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Getz, E. B., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. ResearchGate. Available at: [Link]
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Thüring, K., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. Available at: [Link]
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Peters, G. J., et al. (2000). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of oncology, 11(12), 1547-1553. Available at: [Link]
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van Kuilenburg, A. B., et al. (1995). Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay. Analytical Biochemistry, 231(1), 157-163. Available at: [Link]
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Derissen, M. M., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Chromatography B, 985, 109-116. Available at: [Link]
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Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. Available at: [Link]
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Motorin, Y., et al. (2021). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research, 49(16), 9143-9159. Available at: [Link]
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Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. Journal of Chromatography B, 877(28), 3349-3356. Available at: [Link]
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Kleiner Lab. (2020). RNA metabolic labeling review published. Kleiner Lab, Princeton University. Available at: [Link]
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Boge, M., et al. (2024). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research. Available at: [Link]
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Derissen, M. M., et al. (2015). Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. Journal of Chromatography B, 985, 109-116. Available at: [Link]
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Wu, T., et al. (2022). Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. bioRxiv. Available at: [Link]
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Dueñas, M., et al. (2021). Quantifying RNA modifications by mass spectrometry: a novel source of biomarkers in oncology. Cancers, 13(17), 4443. Available at: [Link]
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Jayachandran, K., et al. (2021). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites, 11(10), 668. Available at: [Link]
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Jones, C. M., et al. (2024). 5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles. bioRxiv. Available at: [Link]
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T7 RNA polymerase mutants for efficient incorporation of modified NTPs.
Application Note & Protocol
Leveraging T7 RNA Polymerase Mutants for the Efficient Synthesis of Modified RNA
Abstract
The enzymatic synthesis of RNA through in vitro transcription (IVT) is a cornerstone of modern molecular biology and biopharmaceutical development, particularly for the production of mRNA-based therapeutics and vaccines. Wild-type T7 RNA polymerase, while robust, exhibits limitations in the incorporation of modified nucleotide triphosphates (NTPs), which are crucial for enhancing the stability and reducing the immunogenicity of synthetic RNA. This document provides a detailed guide to the use of engineered T7 RNA polymerase mutants that overcome these limitations, enabling the efficient and high-fidelity synthesis of RNA containing various modifications. We present the scientific rationale behind key mutations, a comparative overview of common mutants, and a validated, step-by-step protocol for high-yield in vitro transcription of modified RNA.
Introduction: The Need for Engineered T7 RNA Polymerase
T7 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its cognate promoter sequence, making it the enzyme of choice for IVT. The advent of mRNA vaccines and therapeutics has highlighted the critical need to incorporate modified nucleotides, such as N1-methylpseudouridine (m1Ψ) and 5-methoxyuridine (5moU), into the synthesised RNA transcripts. These modifications are essential for evading innate immune recognition by Toll-like receptors (TLRs) and for improving the translational efficiency and stability of the mRNA molecule.
However, the active site of wild-type T7 RNA polymerase has evolved to accommodate canonical NTPs, and it often displays reduced efficiency and increased abortive synthesis when presented with modified substrates. This has driven the development of mutant T7 RNA polymerase variants through rational design and directed evolution to enhance their catalytic activity and processivity with a broad range of modified NTPs.
A key mutation that has proven highly effective is the L414A substitution, which is located in a region of the enzyme that influences nucleotide binding and discrimination. Another significant mutation is Y639F, which is thought to reduce steric hindrance in the active site, thereby facilitating the incorporation of bulky modified NTPs. The combination of these and other mutations has given rise to a new generation of T7 RNA polymerase variants with superior performance in the synthesis of modified RNA.
Comparative Overview of T7 RNA Polymerase Mutants
Several commercially available and academically developed T7 RNA polymerase mutants offer enhanced performance for modified NTP incorporation. The selection of a specific mutant often depends on the nature of the modification and the desired scale of the reaction.
| Mutant Designation | Key Mutations | Enhanced Properties | Recommended Applications |
| T7 R&D (Exemplar) | Y639F, G640V, H784A | Increased processivity and reduced abortive transcripts with various modified NTPs. | General-purpose high-yield synthesis of modified mRNA. |
| L414A Variant | L414A | Improved incorporation of bulky 2'-modified NTPs. | Synthesis of RNA with 2'-O-methyl or 2'-fluoro modifications. |
| High-Concentration Formulation | Proprietary mutations | Optimized for high NTP and magnesium concentrations, leading to higher yields. | Large-scale manufacturing of therapeutic mRNA. |
Experimental Workflow for Modified RNA Synthesis
The following diagram outlines the key steps in the in vitro transcription process using a mutant T7 RNA polymerase.
Caption: Workflow for in vitro transcription of modified RNA.
Detailed Protocol for High-Yield Synthesis of m1Ψ-Modified mRNA
This protocol is optimized for the synthesis of a ~1kb mRNA transcript where 100% of the UTP is replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
4.1. Reagent Preparation
-
Linearized DNA Template: Resuspend a high-quality, linearized plasmid DNA template containing the T7 promoter and the gene of interest in nuclease-free water to a final concentration of 0.5-1 µg/µL.
-
NTP Mix (10X): Prepare a 10X NTP solution containing ATP, CTP, GTP, and m1ΨTP. The final concentration of each NTP in the 1X reaction should be optimized, but a starting point of 2-5 mM each is recommended.
-
Example 10X NTP Mix (for 2mM final): 20 mM ATP, 20 mM CTP, 20 mM GTP, 20 mM m1ΨTP in nuclease-free water.
-
-
T7 RNA Polymerase Mutant: Use a commercially available, high-concentration mutant T7 RNA polymerase optimized for modified NTPs.
-
RNase Inhibitor: A potent RNase inhibitor is essential to prevent RNA degradation.
-
Transcription Buffer (10X): A typical buffer composition is 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 20 mM spermidine, and 100 mM DTT.
4.2. In Vitro Transcription Reaction Setup
-
Thaw all components on ice and vortex gently to mix before use.
-
Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the buffer:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| 10X NTP Mix | 2 µL | 2 mM each NTP |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase Mutant | 2 µL | Enzyme-dependent |
-
Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
4.3. Incubation
-
Incubate the reaction at 37°C for 2-4 hours. For some high-yield systems, shorter incubation times may be sufficient.
4.4. Template Removal and RNA Purification
-
DNase I Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a method of choice. Lithium chloride (LiCl) precipitation is a common and effective method for selectively precipitating RNA.
-
Add an equal volume of 8 M LiCl to the reaction and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully aspirate the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
4.5. Quality Control
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Integrity: Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates a high-quality product.
Troubleshooting Common Issues
The following diagram provides a logical flow for troubleshooting suboptimal IVT reactions.
Caption: Troubleshooting guide for in vitro transcription.
Conclusion
The development of T7 RNA polymerase mutants has been a transformative advancement for the field of RNA therapeutics and research. By overcoming the limitations of the wild-type enzyme, these engineered polymerases enable the robust and scalable synthesis of highly modified RNA molecules. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully produce high-quality modified RNA for a wide range of applications, from basic research to the development of next-generation vaccines and therapies.
References
-
Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833–1840. [Link]
-
Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344. [Link]
-
Kirby, J. E., & Joyce, C. M. (2014). The role of the fingers subdomain of T7 RNA polymerase in promoter binding and initiation of transcription. Journal of Biological Chemistry, 289(18), 12513–12523. [Link]
-
Obeid, S., Gola, S., & Jäschke, A. (2018). A single-residue mutation in T7 RNA polymerase facilitates the synthesis of 2'-O-methyl-RNA. ChemBioChem, 19(18), 1957–1962. [Link]
-
Meyer, A. J., & Jäschke, A. (2016). A T7 RNA polymerase variant with enhanced transcription of G-rich DNA templates. Nucleic Acids Research, 44(15), 7384–7392. [Link]
Application Notes & Protocols: Site-Specific Labeling of Large RNA with 5-Fluorouridine Triphosphate
Introduction: The Imperative for Precision in RNA Labeling
The study of large RNA molecules, such as long non-coding RNAs (lncRNAs) and messenger RNAs (mRNAs), is fundamental to unraveling complex biological processes and developing novel therapeutics. A critical challenge in this field is the ability to introduce specific modifications or labels into these molecules at precise locations.[1][2] Site-specific labeling provides an unparalleled tool for investigating RNA structure, function, and dynamics.[1][3] Among the various molecular probes, 5-Fluorouridine (5-FU), a synthetic pyrimidine analog, offers unique advantages. Its incorporation into RNA allows for the study of RNA-protein interactions, conformational changes, and can serve as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 5-Fluorouridine triphosphate (5-FUTP) into large RNA molecules via in vitro transcription. We will delve into the mechanistic underpinnings of enzymatic incorporation, strategies for achieving site-specificity, and detailed, field-proven protocols to empower researchers in their quest to understand the intricate world of RNA biology.
The Rationale Behind 5-Fluorouridine as an RNA Probe
5-Fluorouridine is an analog of uridine where the hydrogen at the 5th position of the uracil base is replaced by a fluorine atom. This seemingly minor substitution has profound implications for its utility as a probe:
-
Minimal Perturbation: The fluorine atom is relatively small, and its substitution at the C5 position of uracil generally does not significantly alter the overall structure or thermodynamic stability of the RNA.[4][5][6] This ensures that the probe reports on the native state of the RNA molecule.
-
¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent nucleus for NMR studies.[4][7] The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing a powerful handle to monitor conformational changes and binding events in the labeled RNA.[4][5][8]
-
Photo-crosslinking Potential: While not its primary application, under certain conditions, the carbon-fluorine bond can be photolabile, enabling its use in photo-crosslinking studies to identify interacting proteins or RNA regions.
Mechanism of Enzymatic Incorporation
The site-specific incorporation of 5-FUTP into a growing RNA chain is achieved through in vitro transcription (IVT), a process that utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a DNA template.[9][10] The polymerase recognizes the promoter sequence on the DNA template and initiates transcription, sequentially adding ribonucleotides complementary to the template strand.
Several bacteriophage enzymes, including T7, T3, and Sp6 RNA polymerases, are known to catalyze the synthesis of modified RNA molecules.[11] T7 RNA polymerase, in particular, exhibits a notable tolerance for modified nucleotides, including 5-substituted pyrimidines.[11] The enzyme's active site can accommodate the slightly larger fluorine atom at the C5 position of the uracil ring, allowing for the efficient incorporation of 5-FUTP opposite an adenine in the DNA template.[4][11]
Strategies for Achieving Site-Specific Labeling
Achieving site-specific incorporation of a modified nucleotide into a large RNA molecule is a significant challenge, as standard in vitro transcription with a mix of canonical and modified NTPs leads to global incorporation.[2] Several advanced strategies have been developed to overcome this limitation:
Segmental Ligation of Chemically Synthesized and Enzymatically Transcribed RNA
This powerful approach combines the precision of solid-phase chemical synthesis with the efficiency of enzymatic transcription.
-
Workflow:
-
A short RNA oligonucleotide containing the site-specifically incorporated 5-Fluorouridine is chemically synthesized. This method allows for the precise placement of the modification at any desired position.[3]
-
The remaining, larger segments of the RNA are produced via in vitro transcription using standard, unmodified NTPs.
-
The chemically synthesized, labeled fragment and the enzymatically transcribed fragments are then joined together using an RNA ligase, such as T4 RNA ligase, to generate the full-length, site-specifically labeled large RNA molecule.[12]
-
-
Advantages:
-
Absolute control over the position of the label.
-
Applicable to the generation of very large RNA molecules.
-
-
Considerations:
-
Requires expertise in both chemical RNA synthesis and enzymatic ligation.
-
Ligation efficiency can be a bottleneck and requires careful optimization.
-
Ribozyme-Mediated Incorporation
Self-cleaving and self-ligating ribozymes can be engineered to incorporate modified nucleotides at specific sites.
-
Workflow:
-
The target RNA is designed to include a ribozyme domain at the desired labeling site.
-
The RNA is transcribed in two separate fragments.
-
A short, chemically synthesized RNA containing the 5-Fluorouridine is used as a substrate for the ribozyme-catalyzed ligation reaction, which joins it to the larger RNA fragments.
-
-
Advantages:
-
Highly specific enzymatic reaction.
-
-
Considerations:
-
Requires significant upfront design and optimization of the ribozyme system.
-
The presence of the ribozyme sequence within the final product may not be desirable for all applications.
-
Unnatural Base Pair (UBP) Systems
This innovative approach expands the genetic alphabet to direct the site-specific incorporation of modified nucleotides.
-
Workflow:
-
A DNA template is synthesized to contain an unnatural base at the position corresponding to the desired labeling site in the RNA.
-
During in vitro transcription, a modified RNA polymerase and a complementary unnatural nucleotide triphosphate, which is chemically linked to the desired label (in this case, 5-Fluorouridine), are used.
-
The polymerase specifically incorporates the unnatural, labeled nucleotide opposite its unnatural counterpart in the DNA template.
-
-
Advantages:
-
Enables site-specific labeling of very large RNAs during a single transcription reaction.[13]
-
-
Considerations:
-
Requires access to specialized reagents, including the unnatural base pairs and a modified polymerase.
-
The efficiency of incorporation can vary depending on the sequence context.
-
Experimental Protocols
This section provides a detailed, step-by-step protocol for the segmental ligation approach, which is a robust and widely accessible method for site-specific labeling of large RNA with 5-FUTP.
Protocol: Segmental Ligation for Site-Specific 5-FUTP Incorporation
This protocol is divided into three main stages: (A) Chemical synthesis of the 5-FU-labeled RNA fragment, (B) In vitro transcription of the unlabeled RNA fragments, and (C) T4 RNA ligase-mediated assembly.
A. Chemical Synthesis of the 5-FU-Labeled RNA Oligonucleotide
This step is typically performed using automated solid-phase phosphoramidite chemistry. A 5-Fluorouridine phosphoramidite building block is used at the desired position during the synthesis cycle. For researchers without access to an oligonucleotide synthesizer, custom synthesis from commercial vendors is a reliable option.
B. In Vitro Transcription of Unlabeled RNA Fragments
This protocol is for a standard 20 µL in vitro transcription reaction, which can be scaled up as needed.[14]
Materials:
-
Linearized plasmid DNA or PCR product template for each RNA fragment
-
T7 RNA Polymerase
-
10X Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine)
-
Ribonucleotide solution mix (ATP, CTP, GTP, UTP)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase and RNase Inhibitor, which should be kept on ice.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X Transcription Buffer | 2 µL | 1X |
| 100 mM DTT | 1 µL | 5 mM |
| Ribonucleotide Solution (25 mM each) | 4 µL | 5 mM each |
| DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2 to 4 hours. For transcripts smaller than 0.3 kb, overnight incubation can increase yield.[14]
-
To terminate the reaction and digest the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the transcribed RNA fragments using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer and assess its integrity via denaturing agarose or polyacrylamide gel electrophoresis.
C. T4 RNA Ligase-Mediated Assembly
Materials:
-
Purified 5-FU-labeled RNA oligonucleotide
-
Purified unlabeled RNA fragments
-
T4 RNA Ligase
-
10X T4 RNA Ligase Reaction Buffer
-
ATP solution (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the RNA fragments in equimolar amounts. The total RNA concentration should be optimized, but a starting point of 1-2 µM is recommended.
-
Heat the RNA mixture to 95°C for 2 minutes, then slowly cool to room temperature to facilitate proper annealing if a splint is used, or place on ice if it's a direct ligation.
-
Set up the ligation reaction on ice:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 50 µL | |
| 10X T4 RNA Ligase Buffer | 5 µL | 1X |
| Annealed RNA fragments | X µL | 1-2 µM |
| 10 mM ATP | 5 µL | 1 mM |
| RNase Inhibitor | 1 µL | |
| T4 RNA Ligase | 2 µL |
-
Incubate at 16°C overnight.
-
Purify the full-length, labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE). This is crucial to separate the ligated product from unligated fragments and the ligase enzyme.
-
Elute the RNA from the gel slice and recover it by ethanol precipitation.
-
Resuspend the final product in nuclease-free water or a suitable buffer for downstream applications.
Workflow Visualization
Caption: Workflow for site-specific labeling of large RNA with 5-FUTP.
Validation of Incorporation
It is crucial to verify the successful and site-specific incorporation of 5-Fluorouridine.
-
Mass Spectrometry: The most direct method is to analyze the purified, labeled RNA by mass spectrometry. The mass shift corresponding to the incorporation of 5-Fluorouridine will confirm its presence. Digestion of the RNA with RNase T1 or RNase A followed by mass analysis of the resulting fragments can pinpoint the location of the modification.
-
¹⁹F NMR Spectroscopy: If the goal of the labeling is for NMR studies, the observation of a ¹⁹F NMR signal from the purified RNA is a direct confirmation of successful incorporation.[4][5][8]
Downstream Applications
Site-specifically 5-FU-labeled large RNA molecules are invaluable tools for a variety of advanced biochemical and biophysical studies:
-
Structural Biology: ¹⁹F NMR spectroscopy can be used to probe the local environment around the fluorine label, providing insights into RNA folding, conformational dynamics, and the binding of small molecules or proteins.[4][5][6][7]
-
RNA-Protein Interaction Studies: The labeled RNA can be used in crosslinking experiments to identify proteins that bind at or near the site of modification.
-
Therapeutic Development: The incorporation of modified nucleotides can enhance the stability and therapeutic efficacy of RNA-based drugs.[15] Understanding the structural and functional consequences of these modifications is critical for rational drug design.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of in vitro transcribed RNA | - Degraded DNA template- Inactive polymerase- RNase contamination | - Verify template integrity on an agarose gel.- Use a fresh aliquot of polymerase.- Maintain a sterile, RNase-free work environment. |
| Inefficient ligation | - Incorrect stoichiometry of RNA fragments- Inactive ligase or ATP- Secondary structure of RNA fragments hindering ligation | - Optimize the molar ratio of the fragments.- Use fresh ligase and ATP.- Perform ligation in the presence of a complementary DNA splint to bring the ends together. |
| Smear on denaturing PAGE after ligation | - RNase degradation- Non-specific ligation products | - Ensure all reagents and equipment are RNase-free.- Optimize ligation temperature and time. |
| No ¹⁹F NMR signal | - Failed incorporation of 5-FUTP- Insufficient concentration of labeled RNA | - Verify incorporation by mass spectrometry.- Concentrate the RNA sample. |
Conclusion
The site-specific labeling of large RNA molecules with 5-Fluorouridine triphosphate is a powerful technique that opens up new avenues for investigating the structure and function of these complex biomolecules. While challenging, the segmental ligation approach, along with emerging technologies like unnatural base pair systems, provides robust pathways to achieving this goal. The detailed protocols and strategic insights provided in this guide are intended to equip researchers with the knowledge and confidence to successfully implement this technique in their own laboratories, thereby advancing our understanding of the critical roles that RNA plays in biology and disease.
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Solid-phase synthesis of RNA with site-specific 5-Fluorouridine-13C,19F,d1.
Application Note & Protocol
Topic: High-Fidelity Solid-Phase Synthesis of RNA Incorporating Site-Specific, Isotopically Labeled 5-Fluorouridine
Abstract
The site-specific incorporation of modified nucleosides into RNA is a powerful strategy for elucidating biological mechanisms, enhancing therapeutic properties, and developing advanced diagnostic tools. 5-Fluorouridine (5-FU), a well-known antimetabolite, exerts significant biological effects through its incorporation into RNA, disrupting RNA processing and function.[1][2][3] This guide provides a comprehensive framework and detailed protocols for the solid-phase synthesis of RNA oligonucleotides containing a site-specific 5-Fluorouridine residue that is isotopically labeled with Carbon-13, Fluorine-19, and Deuterium (d1). The inclusion of these stable isotopes facilitates advanced analytical studies, such as high-resolution NMR spectroscopy and mass spectrometry-based quantitative analysis, offering unprecedented insight into RNA structure, dynamics, and drug-target interactions.
Introduction: The Rationale for Labeled 5-FU RNA
The deliberate placement of modified nucleotides into synthetic RNA is fundamental to modern nucleic acid chemistry and drug development.[4][5] 5-Fluorouracil and its nucleoside form, 5-Fluorouridine (5-FU), are mainstays in chemotherapy, primarily by inhibiting thymidylate synthase after conversion to its deoxyribose form.[1] However, a significant and often underappreciated mechanism of its cytotoxicity is its conversion to 5-fluorouridine triphosphate (FUTP) and subsequent incorporation into cellular RNA, leading to disruptions in rRNA and mRNA maturation and function.[2][3]
Synthesizing RNA with a site-specific 5-FU allows researchers to dissect these RNA-centric mechanisms with surgical precision. The addition of stable isotopes provides further analytical power:
-
¹⁹F: A highly sensitive NMR nucleus with no natural background in biological systems, making it an exceptional probe for monitoring local conformational changes in RNA upon protein binding or other perturbations.[6]
-
¹³C: Enables isotope-edited NMR experiments to resolve spectral overlap and determine structural restraints.
-
Deuterium (d1): Can be used to simplify complex proton NMR spectra or serve as a unique mass tag for mass spectrometry applications.
This guide details the complete workflow, from the synthesis of the necessary labeled phosphoramidite building block to the final purification and characterization of the target RNA oligonucleotide.
Core Principles of RNA Solid-Phase Synthesis
The synthesis of RNA on a solid support is a cyclical process based on phosphoramidite chemistry, proceeding in the 3' to 5' direction.[7] It is more complex than DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar.[8]
Key Challenges in RNA Synthesis:
-
2'-Hydroxyl Protection: The 2'-OH group is nucleophilic and must be protected throughout the synthesis to prevent chain branching and degradation.[9] This protecting group must be stable to the conditions of the synthesis cycle but removable at the end without damaging the RNA. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[9]
-
Coupling Efficiency: Each coupling step must be highly efficient (>99%) to achieve a reasonable yield of the full-length product, as the overall yield is an exponential function of the average step-wise efficiency.[10]
-
Deprotection: The final deprotection is a multi-step process requiring careful cleavage from the solid support, removal of protecting groups from the exocyclic amines of the bases, and finally, the removal of the 2'-OH protecting groups.[11][12]
The Synthesis Cycle
The automated synthesis proceeds through a four-step cycle for each nucleotide addition.
Synthesis of 5-Fluorouridine-¹³C,¹⁹F,d1 Phosphoramidite
The commercial availability of this specific multi-labeled phosphoramidite is unlikely. Therefore, a custom synthesis is required. The following is a proposed synthetic route based on established organofluorine chemistry and nucleotide synthesis protocols.[6][13] The proposed labeling pattern is [6-¹³C, 5-¹⁹F, 6-d1]-5-Fluorouridine.
Proposed Synthetic Scheme
This multi-step synthesis requires significant expertise in organic chemistry. Each intermediate must be purified and characterized (NMR, MS) before proceeding. For research groups without this capacity, outsourcing the custom synthesis of this building block is the recommended approach.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Controlled Pore Glass (CPG) Support | 1000Å, pre-loaded with first nucleoside | Glen Research, Biotage |
| Standard RNA Phosphoramidites (A,C,G,U) | 2'-O-TBDMS protected, 0.1 M in Acetonitrile | MilliporeSigma, LGC |
| Labeled 5-FU Phosphoramidite | Custom synthesized, 0.1 M in Acetonitrile | Custom Synthesis |
| Activator | 5-Ethylthio-1H-tetrazole (ETT), 0.25 M in ACN | Glen Research |
| Capping Reagents (Cap A & B) | Acetic Anhydride/Lutidine/THF & N-Methylimidazole | Standard Synthesizer Grade |
| Oxidizer | Iodine (I₂) in THF/Water/Pyridine | Standard Synthesizer Grade |
| Detritylation Reagent | 3% Trichloroacetic Acid (TCA) in DCM | Standard Synthesizer Grade |
| Cleavage/Deprotection Solution 1 | AMA (1:1 mixture of aq. NH₄OH & aq. Methylamine) | MilliporeSigma |
| 2'-Deprotection Reagent | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | MilliporeSigma |
| Solvents (Acetonitrile, DCM) | Anhydrous, <10 ppm H₂O | Acros Organics |
| HPLC Columns | C18 Reverse-Phase, analytical and semi-prep | Agilent, Waters |
| HPLC Buffers | TEAA Buffer, Acetonitrile (HPLC Grade) | Fisher Scientific |
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Preparation:
-
Install all reagent bottles on the synthesizer. Ensure anhydrous conditions for all phosphoramidite and activator lines.
-
Dissolve the custom-synthesized 5-FU phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install it on a designated port on the synthesizer.
-
Install the CPG column corresponding to the 3'-terminal nucleoside of your target sequence.
-
Program the RNA sequence into the synthesizer software.
-
-
Synthesis Cycle Parameters:
-
For standard RNA phosphoramidites, use the manufacturer's recommended cycle parameters.
-
For the labeled 5-FU phosphoramidite: The fluorine atom at the 5-position can slightly alter reactivity. It is prudent to double the coupling time for this specific step to ensure maximum coupling efficiency.
-
Example Cycle Parameters:
Step Reagent Delivered Wait Time (seconds) Detritylation 3% TCA in DCM 60 Coupling (Standard) Phosphoramidite + Activator 180 Coupling (5-FU) Labeled 5-FU + Activator 360 Capping Cap A + Cap B 30 Oxidation 0.02 M I₂ Solution 30 | Wash Steps | Acetonitrile | As per protocol |
-
-
Post-Synthesis:
-
Once the synthesis is complete, keep the final 5'-DMT group on (DMT-on). This greatly aids in purification.
-
Remove the synthesis column from the synthesizer and dry the CPG support thoroughly using a stream of argon or by vacuum.
-
Protocol 2: Cleavage and Deprotection
This two-stage deprotection is critical for obtaining high-quality RNA.[11][12]
Stage 1: Base and Phosphate Deprotection (AMA Treatment)
-
Transfer the dried CPG support from the column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).[14]
-
Seal the vial tightly and heat at 65°C for 15 minutes. This step cleaves the RNA from the CPG support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Allow the vial to cool to room temperature. Carefully draw off the supernatant containing the RNA and transfer it to a new microfuge tube.
-
Rinse the CPG with 0.5 mL of nuclease-free water and combine it with the supernatant.
-
Dry the combined solution completely in a vacuum concentrator (e.g., SpeedVac).
Stage 2: 2'-Hydroxyl (TBDMS) Deprotection
-
To the dried RNA pellet, add 100 µL of anhydrous DMSO. Vortex thoroughly to dissolve the pellet. Gentle heating (up to 65°C for 5 min) may be required.[12]
-
Add 125 µL of TEA·3HF (triethylamine trihydrofluoride) to the DMSO solution.
-
Vortex briefly and incubate the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., Glen-Pak RNA Quenching Buffer or 0.1 M TEAA).
Protocol 3: Purification and Quality Control
Purification (DMT-on HPLC)
The lipophilic DMT group allows for excellent separation of the full-length product from shorter failure sequences (n-1) which lack the DMT group.
-
Column: C18 reverse-phase, semi-preparative.
-
Buffers:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Gradient:
Time (min) % Buffer B 0 5 5 5 35 50 40 100 | 45 | 5 |
-
Procedure:
-
Inject the quenched deprotection solution onto the HPLC.
-
The DMT-on product will be the last major, well-defined peak to elute. Collect this peak.
-
Dry the collected fraction in a vacuum concentrator.
-
Post-Purification Detritylation and Desalting
-
Re-dissolve the purified, dried DMT-on RNA in 500 µL of 0.1 M TEAA buffer.
-
Add 500 µL of 2% aqueous Trifluoroacetic Acid (TFA).
-
Vortex and let stand at room temperature for 15 minutes. The solution should turn bright orange as the DMT cation is released.
-
Neutralize the solution with ~100 µL of 1.5 M NH₄OH.
-
Desalt the final RNA product using a suitable method, such as a C18 Sep-Pak cartridge or ethanol precipitation.
-
Dry the final product and re-dissolve in nuclease-free water.
Quality Control
-
Analytical HPLC: Run a small aliquot of the final product on an analytical C18 column to assess purity. A single major peak should be observed.
-
Mass Spectrometry: Analyze the final product using ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm the exact molecular weight. This is the ultimate validation that the correct sequence, including the labeled 5-FU, was synthesized.[15][16][17]
| Analysis Method | Expected Result |
| Purity (Analytical HPLC) | >90% purity, observed as a single major peak. |
| Identity (ESI-MS) | Observed mass should match the calculated monoisotopic mass of the target sequence with the ¹³C, ¹⁹F, and d1 labels. For example, a standard Uridine has a mass of ~244.07 Da. The labeled 5-FU will have a distinct, predictable mass shift. |
Troubleshooting
Common issues in RNA synthesis can often be diagnosed and resolved systematically.[10][18]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Poor coupling efficiency. 2. Moisture in reagents/solvents. 3. Incomplete deprotection or loss during purification. | 1. Increase coupling time for modified/standard amidites. Use a stronger activator like ETT. 2. Use fresh, anhydrous grade solvents. 3. Optimize deprotection times and HPLC collection. |
| Significant n-1 Peaks in HPLC | 1. Incomplete detritylation. 2. Inefficient capping. 3. Inefficient coupling of a specific monomer. | 1. Increase detritylation wait time. 2. Ensure capping reagents are fresh and active. 3. Double the coupling time for the problematic monomer (often G or modified bases).[10] |
| Broad/Tailing Peaks in HPLC | 1. Incomplete removal of protecting groups (especially 2'-TBDMS). 2. RNA secondary structure formation. | 1. Increase 2'-deprotection time or temperature. 2. Run HPLC at an elevated temperature (e.g., 60°C) to denature the RNA. |
| Mass Spec shows +56 Da Adducts | Incomplete removal of the isobutyryl protecting group from Guanine (G). | Increase the AMA deprotection time or temperature slightly. Ensure AMA solution is fresh. |
Conclusion
The solid-phase synthesis of RNA with site-specific incorporation of isotopically labeled 5-Fluorouridine is a challenging but highly rewarding endeavor. It provides a powerful tool for researchers in chemical biology, pharmacology, and structural biology. By following these detailed protocols, paying close attention to anhydrous conditions, optimizing coupling times for the modified base, and performing rigorous purification and quality control, researchers can successfully produce high-fidelity labeled RNA oligonucleotides for advanced applications.
References
- BenchChem. (n.d.). Application Notes & Protocols: Methods for Incorporating 2'-C-Methyluridine into RNA.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry.
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
- De Crécy-Lagard, V., & Gaci, N. (2018).
- Helm, M., & Alfonzo, J. D. (2014). Combined Approaches to Site-Specific Modification of RNA. Chemical reviews, 114(5), 2664-2682.
- Agris, P. F. (2004).
- Amerigo Scientific. (n.d.). Unlocking the Potential of RNA through Chemical Modifications.
- Högberg, C., Vester, B., & Wengel, J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & medicinal chemistry letters, 24(15), 3362-3365.
- Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., ... & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic acids research, 23(14), 2677-2684.
- Meier, C., Jessen, H. J., & Balzarini, J. (2007). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of medicinal chemistry, 50(25), 6295-6304.
- BenchChem. (n.d.). Troubleshooting Failed Reactions in Solid-phase Oligonucleotide Synthesis.
- An, Y., & Russell, D. H. (2016). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Analytical chemistry, 88(1), 31-41.
- Liu, Z., Zhang, Q., Li, Y., & Sheng, J. (2019). Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Organic & biomolecular chemistry, 17(33), 7734-7742.
- Marchand, V., Ayadi, L., Ernst, F. G. M., Hertler, J., Helm, M., & Motorin, Y. (2020). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Analytical chemistry, 92(11), 7485-7493.
- CD Genomics. (n.d.). mRNA Modification Analysis by MS.
- Franco, M. K., & Koutmou, K. S. (2022). Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications. Methods in molecular biology (Clifton, N.J.), 2521, 1-22.
-
Tjandra, K. (2022, November 28). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
- Sargsyan, A., Rieder, U., & Kreutz, C. (2022). 5-Fluoro pyrimidines: Labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Magnetic resonance, 3(1), 1-13.
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
- De Jesús, K., & Gonzalez, R. L. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of visualized experiments : JoVE, (125), 55829.
- Taiwo, K. M., Wang, Y., & Chen, B. (2021). Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatshefte für Chemie - Chemical Monthly, 152(4), 445-451.
- Wöhnert, J., & Gögl, G. (2014). Dye label interference with RNA modification reveals 5-fluorouridine as non-covalent inhibitor. Nucleic acids research, 42(18), 11656-11667.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- Laskar, D., & Pradeepkumar, P. I. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv.
- Wierzejska, M., & Dąbrowska, M. (2020). Solid-Phase Synthesis of RNA 5'-Azides and Their Application for Labeling, Ligation, and Cyclization Via Click Chemistry. Current protocols in nucleic acid chemistry, 82(1), e119.
- Basnet, N. B., & Hainer, S. J. (2019). Labeling and Isolation of Fluorouracil Tagged RNA by Cytosine Deaminase Expression. Bio-protocol, 9(22), e3434.
- Khidr, L., Chen, Y. L., & T-R., P. (2021).
- Grad, I. (2023, January 9). Unleashing the Potential of mRNA Synthesis: A Deep Dive into Solid-phase In vitro Transcription [Video]. YouTube.
- Glazer, R. I., & Hartman, K. D. (1983). The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences. Molecular pharmacology, 23(1), 278-283.
- Doong, S. L., & Dolnick, B. J. (1988). In vitro splicing of pre-messenger RNA with extracts from 5-fluorouridine-treated cells. The Journal of biological chemistry, 263(1), 4467-4473.
- Kumar, S., Kumar, A., & Kumar, V. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 27(19), 6296.
- BOC Sciences. (n.d.). RNA Technology.
Sources
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro splicing of pre-messenger RNA with extracts from 5-fluorouridine-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Approaches to Site-Specific Modification of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of RNA through Chemical Modifications - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 16. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. trilinkbiotech.com [trilinkbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mg²+ Concentration for T7 Transcription with Modified NTPs
Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing T7 RNA polymerase with modified nucleoside triphosphates (NTPs) and need to fine-tune a critical reaction parameter: the magnesium ion (Mg²⁺) concentration.
This document provides in-depth FAQs, troubleshooting guides, and a detailed protocol to help you navigate the complexities of Mg²⁺ optimization, ensuring high yield and quality of your synthesized RNA.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of Mg²⁺ in T7 transcription and the impact of using modified NTPs.
Q1: Why is Mg²⁺ essential for T7 RNA polymerase activity?
A1: Magnesium ions are a critical cofactor for T7 RNA polymerase and are indispensable for catalysis.[1][2] Two Mg²⁺ ions are positioned in the active site of the polymerase and play distinct roles in the nucleotide addition cycle:
-
Catalytic Mg²⁺ (Ion A): This ion activates the 3'-hydroxyl group of the growing RNA strand, making it a better nucleophile to attack the α-phosphate of the incoming NTP.
-
Binding Mg²⁺ (Ion B): This ion binds to the triphosphate group of the incoming NTP, neutralizing its negative charge and ensuring its correct positioning for the reaction.[3]
Together, these two metal ions facilitate the formation of the phosphodiester bond, which extends the RNA chain. Insufficient levels of free Mg²⁺ will lead to a significant decrease in enzyme performance and low RNA yield.[]
Q2: How do NTPs, especially modified NTPs, affect the available Mg²⁺ concentration?
A2: Nucleoside triphosphates, both canonical and modified, are strong chelators of divalent cations like Mg²⁺. The triphosphate moiety of an NTP can bind stoichiometrically to a Mg²⁺ ion.[5] This means that a significant portion of the total Mg²⁺ in the reaction buffer will be sequestered by the NTPs, reducing the concentration of free Mg²⁺ available for the polymerase.[6][7]
Modified NTPs can have altered chelation properties compared to their standard counterparts due to changes in their chemical structure. While specific data for every modification is not always available, it is a crucial factor to consider. Therefore, the total NTP concentration, including the modified species, must be factored in when determining the optimal total Mg²⁺ concentration.
Q3: What is the "free Mg²⁺" concept and why is the Mg²⁺:NTP ratio so important?
A3: "Free Mg²⁺" refers to the concentration of magnesium ions that are not bound to NTPs or other chelating agents in the reaction buffer. It is this free Mg²⁺ that is available to the T7 RNA polymerase for its catalytic function. The ratio of total Mg²⁺ to total NTPs is a critical determinant of the free Mg²⁺ concentration and has a significant impact on transcription yield and specificity.[2][8]
-
If the ratio is too low (insufficient excess Mg²⁺): The polymerase will be starved of its essential cofactor, leading to low transcription efficiency.
-
If the ratio is too high (excessive free Mg²⁺): This can lead to several problems, including increased RNA degradation (as Mg²⁺ can catalyze phosphodiester bond cleavage at high concentrations), increased production of double-stranded RNA (dsRNA) byproducts, and potential precipitation of magnesium pyrophosphate.[]
Therefore, optimizing this ratio is key to a successful transcription reaction.
Q4: Can using modified NTPs affect the fidelity of T7 RNA polymerase?
A4: Yes, the incorporation of modified NTPs can influence the fidelity of T7 RNA polymerase.[9][10] Some studies have shown that certain modifications, such as pseudouridine (Ψ) and N6-methyladenosine (m6A), can increase the error rate of the polymerase.[9][11] While T7 RNA polymerase has a generally high fidelity, it lacks proofreading activity.[12][13] The altered structure of a modified base can affect the precise geometry of the active site during nucleotide selection, potentially leading to a higher rate of misincorporation.[11] The optimal Mg²⁺ concentration can also play a role in maintaining fidelity, further underscoring the need for careful optimization.
Part 2: Troubleshooting Guide for Mg²⁺-Related IVT Issues
This section provides solutions to common problems encountered during in vitro transcription with modified NTPs, with a focus on Mg²⁺ concentration as a likely cause.
Q: My RNA yield is very low, even though my DNA template is high quality. What should I check first?
A: Low yield is a classic symptom of suboptimal Mg²⁺ concentration.[14][15]
-
The Problem: The most common cause is an insufficient concentration of free Mg²⁺ due to chelation by the high concentration of total NTPs (standard + modified). The default Mg²⁺ concentration in many commercial kits may not be adequate when using high concentrations of modified NTPs.
-
The Solution: You need to perform a Mg²⁺ titration to find the optimal concentration for your specific reaction conditions. A good starting point is to ensure the total Mg²⁺ concentration is several millimolars higher than the total NTP concentration.[5] For example, if your total NTP concentration is 20 mM, you might test a range of MgCl₂ or Mg(OAc)₂ concentrations from 22 mM to 40 mM.
Q: I'm seeing a lot of high molecular weight smears or distinct bands larger than my expected transcript on my gel. What could be the cause?
A: This often indicates the formation of double-stranded RNA (dsRNA) byproducts, which can be triggered by excessive free Mg²⁺.[][16]
-
The Problem: While some Mg²⁺ is essential, too much can promote undesirable side reactions. T7 RNA polymerase can use the newly synthesized RNA transcript as a template, leading to the production of dsRNA. High Mg²⁺ concentrations can exacerbate this issue.
-
The Solution: Your Mg²⁺ concentration is likely too high. Try reducing the total Mg²⁺ concentration in your reaction. Perform a titration experiment, starting from a concentration just above your total NTP concentration and testing a range of lower values than your current failing condition. This should help you find a balance that maximizes the yield of your target single-stranded RNA while minimizing dsRNA formation.
Q: My transcription reaction seems to start well but then stalls, resulting in a high proportion of truncated products. Why is this happening?
A: This issue can be related to the precipitation of magnesium pyrophosphate.
-
The Problem: During transcription, pyrophosphate (PPi) is released for every nucleotide incorporated. This PPi can complex with the free Mg²⁺ in the reaction to form an insoluble precipitate, magnesium pyrophosphate. As this precipitate forms, it depletes the reaction of free Mg²⁺, effectively stopping the polymerase activity and leading to truncated transcripts.
-
The Solution:
-
Optimize Mg²⁺: An excessively high initial Mg²⁺ concentration can accelerate precipitation. Re-optimize to find the lowest effective concentration.
-
Add Pyrophosphatase: Include inorganic pyrophosphatase in your reaction mix. This enzyme hydrolyzes pyrophosphate into two molecules of phosphate, preventing the formation of the inhibitory precipitate and maintaining a stable concentration of free Mg²⁺ throughout the reaction.
-
Q: I've tried optimizing Mg²⁺, but my yields with 2'-modified NTPs (e.g., 2'-O-methyl) are still poor. What else can I do?
A: Incorporating nucleotides with bulky modifications at the 2' position of the ribose can be challenging for wild-type T7 RNA polymerase and may require more than just Mg²⁺ optimization.[17]
-
The Problem: The active site of standard T7 RNA polymerase has evolved to accommodate ribonucleotides. Bulky 2' modifications can cause steric hindrance, reducing the efficiency of incorporation and overall yield.
-
The Solution:
-
Use an Engineered Polymerase: Several mutant versions of T7 RNA polymerase have been developed that show enhanced activity with 2'-modified NTPs.[17] Consider using a polymerase specifically designed for your type of modification.
-
Combine with Mg²⁺ Optimization: Even with an engineered polymerase, Mg²⁺ concentration remains a critical parameter to optimize for achieving the highest possible yields.
-
Part 3: Experimental Design and Protocols
This section provides a structured approach to empirically determine the optimal Mg²⁺ concentration for your specific template and modified NTP combination.
Workflow for Mg²⁺ Optimization
The following diagram illustrates the logical flow for optimizing Mg²⁺ concentration in your T7 transcription reaction.
Caption: Workflow for systematic Mg²⁺ concentration optimization.
Detailed Protocol: Mg²⁺ Titration for T7 IVT with Modified NTPs
This protocol describes setting up a series of small-scale reactions to identify the optimal Mg²⁺ concentration.
1. Reagent Preparation:
-
NTP Mix: Prepare a concentrated stock of your NTP mix containing the desired ratio of standard and modified NTPs. For example, a 10X stock (75 mM total NTPs) if the final concentration is 7.5 mM.
-
Mg²⁺ Stock: Prepare a high-concentration, RNase-free stock of either MgCl₂ or Magnesium Acetate (Mg(OAc)₂). A 1 M stock is recommended. Note: Acetate as the counter-ion has been shown to sometimes result in higher yields than chloride.[2][18]
-
Master Mix: Prepare a master mix containing all common reaction components except the Mg²⁺ solution. This includes reaction buffer, DTT, RNase inhibitor, inorganic pyrophosphatase, T7 RNA polymerase, and your linearized DNA template.
2. Reaction Setup:
Set up a series of 20 µL reactions. The example below is for a reaction with a final total NTP concentration of 20 mM.
| Component | Stock Conc. | Volume (µL) per Rxn | Final Conc. |
| Master Mix (w/o Mg²⁺) | 2X | 10 | 1X |
| MgCl₂ Stock | 200 mM | Variable (see below) | Variable (see below) |
| Nuclease-Free Water | - | To 20 µL | - |
| Total Volume | 20 µL |
Mg²⁺ Titration Table:
| Reaction # | Total [NTP] (mM) | MgCl₂ Stock (200 mM) Vol (µL) | Final [Mg²⁺] (mM) | Mg²⁺:NTP Ratio |
| 1 | 20 | 2.2 | 22 | 1.1 : 1 |
| 2 | 20 | 2.5 | 25 | 1.25 : 1 |
| 3 | 20 | 3.0 | 30 | 1.5 : 1 |
| 4 | 20 | 3.5 | 35 | 1.75 : 1 |
| 5 | 20 | 4.0 | 40 | 2.0 : 1 |
| 6 | 20 | 4.5 | 45 | 2.25 : 1 |
| 7 (No Mg²⁺ Control) | 20 | 0 | 0 | 0 : 1 |
3. Incubation:
-
Assemble reactions on ice.
-
Incubate all tubes at 37°C for a standard duration (e.g., 2 hours).
4. Analysis:
-
Stop the reactions by adding EDTA to a final concentration of ~50 mM.
-
Quantify the RNA yield using a fluorescence-based method (e.g., Qubit).
-
Analyze the integrity and size of the RNA transcript using denaturing agarose or polyacrylamide gel electrophoresis, or a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
Plot the RNA yield against the Mg²⁺ concentration to identify the peak of the optimization curve. Select the concentration that gives the highest yield of the full-length, desired product with minimal high-molecular-weight contaminants.
Data Summary: Recommended Mg²⁺:NTP Ratios
While empirical optimization is always recommended, the following table provides general starting points based on literature and experimental evidence.
| Total NTP Concentration | Recommended Starting [Mg²⁺] Range | Recommended Mg²⁺:NTP Molar Ratio Range | Notes |
| 4-8 mM | 10-20 mM | 1.5 - 2.5 | Common for standard, lower concentration reactions. |
| 15-25 mM | 20-50 mM | 1.2 - 2.0 | Typical for high-yield mRNA synthesis protocols.[8][19] |
| > 25 mM | 30-75 mM | 1.1 - 1.9 | Requires careful titration; risk of precipitation increases.[18][19] |
Note: These are starting points. The optimal ratio is highly dependent on the specific modified NTPs used, template sequence, and buffer composition.
Visualizing the Chelation Effect
The following diagram illustrates the central concept of Mg²⁺ chelation by NTPs, which necessitates the addition of excess Mg²⁺ for the polymerase.
Caption: Mg²⁺ partitioning between NTP chelation and polymerase availability.
References
-
Cui, W., & Han, D. (2016). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. PubMed. [Link]
-
Cui, W., et al. (2016). Concentration difference between magnesium ions and total rNTPs governs the specificity of T7 RNA polymerase-based rolling circle transcription for quantitative detection. ResearchGate. [Link]
-
Thomen, P., et al. (2008). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. National Institutes of Health (NIH). [Link]
-
Cui, W., et al. (2016). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. ACS Publications. [Link]
-
Osumi, T., et al. (1998). C-terminal carboxy group of T7 RNA polymerase ensures efficient magnesium ion-dependent catalysis. Nucleic Acids Research, Oxford Academic. [Link]
-
Li, Y., et al. (2023). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. [Link]
-
JoVE. (2025). Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring. JoVE. [Link]
-
Gnilomedova, D., et al. (2018). Base modifications affecting RNA polymerase and reverse transcriptase fidelity. PMC - NIH. [Link]
-
DePew, W. G., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. [Link]
-
Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. PMC - NIH. [Link]
-
Allred, J. C., & Le, T. N. (2021). Functional Roles of Chelated Magnesium Ions in RNA Folding and Function. PMC - NIH. [Link]
-
Lin, Y., & Su, Z. (2017). Nucleotide Selectivity at a Preinsertion Checkpoint of T7 RNA Polymerase Transcription Elongation. ACS Publications. [Link]
-
D'Souza, S., & Mustoe, A. M. (2021). Chelated Magnesium Logic Gate Regulates Riboswitch Pseudoknot Formation. PMC - NIH. [Link]
-
A. Al-Ajarma, et al. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. bioRxiv. [Link]
-
Jena Bioscience. (n.d.). Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation. Jena Bioscience News Blog. [Link]
-
ResearchGate. (2025). Why is the yield of my in-vitro transcription so low? and every time lower than before?. ResearchGate. [Link]
-
Wang, Y., et al. (2019). A Viral T7 RNA Polymerase Ratcheting Along DNA With Fidelity Control. PMC - NIH. [Link]
-
Le, T. N., et al. (2020). Cellular Concentrations of Nucleotide Diphosphate-Chelated Magnesium Ions Accelerate Catalysis by RNA and DNA Enzymes. PMC - NIH. [Link]
-
Dunn, J. J., & Studier, F. W. (2020). Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter. PubMed Central. [Link]
Sources
- 1. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 5. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Roles of Chelated Magnesium Ions in RNA Folding and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Concentrations of Nucleotide Diphosphate-Chelated Magnesium Ions Accelerate Catalysis by RNA and DNA Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base modifications affecting RNA polymerase and reverse transcriptase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Viral T7 RNA Polymerase Ratcheting Along DNA With Fidelity Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 17. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
Reducing premature termination during in vitro transcription of fluorinated RNA.
A Guide to Overcoming Premature Termination During In Vitro Transcription
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of premature termination during the in vitro transcription (IVT) of fluorinated RNA. Our goal is to empower you with the expertise to optimize your experiments for the synthesis of full-length, high-quality fluorinated RNA transcripts.
Understanding the Challenge: Why Does Premature Termination Occur with Fluorinated Nucleotides?
In vitro transcription is a powerful technique for generating RNA molecules from a DNA template.[1][] However, the incorporation of modified nucleotides, such as 2'-fluorinated nucleoside triphosphates (F-NTPs), can introduce significant hurdles, the most common of which is premature termination. This phenomenon results in truncated RNA transcripts, reducing the yield of the desired full-length product and complicating downstream applications.
Several factors contribute to this issue:
-
Altered T7 RNA Polymerase Kinetics: The workhorse of IVT, T7 RNA polymerase, evolved to efficiently incorporate natural ribonucleotides. The 2'-fluoro modification on the ribose sugar of F-NTPs can alter the nucleotide's conformation, affecting its binding to the polymerase's active site and slowing down the rate of incorporation.[3][4] This kinetic challenge can lead to polymerase stalling and dissociation from the DNA template.
-
Conformational Changes in the Nascent RNA: The incorporation of fluorinated nucleotides can alter the secondary structure and stability of the nascent RNA transcript.[5] Highly stable secondary structures, such as hairpins, can form and create a physical barrier to the transcribing polymerase, leading to dissociation.
-
Suboptimal Reaction Conditions: Standard IVT conditions are optimized for unmodified NTPs. The presence of F-NTPs often necessitates adjustments to key reaction parameters, such as magnesium concentration and temperature, to ensure optimal polymerase processivity.[6][7]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting premature termination in your fluorinated RNA IVT reactions.
Symptom 1: Low Yield of Full-Length Transcript with a Smear of Shorter Products
This is the classic sign of premature termination. The smear on a denaturing gel represents a population of RNA molecules of various truncated lengths.
Explanation: Wild-type T7 RNA polymerase exhibits reduced efficiency in incorporating modified nucleotides. The Y639F mutation in T7 RNA polymerase is known to reduce the enzyme's discrimination against 2'-substituted nucleotides, including 2'-F-NTPs.[8][9] A further mutation, H784A, introduced into the Y639F background, can enhance the utilization of bulky 2'-substituents.[8][9]
Solution:
-
Utilize a Mutant T7 RNA Polymerase: Switch from wild-type T7 RNA polymerase to a commercially available mutant engineered for improved incorporation of modified nucleotides, such as the Y639F or the Y639F/H784A double mutant.[8][9]
Explanation: Magnesium ions (Mg²⁺) are a critical cofactor for RNA polymerase.[] The optimal Mg²⁺ concentration is dependent on the total NTP concentration, as Mg²⁺ forms a complex with NTPs. An imbalance can negatively impact polymerase activity. High concentrations of F-NTPs may require a corresponding increase in Mg²⁺ concentration to ensure sufficient free Mg²⁺ for the enzyme. However, excessive Mg²⁺ can also lead to increased RNA degradation.[6][7]
Solution:
-
Optimize Mg²⁺ Concentration: Perform a titration of Mg²⁺ concentration in your IVT reaction. A good starting point is to maintain a slight molar excess of Mg²⁺ over the total NTP concentration.
Table 1: Recommended Starting Points for Mg²⁺ Optimization
| Total NTP Concentration (mM) | Recommended Starting Mg²⁺ Concentration (mM) |
| 4 | 6-8 |
| 8 | 10-12 |
| 12 | 14-16 |
Monitor the integrity and yield of your full-length transcript across the titration range using denaturing gel electrophoresis.
Explanation: The standard IVT temperature of 37°C may be too high when using F-NTPs.[] Higher temperatures can increase the likelihood of the polymerase dissociating from the template, especially at pause sites. Lowering the temperature can slow down the transcription rate, giving the polymerase more time to navigate through challenging template regions and incorporate the modified nucleotides correctly.[10]
Solution:
-
Reduce Incubation Temperature: Try running the IVT reaction at a lower temperature, such as 30°C or even 25°C.[11][12] This can improve the processivity of the polymerase on templates prone to forming strong secondary structures.
Symptom 2: Discrete Truncated Products Observed on the Gel
The presence of distinct, shorter RNA bands suggests that the polymerase is consistently terminating at specific sites on the DNA template.
Explanation: GC-rich regions or sequences prone to forming stable hairpins in the DNA template or the nascent fluorinated RNA can act as roadblocks for T7 RNA polymerase, leading to pausing and termination.[11][12] The increased stability of duplexes containing 2'-F-RNA can exacerbate this issue.[5]
Solution:
-
Optimize Template Design: If possible, redesign the DNA template to reduce the GC content or break up long stretches of G's. Computational tools can be used to predict RNA secondary structures.
-
Lower the Reaction Temperature: As mentioned previously, reducing the reaction temperature can help the polymerase traverse these difficult regions.[10]
-
Add Denaturing Agents (with caution): In some cases, the addition of small amounts of denaturing agents like DMSO or betaine can help to destabilize secondary structures. However, their concentration must be carefully optimized as they can also inhibit the polymerase.
Experimental Workflow for Optimizing Fluorinated RNA IVT
The following diagram outlines a systematic approach to optimizing your IVT reaction to minimize premature termination.
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 3. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. go.zageno.com [go.zageno.com]
- 12. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing 5-Fluorouridine Triphosphate (5-FUTP) Incorporation by T7 RNA Polymerase
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with T7 RNA polymerase and 5-Fluorouridine triphosphate (5-FUTP). This resource is designed to provide expert insights and practical solutions to enhance the efficiency of your in vitro transcription (IVT) reactions. While T7 RNA polymerase is known to utilize 5-FUTP effectively, this guide will help you troubleshoot potential issues and further optimize your experimental outcomes.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My overall RNA yield is significantly lower when I substitute UTP with 5-FUTP. What are the likely causes and how can I fix this?
A1: While T7 RNA polymerase generally incorporates 5-FUTP efficiently, a decrease in yield compared to a standard UTP reaction can occur.[1] Here are the primary factors to investigate:
-
Suboptimal Magnesium Concentration: The concentration of Mg²⁺ is critical for T7 RNA polymerase activity and is chelated by NTPs.[2] 5-FUTP may have different chelation properties than UTP.
-
NTP Imbalance: A complete or high-percentage substitution of UTP with 5-FUTP can alter the optimal ratios of the four nucleotides.
-
Solution: While complete substitution is often the goal, if yields are critically low, consider a partial substitution (e.g., a 3:1 or 1:1 ratio of 5-FUTP to UTP) to see if yield improves. This can also help in identifying if the issue is with the 5-FUTP stock itself. Also, ensure that the concentrations of ATP, CTP, and GTP are not limiting.
-
-
Enzyme Concentration: The kinetics of incorporating a modified nucleotide might be slightly different, requiring more enzyme to achieve the desired yield in a standard reaction time.
-
Solution: Increase the concentration of T7 RNA polymerase in your reaction by 25-50% and assess the impact on yield.
-
Q2: I'm observing a high number of abortive or truncated transcripts when using 5-FUTP. What's causing this and what can I do?
A2: Premature termination can be a complex issue. With modified nucleotides, it can be exacerbated by a few factors:
-
GC-Rich Template Regions: T7 RNA polymerase can struggle with GC-rich sequences, and the presence of a modified nucleotide might lower its processivity in these areas.[4]
-
Solution: If your template has GC-rich stretches, consider increasing the reaction temperature from 37°C to 42°C to help denature secondary structures.[5]
-
-
Pyrophosphate Inhibition: The accumulation of pyrophosphate, a byproduct of the polymerization reaction, can inhibit T7 RNA polymerase.
-
Solution: Add inorganic pyrophosphatase to your reaction mixture. This enzyme degrades pyrophosphate and can significantly improve the yield of full-length transcripts.[1]
-
-
Impure 5-FUTP Stock: Contaminants in your 5-FUTP preparation can inhibit the polymerase.
-
Solution: Ensure you are using a high-quality, purified 5-FUTP stock. If in doubt, try a fresh batch or a different supplier.
-
Q3: How can I confirm that 5-FUTP is being incorporated into my RNA transcript?
A3: It is crucial to verify the incorporation of your modified nucleotide. Here are a couple of methods:
-
Nuclease P1 Digestion Followed by HPLC: This is a highly accurate method.
-
Process: Digest your purified RNA transcript down to its constituent mononucleotides using Nuclease P1. Analyze the resulting mixture by High-Performance Liquid Chromatography (HPLC). The presence of 5-Fluorouridine monophosphate will confirm incorporation.[1]
-
-
Mass Spectrometry: For a more detailed analysis, especially for shorter transcripts, mass spectrometry can be used to determine the exact mass of the RNA, which will be different from the mass of an unmodified transcript.
In-Depth Protocols and Optimization Strategies
Protocol 1: Optimizing Mg²⁺ Concentration for 5-FUTP Incorporation
This protocol will guide you through a systematic optimization of the magnesium concentration in your IVT reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
High-quality T7 RNA polymerase
-
ATP, CTP, GTP, and 5-FUTP solutions (high purity)
-
10x Transcription Buffer (without MgCl₂)
-
1 M MgCl₂ solution
-
RNase inhibitor
-
Inorganic pyrophosphatase
-
Nuclease-free water
Procedure:
-
Prepare a Master Mix: Create a master mix containing all the common reaction components (DNA template, NTPs except for any that are being varied, buffer, RNase inhibitor, pyrophosphatase, and T7 polymerase) sufficient for the number of reactions you will be running.
-
Set up Individual Reactions: Aliquot the master mix into separate tubes.
-
Create a Mg²⁺ Gradient: Add varying amounts of the 1 M MgCl₂ solution to each tube to achieve a range of final concentrations (e.g., 5, 10, 15, 20, 25, 30 mM).
-
Incubate: Incubate all reactions at 37°C for 2-4 hours.
-
Analyze the Results: Run a portion of each reaction on a denaturing polyacrylamide or agarose gel to visualize the RNA transcripts. Quantify the yield and assess the integrity of the transcripts for each Mg²⁺ concentration.
| Mg²⁺ Concentration (mM) | Expected Outcome | Notes |
| 5-10 | Potential for lower yield if NTP concentration is high. | A good starting point for many reactions. |
| 15-25 | Often the optimal range for modified nucleotides. | Look for a peak in yield and full-length transcript integrity. |
| >25 | May lead to decreased yield or precipitation. | High Mg²⁺ can sometimes inhibit the polymerase. |
Workflow for Optimizing 5-FUTP IVT
Caption: A workflow diagram for optimizing in vitro transcription with 5-FUTP.
Frequently Asked Questions (FAQs)
Q: Is it necessary to use a mutant T7 RNA polymerase for better 5-FUTP incorporation?
A: For 5-FUTP, a mutant polymerase is generally not required. Studies have shown that wild-type T7 RNA polymerase can efficiently incorporate 5-FUTP.[1] However, for other modified nucleotides, particularly those with bulky modifications at the 2'-ribose position, mutant polymerases like Y639F or Y639F/H784A can significantly improve incorporation efficiency.[6]
Q: Does the position of the 5-fluoro modification on the uracil base affect incorporation?
A: The 5-position of the pyrimidine ring projects into the major groove of the RNA-DNA hybrid during transcription. Modifications at this position are generally well-tolerated by T7 RNA polymerase.[7] The small size of the fluorine atom at this position does not typically cause significant steric hindrance.
Q: Can I use 5-FUTP for co-transcriptional capping of my mRNA?
A: The use of 5-FUTP should not interfere with standard co-transcriptional capping methods using cap analogs like m7G(5')ppp(5')G. The capping reaction is primarily dependent on the initiation of transcription with a guanosine nucleotide.
Q: Are there any special purification considerations for RNA containing 5-fluorouracil?
A: Standard RNA purification methods, such as lithium chloride precipitation or column-based kits, are generally effective for RNA containing 5-fluorouracil. The presence of the fluorine atom does not significantly alter the overall chemical properties of the RNA in a way that would necessitate a change in purification strategy.
Q: What is the impact of 5-FUTP incorporation on the stability and function of the resulting RNA?
A: The incorporation of 5-fluorouracil into RNA can have several effects. It can alter the structure and stability of the RNA, which may impact its function. In a therapeutic context, RNA containing 5-fluorouracil can interfere with normal RNA processing and metabolism, contributing to the cytotoxic effects of the drug 5-fluorouracil.[8][9]
Logical Relationship of Key IVT Components and Outcomes
Caption: The interplay of key factors in 5-FUTP IVT reactions.
References
-
Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. National Institutes of Health.[Link]
-
Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities. PubMed.[Link]
-
Bacteriophage T7 RNA polymerase. 19F-nuclear magnetic resonance observations at 5-fluorouracil-substituted promoter DNA and RNA transcript. PubMed.[Link]
-
A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs. PubMed.[Link]
-
Use of T7 RNA polymerase and its mutants for incorporation of nucleoside analogs into RNA. PubMed.[Link]
-
Incorporation of the Fluorescent Ribonucleotide Analogue tCTP by T7 RNA Polymerase | Request PDF. ResearchGate.[Link]
-
RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. National Institutes of Health.[Link]
-
Synthesis of adenosine derivatives as transcription initiators and preparation of 5′ fluorescein- and biotin-labeled RNA through one-step in vitro transcription. National Institutes of Health.[Link]
-
T7 RNA polymerase. Wikipedia.[Link]
-
Selective 5' modification of T7 RNA polymerase transcripts. PubMed.[Link]
-
Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers.[Link]
-
Mutants of T7 RNA polymerase that are able to synthesize both RNA and DNA. PubMed.[Link]
-
New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells. PubMed Central.[Link]
-
An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. National Institutes of Health.[Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. Protocols.io.[Link]
-
Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI.[Link]
-
Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.[Link]
-
Characterization of a set of T7 RNA polymerase active site mutants. PubMed.[Link]
-
The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences. Semantic Scholar.[Link]
-
In Vitro Transcription Troubleshooting. ZAGENO.[Link]
Sources
- 1. Bacteriophage T7 RNA polymerase. 19F-nuclear magnetic resonance observations at 5-fluorouracil-substituted promoter DNA and RNA transcript - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity | MDPI [mdpi.com]
- 3. The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences | Semantic Scholar [semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Resolution 19F NMR of Large RNA Molecules
Welcome to the technical support center for RNA structural biology. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to overcome the significant challenge of spectral resolution in ¹⁹F NMR of large RNA molecules. This guide is structured to address the most common issues researchers face, from fundamental questions to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Here we address the foundational questions that form the basis of high-resolution ¹⁹F NMR on large RNAs.
Q1: Why is my ¹⁹F NMR spectrum of a large RNA (>30 kDa) broad and poorly resolved?
Answer: The primary cause of poor resolution in NMR spectra of large biomolecules is rapid transverse relaxation (T₂), which leads to broad linewidths. For a ¹⁹F nucleus in a large RNA, two main relaxation mechanisms dominate at high magnetic fields:
-
Dipole-Dipole (DD) Interaction: The interaction between the magnetic dipole of the ¹⁹F nucleus and that of nearby nuclei (most significantly, a directly attached ¹³C or ¹H). This interaction is dependent on the orientation of the internuclear vector relative to the external magnetic field (B₀).
-
Chemical Shift Anisotropy (CSA): The shielding (and thus the resonance frequency) of the ¹⁹F nucleus is not uniform in all directions. This anisotropy creates a powerful relaxation mechanism as the molecule tumbles in solution, effectively modulating the local magnetic field.[1]
For large, slowly tumbling molecules, these two relaxation effects are very strong, leading to rapid T₂ relaxation and consequently, very broad signals that obscure structural information.[1]
Q2: What is ¹⁹F-¹³C TROSY, and why is it a game-changer for large RNAs?
Answer: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR experiment designed to counteract the line-broadening effects described in Q1.[2] The ¹⁹F-¹³C TROSY experiment is particularly effective because the DD interaction and the CSA relaxation mechanisms for a ¹⁹F-¹³C spin pair have opposite effects on one of the multiplet components.
The experiment works by selectively detecting only the narrowest, most slowly relaxing component of the signal, for which the DD and CSA effects effectively cancel each other out.[3] This mutual cancellation results in dramatically sharper linewidths, even for RNAs as large as 124 nucleotides (~40 kDa).[3][4] This allows for the study of much larger RNA systems than was previously possible with conventional NMR techniques.[2][5]
Caption: The principle of ¹⁹F-¹³C TROSY.
Q3: Which ¹⁹F labeling strategy is the best for my RNA experiment?
Answer: The optimal labeling strategy depends on your specific research question, the size of your RNA, and your synthesis capabilities. The key is to introduce the ¹⁹F label with minimal perturbation to the RNA's structure and function.[6] Here is a comparison of common strategies:
| Labeling Position | Common Precursor | Incorporation Method | Pros | Cons |
| 5-Fluoro Pyrimidine | 5-F-UTP, 5-F-CTP | In vitro transcription or solid-phase synthesis | Minimal structural perturbation; established chemistry.[7] | Single ¹⁹F nucleus offers lower sensitivity than CF₃ groups. |
| 2-Fluoro Adenine | 2-F-ATP | In vitro transcription (requires mutant T7 Pol).[6][8] | Reports on specific structural transitions; non-perturbing in many cases.[6] | Requires specialized polymerase for efficient incorporation.[8] |
| 2'-Fluoro Ribose | 2'-F-NTPs | Solid-phase synthesis or in vitro transcription | Generally non-perturbing to helical structure; sensitive to conformational changes.[9][10] | Can favor C3'-endo sugar pucker, potentially altering local conformation. |
| 2'-O-Trifluoromethyl | 2'-OCF₃ phosphoramidites | Solid-phase synthesis | High sensitivity (3 fluorine atoms); excellent reporter for ligand binding.[11] | Currently limited to chemical synthesis; slight destabilizing effect.[11] |
Recommendation: For TROSY experiments on large RNAs, the [5-¹⁹F, 5-¹³C]-pyrimidine or [2-¹⁹F, 2-¹³C]-adenosine labels are required to create the necessary ¹⁹F-¹³C spin pair.[4][12] For screening or dynamics studies where maximum sensitivity is desired, a 2'-OCF₃ label can be highly advantageous.[11]
Q4: How can I assign the ¹⁹F resonances in my spectrum?
Answer: Resonance assignment is critical for interpreting your data. Unlike protein NMR, there are no standard through-bond assignment strategies for ¹⁹F in RNA. The most reliable method is a "divide-and-conquer" approach using site-specific labeling:
-
Single Labeling: Synthesize multiple RNA samples, each containing a single ¹⁹F label at a known position. This provides unambiguous assignment for each labeled site.
-
Segmental Labeling: For very large RNAs, synthesize labeled and unlabeled fragments and ligate them together. This allows you to assign signals to specific domains of the RNA.[7]
-
Mutation: Introduce mutations (e.g., U to C) at specific sites in a uniformly labeled RNA. The disappearance of a signal in the mutant spectrum identifies the resonance corresponding to the mutated position.
Troubleshooting Guides
This section provides step-by-step solutions to specific experimental problems.
Problem 1: Severe Line Broadening Persists Despite ¹⁹F Labeling
-
Primary Suspect: You are not effectively mitigating DD and CSA relaxation.
-
Causality: For large RNAs, a simple 1D ¹⁹F experiment is insufficient. The TROSY effect is essential for achieving narrow lines.
-
Solution: Implement a ¹⁹F-¹³C Heteronuclear TROSY Experiment.
Protocol: Acquiring a High-Resolution ¹⁹F-¹³C TROSY Spectrum
This protocol assumes you have successfully synthesized a large RNA with site-specific [¹⁹F, ¹³C]-pyrimidine or adenine labels.
-
Sample Preparation:
-
Dissolve the labeled RNA to a final concentration of 100-500 µM in a suitable NMR buffer (e.g., 25 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Use 99.9% D₂O to minimize proton signals and relaxation contributions.
-
Filter the sample to remove aggregates.
-
-
Spectrometer Setup:
-
Use a high-field spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity.[5]
-
Carefully tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
-
Experiment Selection:
-
Select a 2D ¹H- or ¹³C-detected TROSY pulse sequence (e.g., hsqctrosyf3gpph on Bruker systems, modified for ¹⁹F-¹³C). Several publications provide specific pulse sequences for aromatic ¹⁹F-¹³C TROSY.[2][3]
-
The experiment correlates the ¹³C chemical shift (direct dimension) with the ¹⁹F chemical shift (indirect dimension).
-
-
Parameter Optimization:
-
Acquisition Times: Set appropriate acquisition times to balance resolution and sensitivity. For large RNAs, T₂ values are short, so excessively long acquisition times will not improve resolution and will decrease the signal-to-noise ratio.[13]
-
Recycle Delay: Set the recycle delay (d1) to ~1.2-1.5 seconds.
-
Number of Scans: This will depend on your sample concentration. Start with 16 or 32 scans and increase as needed to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation and phase correction.
-
The resulting spectrum should show one sharp "TROSY" component and one broad "anti-TROSY" component for each labeled site. The sharper, high-field resonance is the TROSY peak.[12]
-
Caption: Troubleshooting workflow for broad ¹⁹F NMR spectra.
Problem 2: Complex, Overlapping 1D ¹⁹F Spectrum Indicating Multiple States
-
Primary Suspect: The RNA exists in multiple conformations that are in slow or intermediate exchange on the NMR timescale.
-
Causality: ¹⁹F chemical shifts are exquisitely sensitive to the local electronic environment.[14] Conformational changes, such as those during folding or ligand binding, can result in distinct ¹⁹F signals for each state. When the exchange rate between these states is slow, the spectrum appears as a complex superposition of broad, overlapping peaks.[15]
-
Solution: Use objective 1D spectral deconvolution.
Methodology: Deconvoluting Complex ¹⁹F Spectra
Manually fitting complex lineshapes is subjective and prone to over-fitting. A statistical approach is superior.
-
Acquire High-Quality Data: Obtain a high signal-to-noise 1D ¹⁹F spectrum. The quality of the deconvolution is directly dependent on the quality of the input data.
-
Choose Deconvolution Software: Use software that employs an objective model selection criterion. A program like decon1d, which uses the Bayesian Information Criterion (BIC), is an excellent choice.[16][17] BIC provides a quantitative method for model comparison that penalizes complexity, thus preventing over-fitting.[16]
-
Deconvolution Process:
-
The software will fit the experimental spectrum with an increasing number of Lorentzian (or Gaussian) peaks.
-
For each fit (i.e., for each number of peaks), it calculates a BIC value.
-
The optimal model is the one that corresponds to the minimum BIC value. This represents the most probable number of underlying signals that produced the experimental data.[17]
-
-
Interpret the Results:
-
Number of Peaks: Indicates the minimum number of distinct conformational states populated.
-
Peak Integrals: Provide the relative populations of each state.
-
Chemical Shifts: Define the chemical shift of each state, which can be used for structural interpretation.
-
Linewidths: Report on the dynamics and local environment of each state.
-
This approach allows you to extract quantitative information about the number of states, their populations, and their exchange dynamics from a spectrum that would otherwise be uninterpretable.[15]
Problem 3: Low Signal-to-Noise Ratio in Screening Experiments
-
Primary Suspect: Long longitudinal relaxation times (T₁) require long recycle delays, extending experiment time and reducing signal averaged per unit time.
-
Causality: In fragment-based screening, throughput is key. Long T₁ relaxation times for ¹⁹F nuclei can make experiments prohibitively long.
-
Solution: Use Paramagnetic Relaxation Enhancement (PRE).
Protocol: Accelerating Screening with PRE
-
Introduce a Paramagnetic Agent: Add a small amount of a soluble, chelated paramagnetic metal, such as Ni(II)-EDTA or Mn(II)-EDTA, to your RNA sample.[18] A concentration of 0.1-0.5 mM is a good starting point.
-
Mechanism of Action: The paramagnetic agent dramatically shortens the T₁ of nearby nuclei (within ~10-20 Å).[19] This allows for the use of a much shorter recycle delay between scans without causing signal saturation.
-
Optimize Recycle Delay:
-
Acquire a series of 1D ¹⁹F spectra with decreasing recycle delays (e.g., 2.0s, 1.0s, 0.5s, 0.2s).
-
Identify the shortest delay that does not cause a significant loss in signal intensity. This can often reduce the total experiment time by a factor of 4 or more.[18]
-
Critical Caveat: PRE agents also increase the transverse relaxation rate (T₂), which causes line broadening.[18] This effect is generally less pronounced than the T₁ effect at the low concentrations used. However, it is crucial to find a balance where the T₁ is shortened sufficiently without broadening the signal to an unacceptable degree. This method is ideal for rapid screening but may not be suitable for experiments where the highest possible resolution is required.
References
-
Sochor, F., Silvers, R., Müller, D., Richter, C., Fürtig, B., & Schwalbe, H. (2016). ¹⁹F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR, 64(1), 63–74. [Link]
-
Himmelstoss, S. F., et al. (2024). Enhanced TROSY Effect in [2-¹⁹F, 2-¹³C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. Angewandte Chemie International Edition, 63(10), e202316273. [Link]
-
Boeszoermenyi, A., et al. (2019). Aromatic ¹⁹F-¹³C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. Nature Communications, 10(1), 4152. [Link]
-
Himmelstoss, S. F., et al. (2024). Enhanced TROSY Effect in [2-¹⁹F, 2-¹³C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. PubMed, 38185473. [Link]
-
Gee, C. T., et al. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(12), 7193-7213. [Link]
-
Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. PLoS ONE, 10(8), e0134474. [Link]
-
Nußbaumer, F., et al. (2019). Aromatic ¹⁹F–¹³C TROSY—[¹⁹F, ¹³C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Angewandte Chemie International Edition, 58(4), 1139-1143. [Link]
-
Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. ResearchGate. [Link]
-
Thomas, M. A., et al. (1996). Deconvolution of chemical shift spectra in two- or three-dimensional [¹⁹F] MR imaging. Magnetic Resonance in Medicine, 36(2), 259-269. [Link]
-
Becette, O. B., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly ¹³C- and ¹⁹F-labeled RNAs. Science Advances, 6(41), eabc6574. [Link]
-
Yu, L., et al. (2018). New Frontiers and Developing Applications in ¹⁹F NMR. Molecules, 23(11), 2849. [Link]
-
Jee, J., et al. (2016). Paramagnetic relaxation enhancement for protein-observed ¹⁹F NMR as an enabling approach for efficient fragment screening. ACS Chemical Biology, 11(12), 3296-3301. [Link]
-
Hughes, T. S., et al. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. Semantic Scholar. [Link]
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Sochor, F., et al. (2015). ¹⁹F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. DSpace@MIT. [Link]
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Puffer, B., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D ¹⁹F NMR spectroscopy. Nucleic Acids Research, 37(21), 7029-7037. [Link]
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Nehring, J., & Saupe, A. (1968). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 48(12), 5527-5531. [Link]
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Schoormans, J., et al. (2017). A novel iterative sparse deconvolution method for multicolor ¹⁹F-MRI. Proceedings of the International Society for Magnetic Resonance in Medicine, 25, 1032. [Link]
-
Sanchez-Alonso, R., et al. (2024). 2′-¹⁹F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Molecular Biosciences, 11, 1354921. [Link]
-
D’Cunha, A. M., et al. (2013). A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA. Journal of the American Chemical Society, 135(36), 13276-13279. [Link]
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Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Boeszoermenyi, A., et al. (2019). Aromatic ¹⁹F-¹³C TROSY: a background-free approach to probe biomolecular structure, function, and dynamics. Nature Communications, 10, 4152. [Link]
-
Schön, M., et al. (2021). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 12(20), 7010-7016. [Link]
-
Helmling, C., et al. (2014). Evaluation of (15)N-detected H-N correlation experiments on increasingly large RNAs. Journal of Biomolecular NMR, 59(4), 221-228. [Link]
-
Wolter, A. C., et al. (2016). ¹⁹F NMR Spectroscopy Tagging and Paramagnetic Relaxation Enhancement‐Based Conformation Analysis of Intrinsically Disordered Protein Complexes. ChemPhysChem, 17(16), 2496-2500. [Link]
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D'Souza, V., & Summers, M. F. (2014). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR, 58(4), 235-247. [Link]
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University of Ottawa. (n.d.). ¹⁹Flourine NMR. University of Ottawa NMR Facility. [Link]
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L-A. Chu, et al. (2011). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. The Journal of Physical Chemistry B, 115(25), 8202–8207. [Link]
-
Puffer, B., et al. (2008). ¹⁹F NMR Spectroscopy for the Analysis of RNA Secondary Structure Populations. Journal of the American Chemical Society, 130(51), 17230–17231. [Link]
-
Sanchez-Alonso, R., et al. (2024). 2′-¹⁹F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. PubMed Central. [Link]
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Jena Bioscience. (2008). NMR-based RNA structure determination. Jena Bioscience. [Link]
-
Zhang, Q., & Wang, J. (2025). ¹⁹F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry, 285, 116857. [Link]
-
Luedtke, N. W., & Tor, Y. (2003). Investigation of RNA-Ligand Interactions by ¹⁹F NMR Spectroscopy Using Fluorinated Probes. Angewandte Chemie International Edition, 42(47), 5803-5806. [Link]
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Technical Support Center: Assigning ¹⁹F and ¹³C Resonances in Labeled RNA Spectra
Welcome to the technical support center for NMR-based analysis of labeled RNA. This guide is designed for researchers, scientists, and drug development professionals who are working to assign ¹⁹F and ¹³C resonances in their RNA spectra. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information is structured to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is isotopic labeling with ¹³C and ¹⁹F necessary for studying RNA by NMR?
A1: While NMR is a powerful tool for studying RNA structure and dynamics, larger RNA molecules (>30 nucleotides) suffer from severe spectral overlap and line broadening, making resonance assignment challenging.[1][2][3]
-
¹³C Labeling: Uniform or selective ¹³C enrichment, often in conjunction with ¹⁵N labeling, is crucial for resolving resonance degeneracies.[4] It enables the use of powerful heteronuclear correlation experiments that spread out the crowded proton signals into a second, less congested dimension (the ¹³C dimension).[2][4] This is essential for the sequential assignment of resonances, which forms the basis of structure determination.[5]
-
¹⁹F Labeling: Fluorine-19 is an ideal NMR probe for several reasons:
-
It has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[6][7]
-
It has 100% natural abundance.[6]
-
Its chemical shift range is significantly wider than that of protons, reducing spectral overlap.[6][8][9]
-
Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra are background-free.[6][10]
-
Incorporating ¹⁹F labels at specific sites provides a sensitive and specific reporter for local conformational changes, ligand binding, and RNA folding.[7][8][9][10]
Q2: What are the primary challenges in assigning ¹³C and ¹⁹F resonances in RNA spectra?
A2: The primary challenges include:
-
Spectral Overlap: Even with ¹³C labeling, the chemical shift dispersion of RNA can be limited, particularly in the ribose region where many proton signals resonate within a narrow range.[2][11]
-
Line Broadening: As the size of the RNA increases, its slower tumbling in solution leads to faster transverse relaxation (R₂) and broader NMR signals. This is particularly problematic for ¹⁹F due to its large chemical shift anisotropy (CSA).[6][12]
-
Ambiguous NOEs: The Nuclear Overhauser Effect (NOE) is the primary source of distance restraints for structure calculation. However, in larger RNAs, distinguishing between intra-residue and inter-residue NOEs can be difficult due to spectral overlap.[13]
Troubleshooting Guide: ¹³C Resonance Assignment
Problem 1: Severe overlap in the ribose region of my ¹H-¹³C HSQC spectrum.
-
Cause: The ribose protons (H2', H3', H4', H5'/H5'') of different nucleotides have very similar chemical shifts, leading to significant peak crowding.[2]
-
Solution 1: Selective ¹³C Labeling. Instead of uniformly labeling the RNA with ¹³C, consider using selective labeling schemes. For example, using E. coli strains with mutations in the TCA cycle and specific ¹³C-labeled glycerol sources can produce nucleotides with ¹³C labels at only specific ribose positions, simplifying the spectra.[14][15]
-
Solution 2: Higher-Dimensionality Experiments. Acquire 3D NMR experiments, such as a 3D ¹H,¹³C-HSQC-NOESY, which disperses the NOE signals into a third dimension based on the ¹³C chemical shifts, aiding in resolving ambiguities.[16][17]
Problem 2: I'm having difficulty with the sequential walk to connect adjacent nucleotides.
-
Cause: The sequential walk relies on observing NOEs between the aromatic proton (H6/H8) of one nucleotide and the anomeric proton (H1') of its own and the preceding residue.[18] Weak or ambiguous NOEs can break this chain.
-
Solution 1: 2D Filtered/Edited NOESY. If you are studying an RNA-protein complex or a large RNA, 2D filtered/edited NOESY experiments can be invaluable. These experiments selectively detect NOEs involving protons attached to a specific isotope (e.g., ¹³C), simplifying the spectra and making it easier to identify intermolecular and long-range intramolecular contacts.[1][19]
-
Solution 2: Automated Assignment Software. Utilize software packages designed for automated or semi-automated NMR assignment. Programs like FLYA, combined with chemical shift statistics from databases like the Biological Magnetic Resonance Data Bank (BMRB), can significantly speed up and improve the accuracy of the assignment process.[4][20][21][22]
Experimental Protocol: Standard ¹³C Assignment Workflow
-
Sample Preparation: Prepare a sample of your ¹³C, ¹⁵N-labeled RNA in an appropriate NMR buffer (e.g., in D₂O for observing non-exchangeable protons).
-
Acquire Core Spectra:
-
2D ¹H-¹³C HSQC: This spectrum correlates directly bonded protons and carbons, providing the starting point for assignments.
-
2D ¹H-¹H TOCSY: This experiment identifies protons within the same spin system (i.e., within the same ribose ring or base). For pyrimidines, it will show a strong correlation between H5 and H6.[23]
-
2D ¹H-¹H NOESY: This is the key experiment for sequential assignment, revealing through-space proximities between protons.[13][18][23]
-
-
Data Analysis:
-
Use the TOCSY to identify H5-H6 cross-peaks for all pyrimidines.
-
Use the ¹H-¹³C HSQC to identify the C5-H5 and C6-H6 correlations for pyrimidines and the C8-H8 and C2-H2 correlations for purines.
-
Initiate the sequential walk in the NOESY spectrum, starting from an unambiguously assigned resonance.
-
Troubleshooting Guide: ¹⁹F Resonance Assignment
Problem 3: My ¹⁹F NMR signals are very broad.
-
Cause: The large chemical shift anisotropy (CSA) of the ¹⁹F nucleus is a major contributor to line broadening, especially in larger RNAs that tumble slowly in solution.[6][12]
-
Solution 1: ¹⁹F-¹³C TROSY Experiments. The most effective way to combat CSA-induced line broadening is to use a Transverse Relaxation-Optimized Spectroscopy (TROSY) approach. By labeling your RNA with both ¹⁹F and ¹³C at the same site (e.g., 5-fluoro-6-¹³C-uracil), you create a ¹⁹F-¹³C spin pair. A ¹⁹F-¹³C HSQC experiment with a TROSY component can significantly reduce the linewidth of the ¹³C signal by canceling the interfering relaxation mechanisms.[6] This results in much sharper peaks and improved spectral quality.[6]
-
Solution 2: Deuteration. Perdeuteration (replacing non-exchangeable protons with deuterium) can reduce dipolar relaxation pathways, leading to narrower linewidths for the remaining protons and any coupled heteronuclei.
Problem 4: I can't assign my ¹⁹F resonances to specific nucleotides in the sequence.
-
Cause: Unlike protons, there isn't a dense network of through-space ¹⁹F-¹⁹F contacts to facilitate a sequential walk. Assignments must be made by correlating the ¹⁹F nucleus to nearby assigned protons.
-
Solution 1: Heteronuclear Correlation Experiments.
-
¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range couplings between ¹⁹F and protons (typically over 2-4 bonds). For a 5-fluorouracil, you might observe a correlation to the H1' proton of the same nucleotide.[12]
-
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the ¹⁹F equivalent of a NOESY experiment and detects through-space correlations between ¹⁹F and nearby protons.[12] By observing a HOESY cross-peak between a fluorine atom and an assigned proton, you can assign the ¹⁹F resonance.
-
-
Solution 2: Site-Specific Labeling. The most straightforward way to assign ¹⁹F resonances is to incorporate the fluorinated nucleotide at only one or a few known positions in the RNA sequence through solid-phase chemical synthesis.[8][9][12] This removes any ambiguity in the assignment.
Data Summary: Typical Chemical Shift Ranges
| Nucleus | Atom | Chemical Shift Range (ppm) | Notes |
| ¹³C | C2 (Adenine) | 150 - 155 | Characteristic and well-resolved.[4] |
| C5 (Pyrimidine) | ~95 - 105 | ||
| C6 (Pyrimidine) | ~140 - 145 | ||
| C8 (Purine) | ~135 - 140 | ||
| C1' (Ribose) | ~90 - 95 | ||
| C2', C3', C4' | ~70 - 85 | Often crowded. | |
| C5' (Ribose) | ~60 - 65 | ||
| ¹⁹F | 5-Fluorouracil | Varies significantly | Highly sensitive to local environment. |
| 2-Fluoroadenine | Varies significantly | Can be used to probe base pairing.[12] |
Note: These are approximate ranges and can vary depending on the local structure and environment.
References
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences. [Link]
-
Automated and assisted RNA resonance assignment using NMR chemical shift statistics. Nucleic Acids Research. [Link]
-
New applications of 2D filtered/edited NOESY for assignment and structure elucidation of RNA and RNA-protein complexes. Journal of Biomolecular NMR. [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR. [Link]
-
Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed Central. [Link]
-
Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. PubMed Central. [Link]
-
The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. [Link]
-
Isotopically Labeled Nucleotides for Biomolecular NMR. Grantome. [Link]
-
New applications of 2D filtered/edited NOESY for assignment and structure elucidation of RNA and RNA-protein complexes. Semantic Scholar. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]
-
RNA tertiary structure determination: NOE pathways construction by tabu search. Bioinformatics. [Link]
-
Software - nmrfam. University of Wisconsin–Madison. [Link]
-
3D Heteronuclear Magnetization Transfers for the Establishment of Secondary Structures in SARS-CoV-2-Derived RNAs. Journal of the American Chemical Society. [Link]
-
Using Stable Isotope Labeled Nucleotides in RNA and DNA Synthesis. Silantes. [Link]
-
Applications of NMR to structure determination of RNAs large and small. PubMed Central. [Link]
-
Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. PubMed Central. [Link]
-
NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. [Link]
-
NMRFx: Integrated Software for NMR Data Processing, Visualization, Analysis and Structure Calculation. bioRxiv. [Link]
-
Isotope labeling strategies for NMR studies of RNA. PubMed Central. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PubMed Central. [Link]
-
2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. PubMed Central. [Link]
-
DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions. American Chemical Society. [Link]
-
AnalysisAssign - Software for analysis of biological NMR data. CCPN. [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Semantic Scholar. [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. PubMed Central. [Link]
-
Database proton NMR chemical shifts for RNA signal assignment and validation. PubMed Central. [Link]
-
5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. [Link]
-
NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]
-
19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. DSpace@MIT. [Link]
-
19F NMR as a tool in chemical biology. PubMed Central. [Link]
-
2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
19F - 13C HMQC. University of Ottawa NMR Facility Blog. [Link]
-
Investigation of RNA-ligand interactions by 19F NMR spectroscopy using fluorinated probes. Europe PMC. [Link]
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A procedure to validate and correct the 13C chemical shift calibration of RNA datasets. Mario Schubert. [Link]
-
19 F NMR and 1 H NMR spectra of 19 F labeled RNA. (A) Chemical... ResearchGate. [Link]
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Investigation of RNA-Ligand Interactions by 19F NMR Spectroscopy Using Fluorinated Probes. Request PDF. [Link]
- Ultrafast 19F MAS NMR. [No Source Found]
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- 4. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
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19F NMR Technical Support Center: A Guide to Overcoming Background Signals in Biological Samples
Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of ¹⁹F NMR for biological samples. One of the primary advantages of ¹⁹F NMR is the near-absence of endogenous fluorine in biological systems, which should theoretically provide a clean slate for analysis.[1][2][3][4][5][6][7][8][9][10] However, practitioners often encounter frustrating background signals that can obscure data and complicate interpretation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these unwanted signals.
Part 1: Troubleshooting Guide - Diagnosing and Eliminating Background Signals
This section addresses specific issues you might encounter during your ¹⁹F NMR experiments. Each problem is followed by a diagnostic workflow and detailed, step-by-step solutions.
Issue 1: A Sharp, Unidentified Peak Appears in My Aqueous Sample Spectrum.
Scenario: You are running a ¹⁹F NMR experiment on a protein or small molecule in an aqueous buffer using a standard glass NMR tube. Alongside your expected signal, a sharp peak appears, often in the -120 ppm range.
Probable Cause: Leaching of free fluoride ions (F⁻) from the glass NMR tube.[11] Fluorine is used in the glass manufacturing process, and trace amounts can leach into aqueous solutions, especially over several hours.[11][12] This is a frequently under-reported issue that can be particularly confounding as the chemical shift of free fluoride can overlap with signals from fluorinated amino acids or small molecules.[11]
Diagnostic Workflow:
Caption: Diagnostic workflow for an unknown sharp peak.
Step-by-Step Mitigation Protocol:
-
Pre-soak and Rinse Glass NMR Tubes:
-
Before use, fill new glass NMR tubes with your experimental buffer.
-
Let them soak for at least 48 hours.[12]
-
After soaking, thoroughly rinse the tubes with high-purity water and then with the final experimental buffer.[12] This simple, cost-effective procedure can remove the leachable fluoride to below detectable micromolar levels.[12]
-
-
Switch to Alternative Tube Materials:
-
Quartz NMR Tubes: For highly sensitive experiments or when absolute certainty is required, use quartz NMR tubes. These do not leach fluoride and show no detectable contamination within typical experimental timeframes.[12]
-
Plastic/Polymer Tubes: For certain applications, high-quality plastic NMR tubes (e.g., from specific manufacturers) can be an alternative, but they must be tested for any potential fluorinated contaminants.
-
Issue 2: A Broad, Rolling Baseline or Hump is Obscuring My Signals.
Scenario: Your ¹⁹F NMR spectrum exhibits a very broad, underlying signal, often spanning hundreds of ppm, which makes baseline correction difficult and can hide low-intensity peaks.
Probable Cause: Background signals originating from fluoropolymers, such as Polytetrafluoroethylene (PTFE or Teflon), present in the NMR probe components.[13][14] Many probes use these materials for their electronic properties and chemical inertness, but they create a significant ¹⁹F background.[13][14]
Diagnostic Workflow:
Caption: Diagnostic workflow for a broad baseline hump.
Step-by-Step Mitigation Protocol:
-
Implement a Background Suppression Pulse Sequence:
-
Many modern NMR spectrometers have built-in pulse sequences designed to suppress broad background signals. One effective and simple method is the "Elimination of Artifacts in NMR SpectroscopY" (EASY) sequence.[15]
-
EASY Protocol:
-
The sequence acquires the first scan containing both the desired sample signal and the background.
-
Immediately following, a second scan is acquired before the relaxation delay. This second scan contains only the background/artifact signal.
-
The simple difference between the two acquisitions results in a clean spectrum, free from the probe background.[15]
-
-
Consult your spectrometer's software manual or a local NMR manager to implement the appropriate background suppression sequence (e.g., "zgbs" in the Bruker library).[16]
-
-
Hardware Modifications (Advanced):
-
In some cases, for dedicated ¹⁹F NMR setups, probe components can be modified. For instance, removing a Teflon sleeve encasing the MAS stator has been shown to reduce the probe's ¹⁹F background signal.[15] This should only be performed by qualified service engineers.
-
Issue 3: Multiple, Unexpected Sharp Peaks Appear Across the Spectrum.
Scenario: You are performing a ligand-screening experiment with a library of fluorinated fragments and observe several peaks that do not correspond to your compounds.
Probable Cause: Contamination from external sources or impurities in your sample components.
Step-by-Step Mitigation Protocol:
-
Systematically Test All Components:
-
Run a ¹⁹F NMR spectrum of your buffer alone.
-
Run a spectrum of your purified protein or biological macromolecule in the buffer.
-
If using additives like DMSO or cryoprotectants, run spectra of these as well.
-
This systematic approach will help pinpoint the source of the contamination.
-
-
Verify Compound Purity and Reference Standards:
-
Ensure the purity of your fluorinated ligands and internal reference standards. Impurities from synthesis can lead to unexpected signals.
-
When choosing a reference standard, select one that is inert and does not interact with your sample components.[8] Test its behavior under various buffer conditions to ensure its chemical shift remains stable.[8]
-
-
Maintain Scrupulous Lab Hygiene:
-
Fluorinated compounds can be "sticky" and can persist in lab equipment. Use dedicated glassware and syringes for ¹⁹F NMR sample preparation to avoid cross-contamination.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is ¹⁹F NMR considered "background-free" if these issues exist?
The term "background-free" refers to the fact that biological systems like proteins, nucleic acids, and cells have a negligible amount of endogenous fluorine.[1][2][3][4][5][6][7][8][9][10] This provides a massive advantage over ¹H NMR, where the spectrum is crowded with signals from the biological macromolecule and water. The background signals discussed here are exogenous—originating from the experimental hardware and consumables, not the biological sample itself.[11][13][14][17]
Q2: Can data processing fix my background signal issues?
While data processing can help, it is not a substitute for clean data acquisition.
-
Baseline Correction: For rolling baselines, polynomial fitting or other baseline correction algorithms can improve the appearance of the spectrum.[18] However, this can be unreliable for very broad or complex backgrounds and may distort quantitative information.[18]
-
Deconvolution: For solid-state samples where broad signals from bone or teeth might be present, deconvolution methods can be used to remove them.[2]
-
Subtraction: A common method is to acquire a background spectrum (e.g., with a tube containing only buffer) and subtract it from the sample spectrum. However, this assumes the background is perfectly stable and reproducible, which is often not the case.
Acquiring data with minimal background using the protocols described above is always the superior approach.
Q3: What are the typical chemical shift ranges for common background signals?
Knowing these ranges can help in the initial identification of a contaminant.
| Source | Typical ¹⁹F Chemical Shift (ppm) | Appearance |
| Free Fluoride (from glass) | ~ -120 ppm | Sharp, single peak |
| PTFE (Teflon) | ~ -122 ppm | Very broad signal[19] |
| Perfluorinated compounds (PFCs) | Wide range, often -80 to -130 ppm | Can be complex, multiple broad peaks |
| Trifluoroacetic acid (TFA) | ~ -76 ppm | Sharp, single peak |
Note: Chemical shifts are sensitive to the local environment (solvent, pH, temperature) and these values are approximate. It is crucial to use an appropriate chemical shift reference.[6]
Q4: My probe is a broadband probe, not specifically for ¹⁹F. Can I still get good data?
Yes, many modern broadband probes can be tuned to the ¹⁹F frequency.[14] The ¹H channel on many probes can often be tuned to ¹⁹F.[14] However, these probes are more likely to have fluorinated components that contribute to background signals. It is essential to run a background spectrum with an empty tube to assess the probe's intrinsic background and to use suppression sequences like EASY if necessary.[15][16]
References
- Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC - NIH. (n.d.).
- (PDF) 19F MRI Imaging Strategies to Reduce Isoflurane Artifacts in In Vivo Images. (n.d.).
- Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence | ACS Measurement Science Au. (n.d.).
- New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.).
- A beginner's guide to 19F NMR and its role in drug screening. (n.d.).
- 19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022, March 30).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).
- USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PubMed Central. (n.d.).
- Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - ResearchGate. (2024, February 12).
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (n.d.).
- Fluorine NMR. (n.d.).
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - NIH. (n.d.).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022, April 6).
- (PDF) 19F NMR: A valuable tool for studying biological events - ResearchGate. (2025, August 7).
- Fluorine-19 NMR investigation of poly(trifluoroethylene). (n.d.).
- EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications - ResearchGate. (2025, August 10).
- How to 19F MRI: applications, technique, and getting started - PMC - PubMed Central. (n.d.).
- (PDF) F-19 NMR: a valuable tool for studying biological events - ResearchGate. (n.d.).
- 19F and 13C NMR Signal Assignment and Analysis in a Perfluorinated Ionomer (Nafion) by Two-Dimensional Solid-State NMR | Request PDF - ResearchGate. (2025, August 6).
- Small, but powerful and attractive: 19F in biomolecular NMR - PMC - NIH. (n.d.).
- F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.).
- 19F NMR as a tool in chemical biology - PMC - PubMed Central. (2021, January 28).
- 19Flourine NMR. (n.d.).
- NMR Data Processing. (n.d.).
- Background Suppression in Liquids - University of Ottawa NMR Facility Blog. (2010, April 20).
- 11B Background Signals - University of Ottawa NMR Facility Blog. (2008, June 19).
- qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR | ChemRxiv. (2025, April 10).
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed. (n.d.).
- Best way to determine 19F-NMR yield? - ResearchGate. (2024, March 3).
- Beginners question: checking probe and multinulear ability in Bruker machines. (2011, September 26).
- 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30).
- A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - MDPI. (n.d.).
- Fluorine Content | Time-Domain Nuclear Magnetic Resonance. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Beginners question: checking probe and multinulear ability in Bruker machines - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 15. researchgate.net [researchgate.net]
- 16. University of Ottawa NMR Facility Blog: Background Suppression in Liquids [u-of-o-nmr-facility.blogspot.com]
- 17. University of Ottawa NMR Facility Blog: 11B Background Signals [u-of-o-nmr-facility.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5-Fluorouridine-Containing RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorouridine (5-FU) modified RNA. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you improve the stability and integrity of your 5-FU-containing RNA constructs during your experiments. Our goal is to empower you with the knowledge to navigate the unique challenges associated with this modified RNA and achieve reliable, reproducible results.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is 5-Fluorouridine (5-FU) and why is its incorporation into RNA a concern for stability?
5-Fluorouridine is a synthetic analog of the natural nucleoside uridine, where the hydrogen atom at the 5th position of the uracil base is replaced by a fluorine atom. When 5-fluorouracil is administered to cells or used in in vitro transcription, it is metabolized into 5-fluorouridine triphosphate (5-FUTP) and can be incorporated into newly synthesized RNA in place of uridine triphosphate (UTP).[1][2]
The primary concern for researchers is not necessarily the inherent chemical instability of the 5-FU molecule itself, but rather the functional consequences of its incorporation. The presence of 5-FU in an RNA strand can alter its conformation, interfere with RNA-protein interactions, and affect enzymatic processes like splicing and pseudouridylation.[3] In a cellular context, these alterations can trigger RNA surveillance and degradation pathways.[4] For in vitro applications, these changes can manifest as increased susceptibility to degradation during handling, purification, and storage if not performed under optimal conditions.
Q2: I'm planning an in vitro transcription to generate 5-FU-containing RNA. Will T7 RNA polymerase efficiently incorporate 5-FUTP?
Yes, studies have shown that T7 RNA polymerase can correctly and efficiently utilize 5-FUTP as a substrate for RNA synthesis. The substitution of 5-fluorodeoxyuridine for thymidine in the DNA template does not significantly reduce the yield of the transcription reaction.[5] This indicates that you can proceed with standard in vitro transcription setups, with some key considerations for optimization.
Q3: What is the most critical factor to consider for maintaining the stability of my purified 5-FU RNA?
Without a doubt, the most critical factor is the stringent prevention of RNase contamination. RNases are ubiquitous enzymes that degrade RNA and can compromise your experiments. This is true for all RNA work, but modified RNAs can sometimes be more susceptible to degradation, especially if their conformation is altered. Therefore, a dedicated RNase-free work environment and reagents are paramount.
Q4: How can I verify the incorporation of 5-Fluorouridine into my RNA transcript?
Verifying the successful incorporation of 5-FU into your RNA is a crucial quality control step. Several methods can be employed:
-
Enzymatic Digestion followed by Mass Spectrometry: The most definitive method involves the complete enzymatic digestion of the purified RNA into its constituent nucleosides. The resulting mixture can then be analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the amount of 5-fluorouridine present.[6][7]
-
HPLC Analysis: High-performance liquid chromatography (HPLC) can also be used to separate and quantify the nucleosides from a digested RNA sample.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of 5-FU-containing RNA.
Issue 1: Low Yield of 5-FU-Containing RNA from In Vitro Transcription
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Suboptimal 5-FUTP Concentration | While T7 RNA polymerase efficiently uses 5-FUTP, very high concentrations relative to other NTPs might slightly reduce overall yield. Solution: Start with a 1:1 molar ratio of 5-FUTP to UTP. If full substitution is desired, ensure the total NTP concentration is optimal for your transcription kit (typically 2-5 mM each). You may need to empirically optimize the 5-FUTP concentration for your specific template. |
| Template Quality | Impurities in the DNA template (salts, ethanol, etc.) can inhibit T7 RNA polymerase. Solution: Ensure your linearized plasmid or PCR product template is highly pure. Phenol:chloroform extraction followed by ethanol precipitation is a reliable method for cleaning up your template DNA.[5] |
| RNase Contamination | Even trace amounts of RNases can degrade the newly synthesized RNA, leading to low yields. Solution: Adhere strictly to RNase-free techniques. Use certified RNase-free reagents, barrier tips, and a dedicated workspace. Incorporate a potent RNase inhibitor into your transcription reaction. |
| Incubation Time | Insufficient incubation time will result in lower yields. Solution: For standard templates, a 2-4 hour incubation at 37°C is usually sufficient. For longer transcripts or if yields are low, you can extend the incubation time up to 16 hours (overnight).[8] |
Issue 2: Degradation of 5-FU RNA during Purification or Storage
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| RNase Contamination | This is the most common cause of RNA degradation at any stage. Solution: Use RNase-free purification columns, buffers, and tubes. After purification, store your RNA in an RNase-free buffer. |
| Inappropriate Storage Buffer | Storing RNA in non-buffered solutions (like water) can lead to acid-catalyzed hydrolysis over time. Solution: Resuspend and store your purified 5-FU RNA in a buffered solution such as 10 mM Tris-HCl, pH 7.0-8.0, with 0.1-1 mM EDTA. EDTA chelates divalent cations that are cofactors for many RNases. |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing your RNA solution can lead to mechanical shearing and degradation. Solution: Aliquot your purified RNA into smaller, single-use volumes before long-term storage. This minimizes the number of freeze-thaw cycles for the bulk of your sample. |
| Improper Storage Temperature | Storing RNA at room temperature or 4°C for extended periods will lead to degradation. Solution: For short-term storage (days to a few weeks), -20°C is acceptable. For long-term storage, -80°C is highly recommended. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Transcription of 5-Fluorouridine-Containing RNA using T7 RNA Polymerase
This protocol provides a starting point for the synthesis of 5-FU-modified RNA. Optimization may be required depending on the specific template and desired level of 5-FU incorporation.
Workflow Diagram:
Caption: Workflow for in vitro transcription of 5-FU RNA.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg/µL in RNase-free water)
-
T7 RNA Polymerase (high concentration)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
RNase Inhibitor (e.g., 40 U/µL)
-
NTP solution mix (10 mM each of ATP, CTP, GTP in RNase-free water)
-
5-Fluorouridine-5'-Triphosphate (5-FUTP) solution (10 mM in RNase-free water)
-
Uridine-5'-Triphosphate (UTP) solution (10 mM in RNase-free water)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube on ice, assemble the following components in the order listed. The following is an example for a 20 µL reaction for partial incorporation of 5-FU. For full substitution, omit UTP and use 2 µL of 10 mM 5-FUTP.
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| 10 mM ATP | 2 µL | 1 mM |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM UTP | 1 µL | 0.5 mM |
| 10 mM 5-FUTP | 1 µL | 0.5 mM |
| Linearized DNA Template (0.5 µg) | 1 µL | 25 ng/µL |
| RNase Inhibitor (40 U) | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently by pipetting up and down, then centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.
-
DNase I Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification: Purify the RNA using a spin column-based RNA cleanup kit according to the manufacturer's protocol. Elute the purified 5-FU-containing RNA in RNase-free water or a suitable storage buffer.
-
Quantification and Quality Control: Determine the concentration of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
Protocol 2: Storage and Handling of 5-Fluorouridine-Containing RNA
Proper storage and handling are crucial for preventing degradation and ensuring the long-term stability of your 5-FU RNA.
Logical Flow for RNA Storage:
Caption: Best practices for storing 5-FU modified RNA.
Recommended Storage Buffers:
| Buffer Component | Concentration | Purpose |
| Tris-HCl, pH 7.0-8.0 | 10 mM | Buffers the solution to prevent acid-catalyzed hydrolysis. |
| EDTA | 0.1 - 1.0 mM | Chelates divalent cations, inhibiting many RNases. |
| Nuclease-free water | - | Used as the solvent. |
Storage Procedure:
-
Resuspension: After purification, resuspend the RNA pellet in the desired volume of a recommended storage buffer to a final concentration of at least 100 ng/µL. Storing RNA at very low concentrations can lead to loss of material due to adsorption to tube surfaces.
-
Aliquoting: Immediately after quantification, divide the RNA into small, single-use aliquots in nuclease-free tubes.
-
Storage:
-
For short-term storage (up to a few weeks), store the aliquots at -20°C .
-
For long-term storage , store the aliquots at -80°C .
-
Handling Precautions:
-
Always wear gloves and use dedicated RNase-free lab equipment.
-
Work in a clean, designated area to minimize the risk of RNase contamination.
-
When using an aliquot, thaw it on ice and keep it on ice during your experiment.
-
Avoid repeated freeze-thaw cycles of the same aliquot.
By following these guidelines, you can significantly improve the stability of your 5-Fluorouridine-containing RNA and ensure the reliability of your downstream applications.
References
-
Bacteriophage T7 RNA polymerase. 19F-nuclear magnetic resonance observations at 5-fluorouracil-substituted promoter DNA and RNA transcript. PubMed. [Link]
-
Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. University of Rochester. [Link]
-
Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay. PubMed. [Link]
-
In vitro transcription of guide RNAs and 5'-triphosphate removal. protocols.io. [Link]
-
5‐Fluorouracil treatment represses pseudouridine‐containing miRNA export into extracellular vesicles. National Institutes of Health. [Link]
-
Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. ResearchGate. [Link]
-
in vitro RNA synthesis(T7 RNA Polymerase ). Barrick Lab. [Link]
-
Temporal placement of RNA modifications under 5-fluorouracil treatment in human cell culture. bioRxiv. [Link]
-
How can I increase the yield of longer capped transcripts for in vitro transcription? ResearchGate. [Link]
-
Optimized RNA amplification using T7-RNA-polymerase based in vitro transcription. PubMed. [Link]
-
Specific incorporation of 5-fluorocytidine into Escherichia coli RNA. PubMed. [Link]
-
5-Fluorouracil Treatment Represses Pseudouridine-Containing Small RNA Export into Extracellular Vesicles. PubMed. [Link]
-
The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences. Semantic Scholar. [Link]
-
Optimizing RNA Workflows: Scenario Solutions with T7 RNA ... - Inhibitor Research Hub. [Link]
-
T7 RNA Polymerase: Precision In Vitro Transcription for R... - Aminoallyl-UTP. [Link]
-
RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p. National Institutes of Health. [Link]
-
(PDF) 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. ResearchGate. [Link]
-
Maximizing transcription of nucleic acids with efficient T7 promoters. National Institutes of Health. [Link]
-
5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]
-
An RNA Damage Response Network Mediates the Lethality of 5-FU in Clinically Relevant Tumor Types. bioRxiv. [Link]
-
A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. National Institutes of Health. [Link]
Sources
- 1. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 2. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5‐Fluorouracil treatment represses pseudouridine‐containing miRNA export into extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Quantification of 5-fluorouracil incorporation into RNA of human and murine tumors as measured with a sensitive gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Challenges in the chemical synthesis of multi-labeled ribonucleotides.
Welcome to the technical support center for the chemical synthesis of multi-labeled ribonucleotides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging isotopically or fluorescently labeled RNA for advanced applications in structural biology, drug discovery, and diagnostics. Here, we address the nuanced challenges that arise when incorporating multiple labels into a single oligonucleotide sequence. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for chemically synthesizing multi-labeled RNA? A: The predominant method is solid-phase synthesis using phosphoramidite chemistry.[1][2] This technique involves the sequential addition of protected ribonucleotide phosphoramidites to a growing chain anchored to a solid support.[2] Labeled phosphoramidites, containing isotopes like ¹³C, ¹⁵N, ²H, or fluorescent dyes, can be introduced at specific, desired positions within the sequence.[2][3]
Q2: Why is synthesizing multi-labeled RNA more challenging than unlabeled RNA? A: The challenges are multi-faceted. Labeled phosphoramidites can be sterically bulky or electronically different from their unlabeled counterparts, leading to lower coupling efficiencies.[4][5] Furthermore, the labels themselves or the protecting groups required for their synthesis may not be stable under standard deprotection conditions used in RNA synthesis, necessitating milder, often more complex, deprotection strategies.[6][7] Each additional label introduces another layer of complexity regarding reagent compatibility and purification.
Q3: What is "orthogonal protection" and why is it critical for this type of synthesis? A: Orthogonal protection is a strategy that uses multiple, distinct protecting groups within a single molecule, where each type of group can be removed by a specific chemical reaction without affecting the others.[8] This is crucial when synthesizing RNA with labels on the base, sugar, or phosphate, as it allows for selective deprotection and modification at one site while others remain protected, preventing unwanted side reactions.
Q4: How do I choose the right 2'-hydroxyl protecting group for my labeled RNA synthesis? A: The choice of the 2'-hydroxyl protecting group is a critical decision. The most common are tert-butyldimethylsilyl (TBDMS or TBS) and 2'-O-triisopropylsilyloxymethyl (TOM). TBDMS is widely used but requires specific, sometimes harsh, fluoride-based deprotection conditions.[9] TOM-protected amidites are also common.[10] The best choice depends on the stability of your specific labels to the deprotection reagents. For extremely sensitive labels, alternative protecting group strategies may be necessary.
Q5: Can I use enzymatic methods instead of chemical synthesis? A: Yes, enzymatic methods, primarily in vitro transcription using T7 RNA polymerase, are a common way to produce uniformly or nucleotide-specifically labeled RNA.[1][11] However, this method is not suitable for incorporating labels at specific, single-atom positions within a nucleotide (site-specific labeling), which is a key advantage of chemical synthesis.[3][11] Chemical synthesis offers precise control over label placement, which is often essential for high-resolution NMR studies.[2]
Troubleshooting Guides: In-Depth Problem Solving
Issue 1: Low Coupling Efficiency of Labeled Phosphoramidites
You Observe: A significant drop in the trityl cation signal after the coupling step for your labeled phosphoramidite, or mass spectrometry of the crude product shows a high proportion of truncated sequences (n-1, n-2, etc.).
The Core Problem: Coupling efficiency is the percentage of available 5'-hydroxyl groups that react with the incoming phosphoramidite in each cycle.[4][5] Even a small drop from 99.5% to 98% per step dramatically reduces the yield of the full-length product, especially for longer oligonucleotides.[12] Labeled amidites, particularly those with bulky fluorescent dyes or modifications on the nucleobase, can be sterically hindered, slowing down the coupling reaction.
Causality and Diagnostic Workflow:
The primary culprits for low coupling efficiency are moisture, degraded reagents, or suboptimal reaction conditions.[4]
Workflow for Diagnosing Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Step-by-Step Resolution Protocol:
-
Eliminate Moisture: Water is the primary enemy of efficient coupling.[12]
-
Action: Use fresh, anhydrous grade (<30 ppm H₂O) acetonitrile for all reagents.[5]
-
Pro-Tip: Store phosphoramidite solutions over activated molecular sieves to scavenge residual moisture. A simple test involves activating the amidite in an NMR tube; the presence of hydrolyzed side-products indicates water contamination.[6]
-
-
Optimize Coupling Time and Concentration: Modified phosphoramidites are often less reactive.
-
Action: Double the standard coupling time for the labeled monomer. For particularly bulky labels, an extension of up to 5-fold may be necessary.
-
Action: Consider increasing the concentration of the labeled phosphoramidite solution to drive the reaction equilibrium forward.[13]
-
-
Use a Stronger Activator:
-
Action: Switch from the standard 1H-Tetrazole to a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dichlorobenzyl Thiourea (DCI) for the labeled coupling step. These can accelerate the reaction rate for sluggish amidites.
-
-
Perform a "Double Coupling":
-
Action: Program the synthesizer to perform the coupling step twice for the labeled base before proceeding to the capping step. This gives unreacted 5'-OH groups a second chance to couple.
-
Issue 2: Degradation of Labels During Deprotection
You Observe: Mass spectrometry analysis of the purified oligonucleotide shows mass loss, unexpected adducts, or complete absence of a fluorescent signal where a dye was incorporated.
The Core Problem: The final deprotection step removes protecting groups from the nucleobases (e.g., acyl groups), the phosphate backbone (cyanoethyl), and the 2'-hydroxyl (e.g., TBDMS). Standard conditions, such as concentrated ammonium hydroxide at elevated temperatures, are harsh and can degrade or modify sensitive isotopic labels or fluorescent dyes.[7][14]
Causality and Recommended Deprotection Strategies:
The choice of deprotection cocktail is a critical balancing act between completely removing all protecting groups and preserving the integrity of your labels.
Table 1: Deprotection Cocktails for Sensitive Multi-Labeled RNA
| Reagent Cocktail | Conditions | Target Protecting Groups | Compatible Labels / Modifiers | Cautions & Considerations |
| Ammonium Hydroxide / Methylamine (AMA) | 10 min @ 65 °C | Standard acyl (Ac-C, Bz-A, iBu-G) | Most ¹³C, ¹⁵N, ²H labels | Must use Ac-dC to avoid base modification.[14] Not suitable for many fluorescent dyes. |
| Potassium Carbonate in Methanol | 4 hours @ RT | UltraMILD (Pac-dA, Ac-dC, iPr-Pac-dG) | TAMRA, HEX, other base-sensitive dyes | Requires use of UltraMILD phosphoramidites throughout the synthesis.[7] |
| Ammonium Hydroxide / Ethanol (3:1) | 24 hours @ RT | UltraMILD monomers | Base-labile groups | Slower deprotection time. Requires Ac-C monomers.[14] |
| ** gaseous ammonia/ethylamine** | Varies | Standard acyl groups | Sensitive labels | Reduces exposure to aqueous base, minimizing hydrolysis-related side reactions. Requires specialized equipment. |
Step-by-Step Protocol for Mild Deprotection (UltraMILD Monomers):
This protocol is designed for an oligonucleotide synthesized with Pac-dA, iPr-Pac-dG, and Ac-dC phosphoramidites, containing a base-sensitive fluorescent dye.
-
Cleavage from Support:
-
Prepare a fresh solution of 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Add 1.0 mL of the K₂CO₃ solution to the synthesis column.
-
Let stand at room temperature for 4 hours, collecting the solution in a screw-cap vial. Re-apply the collected solution to the column every hour to ensure complete reaction.
-
-
2'-OH Deprotection (if TBDMS protected):
-
Evaporate the methanolic solution to dryness using a speed vacuum concentrator.
-
To the dry residue, add 250 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Incubate at 65 °C for 2.5 hours to remove the TBDMS groups.
-
Quench the reaction by adding an appropriate quenching buffer.
-
-
Desalting and Purification:
-
The crude, deprotected oligonucleotide is now ready for purification. Due to the sensitive nature of the labels, HPLC purification under non-denaturing conditions is often preferred over denaturing PAGE.[15]
-
Issue 3: Challenges in Purification and Analysis
You Observe: Co-elution of the full-length product with truncated sequences during HPLC, or ambiguous peaks in mass spectrometry that complicate characterization.
The Core Problem: The addition of multiple labels, especially hydrophobic dyes, can alter the physicochemical properties of the RNA molecule, making separation from closely related failure sequences difficult.[15] Furthermore, incomplete deprotection can lead to a heterogeneous mixture of products that are difficult to resolve and identify.
Workflow and Best Practices:
Diagram of a Robust Purification & Analysis Workflow
Caption: Workflow for purification and quality control.
Recommended Protocols:
-
High-Performance Liquid Chromatography (HPLC):
-
Ion-Exchange (IEX) HPLC: This is often the method of choice as it separates oligonucleotides based on charge (i.e., length). This provides excellent resolution between the full-length product (n) and failure sequences (n-1).
-
Reversed-Phase (RP) HPLC: Separates based on hydrophobicity. This can be useful for separating products with and without hydrophobic labels, but may not resolve length differences as effectively as IEX.[5]
-
-
Mass Spectrometry (MS) for Verification:
-
Methodology: After purification, subject the main product peak to Electrospray Ionization (ESI) Mass Spectrometry.
-
Data Interpretation: Calculate the theoretical mass of your desired multi-labeled sequence. Compare this with the experimental mass. Look for secondary peaks that could indicate incomplete deprotection (e.g., +56 for a remaining acetyl group) or loss of a label.
-
-
NMR Spectroscopy for Isotopic Labels:
-
For RNA containing ¹³C or ¹⁵N labels, NMR is the ultimate quality control tool.[3] It not only confirms the presence and location of the isotopic labels but also provides information about the local structure and dynamics of the RNA, confirming the label has been incorporated without disrupting the desired conformation.[11][16]
-
References
-
Becette, O. B., Martin, O. A., & D'Souza, V. M. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(21), 3966. Available from: [Link]
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Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Available from: [Link]
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Wang, Y., Yesselman, J. D., & Das, R. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9494-9549. Available from: [Link]
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ResearchGate. Schematic of the utility of using isotope labeled RNA phosphoramidites.... Available from: [Link]
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ResearchGate. Stable Isotope-Labeled RNA Phosphoramidites to Facilitate Dynamics by NMR. Available from: [Link]
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Scribd. Deprotection Guide 20200110. Available from: [Link]
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Glen Research. Oligonucleotide Deprotection Guide. Available from: [Link]
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Wiley Online Library. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. Available from: [Link]
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Glen Research. Deprotection Guide. Available from: [Link]
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Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Available from: [Link]
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Glen Research. Deprotection of Oligonucleotides - A User's Guide. Available from: [Link]
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Le, M. T. N., & Woodson, S. A. (2016). Native purification and labeling of RNA for single molecule fluorescence studies. Methods in molecular biology (Clifton, N.J.), 1424, 1–15. Available from: [Link]
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Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA Synthesis Method Using 5'-O-Silyl-2'-O-orthoester Protecting Groups. Journal of the American Chemical Society, 120(45), 11820-11821. Available from: [Link]
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de la Torre, B. G., & Aviñó, A. (2000). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleic Acids Research, 28(14), 2739–2746. Available from: [Link]
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Bio-Synthesis Inc. (2020). Stability and Storage of Oligonucleotides. Available from: [Link]
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Creative Biostructure. Stable Isotope Labeling for Nucleic Acids. Available from: [Link]
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Fiveable. Orthogonal Protection Definition. Available from: [Link]
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Arora, A., & Su, Y. (2021). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. RSC Chemical Biology, 2(4), 1028-1052. Available from: [Link]
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ResearchGate. Synthesis of multiply labelled ribonucleosides for sequence-specific labelling of oligo-RNA. Available from: [Link]
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Grueso, J., & Heilemann, M. (2022). Strategic labelling approaches for RNA single-molecule spectroscopy. Methods and Applications in Fluorescence, 10(2), 022001. Available from: [Link]
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Bonilla, S., & Pyle, A. M. (2015). Native Purification and Analysis of Long RNAs. Methods in enzymology, 558, 3–37. Available from: [Link]
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Sathyamoorthy, B., & Al-Hashimi, H. M. (2014). Regio-selective Chemical-Enzymatic Synthesis of Pyrimidine Nucleotides Facilitates RNA Structure and Dynamics Studies. ACS chemical biology, 9(7), 1455–1462. Available from: [Link]
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De Schutter, C., Roy, V., Favetta, P., Pavageau, C., Maisonneuve, S., Bogliotti, N., Xie, J., & Agrofoglio, L. A. (2018). Synthesis and characterization of various 5'-dye-labeled ribonucleosides. Organic & biomolecular chemistry, 16(35), 6552–6563. Available from: [Link]
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Turcatti, G., Romieu, A., Fedorov, A., & Tairi, A. P. (2008). A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis. Nucleic acids research, 36(4), e25. Available from: [Link]
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Validation & Comparative
A Comparative Guide: ¹⁹F NMR vs. ¹H NMR for Elucidating RNA Structure
In the intricate world of RNA structural biology, where function is dictated by form, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful tool for atomic-level characterization in solution. For decades, proton (¹H) NMR has been the cornerstone of these investigations. However, the emergence of fluorine-19 (¹⁹F) NMR has opened new avenues for studying ever larger and more complex RNA molecules, offering distinct advantages that address some of the inherent limitations of traditional proton-based methods. This guide provides an in-depth comparison of ¹⁹F NMR and ¹H NMR for RNA structural analysis, offering insights into the causality behind experimental choices and providing practical guidance for researchers in the field.
The Spectroscopic Landscape: A Tale of Two Nuclei
The fundamental difference between ¹⁹F and ¹H NMR lies in the intrinsic properties of the fluorine-19 and proton nuclei and their prevalence in biological systems. Protons are ubiquitous in biomolecules, leading to dense, often overlapping signals in ¹H NMR spectra, a phenomenon known as spectral crowding.[1][2][3] This becomes particularly problematic for RNAs larger than 30-40 nucleotides, where extensive signal degeneracy complicates resonance assignment and structural analysis.[2][3]
Fluorine-19, on the other hand, is virtually absent in naturally occurring biological systems.[4][5][6] This "background-free" characteristic is a significant advantage, as site-specific incorporation of a ¹⁹F label into an RNA molecule provides a clean and unambiguous spectroscopic window.[4][7][8]
Core Technical Comparison: ¹⁹F vs. ¹H NMR for RNA Analysis
| Feature | ¹⁹F NMR | ¹H NMR |
| Spectral Dispersion | Very large chemical shift range (~800 ppm), minimizing signal overlap.[9] | Limited chemical shift range (~14 ppm), leading to severe spectral crowding in larger RNAs.[2][3][9] |
| Sensitivity | High intrinsic sensitivity (83% of ¹H) and 100% natural abundance.[2][4][5] | Highest intrinsic sensitivity among NMR-active nuclei. |
| Background Signal | Virtually background-free in biological samples.[4][5][6] | High background from protons in the solvent and unlabeled parts of the biomolecule. |
| Structural Perturbation | Minimal, as the van der Waals radius of fluorine is similar to that of a proton.[2] | Non-perturbing as it is the natural isotope. |
| Information Content | Highly sensitive to local conformation, dynamics, and ligand binding.[4][10][11][12] Provides long-range distance information through paramagnetic relaxation enhancement (PRE).[13] | Provides short-range distance restraints through the Nuclear Overhauser Effect (NOE) and dihedral angle information from scalar couplings.[14][15][16] |
| Isotopic Labeling | Requires site-specific incorporation of ¹⁹F-labeled nucleotides.[2][4] | Often requires uniform or selective ¹³C, ¹⁵N, and ²H labeling to resolve spectral overlap.[1][17][18][19][20] |
| Suitability for Large RNAs | Well-suited for large RNAs due to reduced spectral complexity.[2][3] | Challenging for RNAs >~40 nucleotides due to spectral crowding and relaxation effects.[2][3] |
Causality in Experimental Design: Why Choose One Over the Other?
The choice between ¹⁹F and ¹H NMR is fundamentally driven by the specific research question and the size and complexity of the RNA system under investigation.
¹H NMR remains the method of choice for:
-
High-resolution de novo structure determination of small RNAs (<40 nucleotides): For smaller, well-behaved RNAs, the wealth of information from proton-proton NOEs allows for a detailed three-dimensional structure determination.[15][16]
-
When isotopic labeling is undesirable or not feasible: Standard 1D and 2D ¹H NMR experiments can be performed on unlabeled samples.[21]
¹⁹F NMR offers compelling advantages for:
-
Studying large RNAs and RNA-protein complexes: The spectral simplicity of ¹⁹F NMR allows for the study of specific sites within large biomolecular assemblies without the complications of global spectral crowding.[2][3]
-
Probing conformational changes and dynamics: The extreme sensitivity of the ¹⁹F chemical shift to its local environment makes it an exquisite probe for detecting and characterizing conformational transitions upon ligand binding, protein association, or changes in solution conditions.[10][11][12][22]
-
Fragment-based drug discovery and ligand screening: The background-free nature and high sensitivity of ¹⁹F NMR make it an ideal tool for rapidly screening compound libraries for binding to an RNA target.[11][23]
Experimental Workflows: A Step-by-Step Guide
¹⁹F NMR Experimental Workflow for RNA
This protocol outlines the key steps for incorporating a ¹⁹F label into an RNA molecule and acquiring ¹⁹F NMR data.
Caption: Workflow for ¹⁹F NMR analysis of RNA.
1. Synthesis of ¹⁹F-labeled Nucleoside Triphosphates (NTPs):
-
¹⁹F-labeled NTPs are not commercially available in a wide variety and often require chemical or enzymatic synthesis.[2][4]
2. In Vitro Transcription:
-
The ¹⁹F-labeled NTP is incorporated into the desired RNA sequence using T7 RNA polymerase.[4][18] The reaction typically includes the DNA template, the four NTPs (one of which is ¹⁹F-labeled), T7 RNA polymerase, and a suitable buffer.
3. RNA Purification:
-
The transcribed RNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure a homogenous sample.[21]
4. Sample Preparation for NMR:
-
The purified RNA is dissolved in an appropriate NMR buffer (e.g., containing KCl, MgCl₂, and a pH buffer like Tris or phosphate) in D₂O or a H₂O/D₂O mixture.
5. ¹⁹F NMR Data Acquisition:
-
1D ¹⁹F NMR spectra are acquired to observe the fluorine signal(s). 2D heteronuclear correlation experiments (e.g., ¹H-¹⁹F HSQC) can be used to correlate the fluorine nucleus with nearby protons.
6. Data Processing and Analysis:
-
The acquired data is processed (Fourier transformation, phasing, baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an external standard (e.g., CFCl₃).
7. Interpretation:
-
Changes in the ¹⁹F chemical shift upon addition of a ligand, protein, or alteration of solution conditions are indicative of a change in the local environment of the fluorine probe.
¹H NMR Experimental Workflow for RNA
This protocol details the standard approach for ¹H NMR analysis of RNA, often involving isotopic labeling for larger molecules.
Caption: Workflow for ¹H NMR analysis of RNA.
1. Preparation of (Isotopically Labeled) NTPs:
-
For RNAs larger than ~40 nucleotides, uniform or selective incorporation of ¹³C and/or ¹⁵N is often necessary.[17][18][19] Labeled NTPs are commercially available or can be produced enzymatically.
2. In Vitro Transcription:
-
The labeled NTPs are incorporated into the RNA sequence via in vitro transcription with T7 RNA polymerase.[18]
3. RNA Purification:
-
The RNA is purified using denaturing PAGE or HPLC.[21]
4. Sample Preparation for NMR:
-
The purified RNA is dissolved in NMR buffer. For observing exchangeable imino protons, the sample is prepared in a 90% H₂O/10% D₂O mixture.
5. NMR Data Acquisition:
-
A suite of 1D, 2D, and potentially 3D NMR experiments are acquired. Key experiments include:
-
1D ¹H: To assess sample quality and folding.
-
2D NOESY: To identify through-space correlations between protons (< 6 Å apart), which are crucial for determining the 3D structure.[14][16]
-
2D TOCSY: To identify through-bond correlations within a single nucleotide's ribose spin system.[16]
-
2D ¹H-¹³C/¹⁵N HSQC: To resolve overlapping proton signals based on the chemical shifts of the attached heteronuclei.[16][24]
-
6. Resonance Assignment:
-
The process of assigning each NMR signal to a specific nucleus in the RNA sequence. This is often a complex and time-consuming step, especially for larger RNAs.[25][26][27][28]
7. Restraint Generation:
-
NOE cross-peaks are converted into distance restraints. Scalar couplings can provide information about dihedral angles. Residual dipolar couplings (RDCs) can provide long-range orientational information.[15]
8. Structure Calculation and Refinement:
-
The experimental restraints are used in computational algorithms to calculate and refine an ensemble of 3D structures consistent with the NMR data.
Future Perspectives
The field of RNA structural biology is continually evolving, with a growing need to study larger and more dynamic RNA systems. While ¹H NMR will undoubtedly remain a vital tool, the unique advantages of ¹⁹F NMR position it as a key technology for tackling these future challenges. The development of new ¹⁹F labeling strategies, combined with advances in NMR hardware and pulse sequences, will further enhance the power of this technique. The synergistic use of both ¹⁹F and ¹H NMR will provide a more complete picture of RNA structure and function, accelerating the discovery of novel RNA-targeted therapeutics and deepening our understanding of the complex roles of RNA in biology.
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- Database proton NMR chemical shifts for RNA signal assignment and valid
- Database proton NMR chemical shifts for RNA signal assignment and valid
- Resolution of the 1H-1H NOE spectrum of RNA into three dimensions using 15N-1H two-bond couplings - PubMed. (2000, February). J Biomol NMR, 16(2), 165-9.
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- Utility of 1H NMR Chemical Shifts in Determining RNA Structure and Dynamics - PMC. (n.d.).
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A Comparative Guide to 5-Fluorouridine-¹³C,¹⁹F,d1 and 5-Fluorocytidine-¹³C,¹⁹F,d1 for High-Resolution RNA Labeling
For researchers in the fields of RNA biology, structural biology, and drug development, the precise interrogation of RNA structure and function is paramount. Isotopic labeling of RNA, particularly with NMR-active nuclei, offers a powerful lens to visualize molecular interactions and dynamics at atomic resolution. Among the array of available labeling reagents, 5-fluoropyrimidines have emerged as invaluable tools for ¹⁹F NMR spectroscopy, a technique prized for its high sensitivity and the absence of background signal in biological systems.[1][2][3][4][5][6]
This guide provides an in-depth, objective comparison of two advanced, triply-labeled ribonucleoside analogs: 5-Fluorouridine-¹³C,¹⁹F,d1 (5-FU-¹³C,¹⁹F,d1) and 5-Fluorocytidine-¹³C,¹⁹F,d1 (5-FC-¹³C,¹⁹F,d1). We will delve into their respective metabolic pathways, incorporation efficiencies, impacts on RNA structure, and provide field-proven insights to guide your experimental design.
At a Glance: Key Performance Metrics
| Parameter | 5-Fluorouridine-¹³C,¹⁹F,d1 | 5-Fluorocytidine-¹³C,¹⁹F,d1 | Key Considerations |
| Incorporation Efficiency | High, readily incorporated in place of uridine. | Variable; can be low due to deamination to 5-fluorouridine. | Requires co-treatment with a cytidine deaminase inhibitor or use of deaminase-deficient cell lines for efficient and specific labeling.[7] |
| Metabolic Specificity | Primarily replaces uridine. | Can replace cytidine, but conversion to 5-FU can lead to dual labeling. | For specific cytidine labeling, controlling deaminase activity is critical. |
| Structural Perturbation | Generally minimal, well-tolerated in various RNA structures.[3][4][5][6] | Minimal, similar to 5-FU.[1] | The 5-fluoro modification has been shown to have little impact on the secondary structure of RNA.[3][4][5][6] |
| Chemical Stability | Stable under standard experimental conditions. | Susceptible to alkaline hydrolysis, which can convert it to 5-fluorouridine.[7] | Careful control of pH during RNA isolation and handling is necessary to maintain the integrity of the label. |
| Cytotoxicity | Exhibits cytotoxicity, a known effect of fluoropyrimidines.[8] | Also cytotoxic, with a potency that can be comparable to or greater than 5-FU in some cell lines.[9] | The cytotoxic effects are an important consideration, especially for in vivo studies. |
| Primary Application | Probing uridine sites in RNA structure and dynamics via ¹⁹F NMR. | Probing cytidine sites in RNA structure and dynamics via ¹⁹F NMR. | The choice depends on the specific nucleotide position of interest. |
The Rationale Behind Triple Labeling: ¹³C, ¹⁹F, and d1
The combination of carbon-13, fluorine-19, and deuterium (d1) in these molecules is a strategic design to maximize the information content and quality of NMR experiments.
-
¹⁹F: The primary reporter nucleus. Its high gyromagnetic ratio and 100% natural abundance make it highly sensitive for NMR. The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, providing a powerful probe of RNA conformation and ligand binding.[1][2]
-
¹³C: Directly bonded to the ¹⁹F atom, this stable isotope allows for powerful 2D ¹⁹F-¹³C correlation NMR experiments. These experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy), can significantly enhance spectral resolution and sensitivity, particularly for larger RNA molecules, by mitigating the effects of rapid signal decay.[10][11]
-
d1 (Deuterium): The strategic placement of a deuterium atom, typically at the C6 position of the pyrimidine ring, serves to simplify ¹H NMR spectra and reduce signal broadening. By replacing a proton with deuterium, the complex network of proton-proton dipolar couplings is reduced, leading to sharper NMR signals and improved spectral quality.[12][13][14]
Metabolic Fate and Incorporation into RNA
The journey of these labeled nucleosides from the cell culture medium to their final destination within an RNA molecule is a critical factor influencing experimental outcomes.
5-Fluorouridine-¹³C,¹⁹F,d1: A Direct Path to Uridine Replacement
5-Fluorouridine (5-FU) is readily taken up by cells and phosphorylated by cellular kinases to form 5-fluorouridine triphosphate (FUTP). This triphosphate analog is then recognized by RNA polymerases and incorporated into nascent RNA transcripts in place of uridine triphosphate (UTP).[15][16] The incorporation of 5-FU into RNA is generally efficient and can be quite extensive.[15]
5-Fluorocytidine-¹³C,¹⁹F,d1: A Fork in the Road
The metabolic pathway for 5-Fluorocytidine (5-FC) is more complex. While it can be phosphorylated to 5-fluorocytidine triphosphate (FCTP) and incorporated into RNA in place of cytidine, it is also a substrate for cytidine deaminase.[7] This enzyme converts 5-FC to 5-FU, which then enters the uridine incorporation pathway described above. This enzymatic conversion can significantly reduce the efficiency and specificity of cytidine labeling.[7]
To achieve specific and efficient labeling of cytidine residues with 5-FC, it is often necessary to inhibit cytidine deaminase. Tetrahydrouridine (THU) is a commonly used inhibitor for this purpose.[7] Alternatively, cell lines deficient in cytidine deaminase can be employed.
Experimental Protocols: A Side-by-Side Comparison
The following protocols provide a general framework for the metabolic labeling of RNA in mammalian cell culture. Optimal concentrations and incubation times should be empirically determined for each cell line and experimental system.
Protocol 1: Metabolic Labeling with 5-Fluorouridine-¹³C,¹⁹F,d1
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
5-Fluorouridine-¹³C,¹⁹F,d1 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Labeling:
-
Prepare fresh culture medium containing the desired final concentration of 5-Fluorouridine-¹³C,¹⁹F,d1 (typically in the range of 10-100 µM).
-
Aspirate the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Harvest and RNA Isolation:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate and proceed with RNA isolation according to the manufacturer's protocol of your chosen RNA extraction kit.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Protocol 2: Metabolic Labeling with 5-Fluorocytidine-¹³C,¹⁹F,d1
Materials:
-
All materials from Protocol 1
-
5-Fluorocytidine-¹³C,¹⁹F,d1 stock solution (e.g., 10 mM in DMSO)
-
Tetrahydrouridine (THU) stock solution (e.g., 10 mM in water or PBS)
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Pre-treatment with THU (Optional but Recommended):
-
Prepare fresh culture medium containing the desired final concentration of THU (typically 50-100 µM).
-
Aspirate the old medium and replace it with the THU-containing medium.
-
Incubate for 1-2 hours to allow for inhibition of cytidine deaminase.
-
-
Labeling:
-
Prepare fresh culture medium containing both THU (at the same concentration as the pre-treatment) and the desired final concentration of 5-Fluorocytidine-¹³C,¹⁹F,d1 (typically 10-100 µM).
-
Aspirate the pre-treatment medium and replace it with the co-treatment labeling medium.
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Harvest and RNA Isolation: Proceed as described in Protocol 1.
-
RNA Quantification and Quality Control: Proceed as described in Protocol 1.
Impact on RNA Structure and Function: A Minimalist's Approach
A critical consideration for any labeling strategy is the potential for the label to perturb the native structure and function of the biomolecule under investigation. Fortunately, the 5-fluoro modification on pyrimidines is generally well-tolerated and has a minimal impact on RNA secondary structure.[3][4][5][6] The fluorine atom is sterically similar to a hydrogen atom, and its introduction at the C5 position does not significantly alter the Watson-Crick base-pairing geometry.[1]
However, it is important to acknowledge that the incorporation of fluorinated nucleosides is not without biological consequences. 5-Fluorouracil and its derivatives are known anticancer drugs that exert their cytotoxic effects by disrupting RNA and DNA metabolism.[8][15][17] These effects can include inhibition of pre-mRNA splicing and ribosome biogenesis.[18] Therefore, it is crucial to perform control experiments to ensure that the observed structural or functional changes are not artifacts of the labeling process itself.
Concluding Remarks for the Discerning Researcher
The choice between 5-Fluorouridine-¹³C,¹⁹F,d1 and 5-Fluorocytidine-¹³C,¹⁹F,d1 for RNA labeling is fundamentally driven by the biological question at hand.
-
For probing uridine-rich regions or when specific cytidine labeling is not essential, 5-Fluorouridine-¹³C,¹⁹F,d1 is the more straightforward and efficient choice. Its direct and robust incorporation simplifies experimental workflows.
-
When the focus is on cytidine residues and their roles in RNA structure, dynamics, or interactions, 5-Fluorocytidine-¹³C,¹⁹F,d1 is the indispensable tool. However, its successful application hinges on the effective management of cytidine deaminase activity through the use of inhibitors or specialized cell lines.
Both of these triply-labeled nucleosides represent the cutting edge of RNA labeling technology, empowering researchers to dissect the intricate world of RNA with unprecedented detail. By carefully considering the nuances of their metabolism, incorporation, and potential biological effects, scientists can harness the power of ¹⁹F NMR to unlock new insights into the fundamental processes of life.
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A Senior Application Scientist's Guide to Assessing RNA Structural Perturbation by Isotopic Labeling
For researchers in structural biology and drug development, isotopic labeling is an indispensable tool for elucidating the intricate three-dimensional structures and dynamics of RNA molecules. The strategic incorporation of stable isotopes like carbon-13 (¹³C), fluorine-19 (¹⁹F), and deuterium (²H or D) can resolve spectral ambiguities and unlock insights into RNA function, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] However, the introduction of these labels is not without consequence. It is paramount to understand and quantify the extent to which these isotopic substitutions perturb the native structure and thermodynamics of the RNA molecule under investigation. This guide provides a comparative analysis of the structural impact of ¹³C, ¹⁹F, and deuterium labeling, offering experimental frameworks to assess these perturbations and ensure the biological relevance of your findings.
The Rationale Behind Isotopic Labeling in RNA Structural Biology
The inherent complexity of RNA molecules, with their limited chemical diversity and propensity for conformational heterogeneity, often leads to crowded and difficult-to-interpret NMR spectra.[1][4] Isotopic labeling helps to overcome these challenges by:
-
Resolving Signal Overlap: Introducing ¹³C and nitrogen-15 (¹⁵N) allows for the use of multi-dimensional NMR experiments that disperse signals into additional frequency dimensions, significantly reducing spectral crowding.[3][5]
-
Probing Dynamics: Isotope labeling is crucial for relaxation-based NMR experiments that measure the motional properties of RNA at atomic resolution.[6][7]
-
Simplifying Spectra: Selective labeling, where only specific nucleotides or regions of the RNA are isotopically enriched, can dramatically simplify complex spectra, allowing for the focused study of specific structural features or interactions.[2][3][6]
-
Introducing Unique Probes: The introduction of ¹⁹F, an atom not naturally present in biological systems, provides a highly sensitive and background-free NMR probe to study RNA structure and ligand binding.[8][9][10]
Comparative Analysis of Isotopic Label Perturbations
The choice of isotopic label is a critical experimental decision that should be guided by the specific research question and the tolerance of the RNA system to structural modifications. The following sections delve into the characteristics of ¹³C, ¹⁹F, and deuterium labeling and their potential impact on RNA structure.
Carbon-13 (¹³C) Labeling: The Workhorse of RNA NMR
¹³C is the most common isotope used for enriching RNA for NMR studies. Uniform ¹³C labeling, often in conjunction with ¹⁵N labeling, is a standard approach for assigning the chemical shifts of RNA resonances.[5]
Structural Perturbation:
The perturbation induced by ¹³C is generally considered to be minimal. The mass difference between ¹²C and ¹³C is small, and the substitution does not significantly alter the van der Waals radius or the electronic properties of the carbon atom. However, the primary concern with uniform ¹³C labeling is the introduction of ¹³C-¹³C scalar and dipolar couplings, which can complicate spectra and broaden linewidths.[1][3]
Key Considerations:
-
Selective Labeling: To mitigate the complexities of uniform labeling, selective ¹³C labeling of specific positions within the ribose or base moieties is often employed.[6][11] This approach not only simplifies spectra but also minimizes the potential for widespread, albeit small, perturbations.[6]
-
Metabolic Labeling: ¹³C-labeled ribonucleotides for in vitro transcription are typically produced by growing bacteria in media containing a ¹³C-labeled carbon source, such as [¹³C]-glucose.[12][13] The efficiency of incorporation and the final labeling pattern can be influenced by the bacterial strain and the specific metabolic pathways utilized.[6]
Fluorine-19 (¹⁹F) Labeling: The Sensitive Reporter
¹⁹F NMR is a powerful tool for studying RNA structure and interactions due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion.[9][10] The absence of a natural fluorine background in biological systems makes it an excellent choice for in-cell NMR studies.[14]
Structural Perturbation:
The introduction of a fluorine atom, which is more electronegative and larger than a hydrogen atom, has the potential to be more perturbing than ¹³C or deuterium labeling. However, studies have shown that site-specific incorporation of ¹⁹F, for example at the C2 position of adenosine or the C5 position of uridine, can be surprisingly well-tolerated.[15][16] While the overall thermal stability of the RNA may not be significantly altered, local changes in base pair stability and conformation can occur.[15]
Key Considerations:
-
Position of Labeling: The choice of the labeling site is critical. Labeling at positions involved in Watson-Crick base pairing or tertiary contacts is more likely to cause structural disruption. 2'-fluorinated nucleotides are often used as they are less likely to be involved in critical interactions and generally do not affect RNA thermodynamic stability.[16]
-
Chemical Shift Sensitivity: The chemical shift of the ¹⁹F label is highly sensitive to its local environment, making it an excellent reporter of conformational changes upon ligand binding or protein interaction.[8][10][15]
Deuterium (²H) Labeling: The Linewidth Reducer
Deuteration, the substitution of hydrogen with deuterium, is a key strategy for studying larger RNA molecules by NMR. The smaller gyromagnetic ratio of deuterium compared to protons leads to a significant reduction in dipolar broadening and spin diffusion, resulting in sharper NMR signals and improved spectral quality.[3]
Structural Perturbation:
The substitution of hydrogen with deuterium can have a measurable impact on the hydrogen bonding network within the RNA, which is a primary determinant of its structure and stability. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in conformational preferences. While often considered a minor perturbation, these effects can be significant in systems where hydrogen bonding plays a critical role in function.
Key Considerations:
-
Solvent Exchange: Deuteration of exchangeable protons (e.g., imino protons) is readily achieved by dissolving the RNA in D₂O. This is a non-covalent modification and is generally considered non-perturbing.
-
Non-exchangeable Protons: Labeling of non-exchangeable protons requires the use of deuterated ribonucleotides during synthesis. This is a more significant modification and its impact on structure should be carefully assessed.
-
Neutron Scattering: Deuterium labeling is also a crucial technique in neutron scattering studies of biological macromolecules, where it is used to enhance the signal-to-noise ratio and to differentiate components within a complex.[17]
Quantitative Assessment of Structural Perturbation
A rigorous assessment of the structural impact of isotopic labeling is essential for validating the biological relevance of the data obtained. The following table summarizes key experimental parameters and techniques for this purpose.
| Parameter | Experimental Technique | ¹³C Labeling | ¹⁹F Labeling | Deuterium Labeling | Interpretation of Results |
| Global Structure | 1D ¹H NMR Spectroscopy | Minimal changes in imino proton spectra. | Minimal changes in imino proton spectra, though some chemical shift perturbations may be observed near the label.[15] | Minimal changes in imino proton spectra. | Significant changes in the imino proton region suggest a global unfolding or major conformational rearrangement. |
| Circular Dichroism (CD) Spectroscopy | No significant change in the CD spectrum. | No significant change in the CD spectrum. | No significant change in the CD spectrum. | A change in the CD spectrum indicates an alteration in the overall helical content and base stacking. | |
| Local Structure | 2D ¹H-¹H NOESY/TOCSY | Minimal chemical shift perturbations (CSPs). | CSPs are expected for nuclei near the ¹⁹F label. | Minimal CSPs. | Significant CSPs distant from the labeling site suggest a non-local structural perturbation. |
| Thermodynamic Stability | UV-melting (Tm) | ΔTm typically < 1°C. | ΔTm typically < 1-2°C.[15] | ΔTm can be slightly stabilizing or destabilizing depending on the context. | A large change in Tm indicates a significant impact on the overall stability of the RNA. |
| Isothermal Titration Calorimetry (ITC) | Minimal change in binding thermodynamics for ligand/protein interactions. | Potential for changes in binding enthalpy and entropy. | Potential for subtle changes in binding thermodynamics. | Significant changes in binding parameters suggest that the label alters the interaction interface. |
Experimental Protocols
Protocol 1: Assessing Global Structural Integrity via 1D ¹H NMR and CD Spectroscopy
This protocol provides a first-pass assessment of whether an isotopic label has induced a major change in the overall fold of the RNA.
Methodology:
-
Sample Preparation: Prepare samples of both the unlabeled (native) and isotopically labeled RNA at the same concentration in the same NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) and CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
1D ¹H NMR Spectroscopy:
-
Acquire 1D ¹H spectra for both samples on an NMR spectrometer (e.g., 600 MHz or higher).
-
Focus on the imino proton region (10-15 ppm), which is highly sensitive to base pairing and secondary structure.
-
Overlay the spectra of the unlabeled and labeled RNA.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Acquire CD spectra for both samples from 200 to 320 nm at a controlled temperature (e.g., 25°C).
-
The characteristic A-form helical structure of RNA gives a positive peak around 260-270 nm and a negative peak around 210 nm.
-
Overlay the spectra of the unlabeled and labeled RNA.
-
Interpretation:
-
Minimal Perturbation: The 1D ¹H NMR spectra of the labeled and unlabeled RNA are nearly superimposable in the imino region. The CD spectra are also highly similar.
-
Potential Perturbation: Noticeable chemical shift changes or the appearance/disappearance of peaks in the 1D ¹H NMR spectrum. A significant change in the shape or intensity of the CD spectrum.
Protocol 2: Quantifying Thermodynamic Stability using UV-Melting
This protocol measures the melting temperature (Tm) of the RNA, providing a quantitative measure of its thermodynamic stability.
Methodology:
-
Sample Preparation: Prepare samples of both unlabeled and labeled RNA in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Melting Experiment:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5°C/min).
-
The resulting melting curve will show a sigmoidal transition from the folded to the unfolded state.
-
-
Data Analysis:
-
The Tm is the temperature at which 50% of the RNA is unfolded. This is determined from the first derivative of the melting curve.
-
Compare the Tm values of the unlabeled and labeled RNA.
-
Interpretation:
-
A difference in Tm (ΔTm) of less than 1-2°C is generally considered to be a minor perturbation.[15] Larger ΔTm values suggest a more significant impact on the stability of the RNA.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the structural perturbation of an isotopically labeled RNA molecule.
Caption: Workflow for assessing RNA structural perturbation.
Conclusion: A Prudent Approach to Isotopic Labeling
Isotopic labeling is a cornerstone of modern RNA structural biology, providing unparalleled insights into the conformation and dynamics of these vital macromolecules. However, the introduction of isotopic labels is not a benign process. A thorough and objective assessment of the structural and thermodynamic perturbations induced by ¹³C, ¹⁹F, and deuterium labeling is not merely a technicality but a fundamental requirement for ensuring the scientific validity of the resulting data. By employing a multi-pronged experimental approach that combines spectroscopic and thermodynamic techniques, researchers can confidently navigate the subtleties of isotopic labeling and unlock a deeper understanding of the intricate world of RNA.
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The Fluorine Advantage: A Guide to ¹⁹F-¹³C Spin Pairs in High-Resolution RNA NMR Studies
Introduction: Navigating the Complex World of RNA Structure
Ribonucleic acid (RNA) molecules are central figures in cellular biology, executing a vast array of functions from genetic regulation to catalysis. Their functional versatility is intrinsically linked to their ability to fold into complex three-dimensional structures. Unraveling these structures at atomic resolution is paramount for understanding biological mechanisms and for the rational design of RNA-targeting therapeutics. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in solution, its application to RNA is often hampered by significant challenges. The limited chemical diversity of the four standard nucleotides leads to severe spectral overlap, particularly in the ¹H dimension, making unambiguous signal assignment a formidable task for RNAs larger than a few dozen nucleotides.[1]
To overcome these limitations, researchers have turned to isotopic labeling strategies. While ¹³C and ¹⁵N labeling are standard, the incorporation of the fluorine-19 (¹⁹F) nucleus, particularly when paired with a carbon-13 (¹³C) nucleus, offers a unique and powerful solution to many of the persistent challenges in RNA NMR. This guide provides an in-depth comparison of the ¹⁹F-¹³C spin pair methodology against traditional NMR techniques, supported by experimental insights and protocols, to demonstrate its superior capabilities for high-resolution analysis of RNA structure, dynamics, and interactions.
The Power of a Bio-Orthogonal Probe: Intrinsic Advantages of ¹⁹F
The fluorine-19 nucleus possesses a remarkable set of properties that make it an almost ideal probe for biomolecular NMR.[2][3]
-
Exceptional Sensitivity: With a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% of ¹H), the ¹⁹F nucleus is one of the most sensitive NMR-active nuclei.[1][2][4] This high sensitivity allows for data acquisition on smaller sample quantities or in shorter experiment times compared to other heteronuclei.
-
Vast Chemical Shift Range: The ¹⁹F nucleus exhibits a chemical shift dispersion of over 300 ppm, significantly wider than that of protons.[2] This expansive range dramatically reduces spectral overlap, a major bottleneck in ¹H-based RNA NMR.[5] Each fluorine label in an RNA molecule is likely to have a unique, well-resolved resonance.
-
Extreme Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its local electronic environment.[3][4][6] This property makes it an excellent reporter for conformational changes, ligand binding events, and dynamics at the labeled site.[6][7][8]
-
Background-Free Signal: Fluorine is virtually absent from naturally occurring biological systems.[2][4][9] This "bio-orthogonal" nature means that ¹⁹F NMR spectra are free from background signals, providing a clean window to observe only the labeled RNA molecule.[4]
The ¹⁹F-¹³C Synergy: Unlocking Deeper Structural Insights
While ¹⁹F NMR alone is powerful, pairing it directly with a ¹³C nucleus unlocks advanced NMR experiments that provide precise structural and dynamic information. This strategic pairing allows for the exploitation of through-bond scalar couplings (J-couplings) and through-space dipolar couplings to correlate the two nuclei.
A key advantage of the ¹⁹F-¹³C spin pair is its ability to mitigate the effects of Chemical Shift Anisotropy (CSA), a major source of line broadening in NMR, especially for larger molecules.[4] By leveraging Transverse Relaxation-Optimized Spectroscopy (TROSY) effects, the direct coupling of ¹⁹F to ¹³C can lead to a cancellation of CSA and dipole-dipole interactions.[4] This results in significantly sharper NMR signals, enabling the study of much larger RNA molecules than previously feasible with other NMR techniques.[4][10] Studies have shown that incorporating a ¹⁹F-¹³C label can produce linewidths that are twice as sharp as the commonly used ¹H-¹³C spin pair.[4][11]
This synergistic relationship allows for:
-
High-Resolution Correlation Spectra: 2D ¹⁹F-¹³C correlation experiments, such as HSQC or TROSY, disperse the highly sensitive ¹⁹F signals across a second, ¹³C dimension, further enhancing resolution and aiding in resonance assignment.[6]
-
Precise Structural Restraints: Measurement of ¹⁹F-¹³C dipolar couplings can provide distance information, which is crucial for high-resolution structure determination.
-
Dynamic Analysis: Relaxation dispersion experiments on ¹⁹F-¹³C pairs can quantify conformational exchange processes on the microsecond to millisecond timescale, providing critical insights into RNA functional dynamics.[12]
Comparative Analysis: ¹⁹F-¹³C NMR vs. Alternative Methodologies
The advantages of the ¹⁹F-¹³C spin pair become most apparent when compared directly with conventional NMR methods used for RNA studies.
| Feature | ¹⁹F-¹³C NMR | ¹H NMR | ¹³C/¹⁵N NMR | ³¹P NMR |
| Sensitivity | High (¹⁹F is 83% as sensitive as ¹H) | Very High | Low (requires isotopic enrichment) | Moderate |
| Resolution | Very High (large ¹⁹F chemical shift range) | Low to Moderate (severe overlap) | Moderate | Low |
| Background Signal | None (bio-orthogonal) | High (ubiquitous protons) | Low (with enrichment) | Low |
| Structural Information | Site-specific, local conformation, dynamics, ligand binding | Global structure, base pairing, distances (NOEs) | Backbone and base conformation | Backbone conformation |
| Size Limitation | Extends to larger RNAs (>100 nt) due to TROSY effects | Severe limitations (~30-50 nt) | Significant limitations due to relaxation | Moderate |
| Perturbation | Minimal with careful label choice | None | None | None |
As the table illustrates, ¹⁹F-¹³C NMR provides a unique combination of high sensitivity and resolution with a complete absence of background, enabling targeted studies of specific sites within large and complex RNA molecules that are often intractable by ¹H-based methods.
Experimental Workflow: From Isotopic Labeling to Data Acquisition
The successful application of ¹⁹F-¹³C NMR relies on a robust workflow for sample preparation and data acquisition.
Diagram of the Experimental Workflow
Caption: Workflow for RNA NMR using ¹⁹F-¹³C spin pairs.
Step-by-Step Methodology
1. Site-Specific ¹⁹F-¹³C RNA Labeling:
The introduction of the ¹⁹F-¹³C spin pair into RNA can be achieved primarily through two methods:
-
Chemical Synthesis: For smaller RNAs (typically < 50 nucleotides), solid-phase phosphoramidite chemistry is the method of choice. This allows for the precise, site-specific incorporation of a single or multiple labeled nucleotides. Custom synthesis of phosphoramidites like [2-¹⁹F, 2-¹³C]-adenosine or [5-¹⁹F, 6-¹³C]-uridine is required.[10]
-
Enzymatic Synthesis (In Vitro Transcription): For larger RNAs, in vitro transcription using T7 RNA polymerase is the standard method.[4][11] This requires the chemical synthesis of ¹⁹F-¹³C labeled nucleoside triphosphates (NTPs), such as 5-fluorouridine-5'-triphosphate (5FU-TP) where the C5 and C6 positions are ¹³C labeled.[4][11] These labeled NTPs are then incorporated into the transcript in place of their canonical counterparts.[13] Some mutations of T7 RNA polymerase may be needed for efficient incorporation of modified NTPs.[8]
Protocol: Enzymatic Incorporation of ¹⁹F-¹³C Labeled Uridine
-
Synthesize Template DNA: Prepare a linear double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the target RNA sequence.
-
Assemble Transcription Reaction: In an RNase-free environment, combine the DNA template, T7 RNA polymerase, unlabeled ATP, GTP, CTP, and the synthesized ¹⁹F-¹³C labeled UTP in a suitable transcription buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction to digest the DNA template.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
2. NMR Sample Preparation:
-
Elution and Desalting: Elute the purified RNA from the gel or column and desalt it thoroughly into water.
-
Quantification: Determine the RNA concentration using UV absorbance at 260 nm.
-
Folding and Buffer Exchange: Lyophilize the RNA and resuspend it in the final NMR buffer (e.g., 10 mM sodium phosphate, 50 mM KCl, pH 6.5 in 90% H₂O/10% D₂O). Heat the sample to 95°C for 5 minutes and snap-cool on ice to promote proper folding.[14]
-
Final Sample: Transfer the final sample, typically at a concentration of 0.1-1.0 mM, into a suitable NMR tube.
3. NMR Data Acquisition:
-
Spectrometer Setup: Experiments should be performed on a high-field NMR spectrometer equipped with a cryoprobe capable of detecting ¹⁹F, ¹³C, and ¹H frequencies.
-
Initial 1D ¹⁹F Spectrum: Acquire a simple 1D ¹⁹F spectrum with ¹H decoupling to confirm the incorporation and folding of the labeled RNA. A well-folded RNA will typically show sharp, dispersed signals.
-
2D ¹⁹F-¹³C Correlation Spectrum: Acquire a sensitivity-enhanced 2D ¹⁹F-¹³C TROSY-HSQC experiment to correlate the fluorine and carbon nuclei. This is the cornerstone experiment for assignment and analysis. The use of TROSY is critical for sharpening the signals of larger RNAs.[4]
Case Study: Probing RNA-Ligand Interactions in the Hepatitis B Virus
A key application of ¹⁹F-¹³C NMR is in drug discovery for studying the interaction of small molecules with RNA targets. The human Hepatitis B Virus (hHBV) encapsidation signal epsilon (ε) RNA is a critical element for viral replication and a prime drug target.
In a study by Becette et al. (2020), researchers incorporated a ¹⁹F-¹³C labeled 5-fluorouridine (5FU) into the 61-nucleotide hHBV ε RNA.[4] The high sensitivity and resolution of the ¹⁹F-¹³C TROSY spectrum allowed for clear differentiation of 5FU residues in helical and non-helical regions of the RNA.[4][11]
Upon titration of a small molecule binder, significant chemical shift perturbations (CSPs) were observed for specific ¹⁹F resonances in the 1D spectrum, allowing for rapid and unambiguous identification of the binding site within the RNA's internal bulge.[4] This level of site-specific detail would be extremely challenging to obtain using ¹H NMR due to spectral complexity.
Example Data: Chemical Shift Perturbations upon Ligand Binding
The following table summarizes hypothetical data similar to what would be observed in such an experiment, demonstrating how CSPs pinpoint the interaction site.
| Labeled Residue | Location | ¹⁹F Chemical Shift (Apo, ppm) | ¹⁹F Chemical Shift (Holo, ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| U23 | Apical Loop | -164.2 | -164.2 | 0.0 |
| U38 | Internal Bulge | -165.5 | -166.8 | 1.3 |
| U40 | Internal Bulge | -165.8 | -167.0 | 1.2 |
| U55 | Stem | -163.1 | -163.1 | 0.0 |
The large CSPs observed exclusively for residues U38 and U40 strongly indicate that these nucleotides form the core of the small molecule binding pocket.
Diagram of Ligand Binding Detection
Caption: Detecting ligand binding via ¹⁹F chemical shift changes.
Conclusion: A New Horizon for RNA Structural Biology
The use of ¹⁹F-¹³C spin pairs represents a significant leap forward for RNA NMR spectroscopy. This methodology directly addresses the core challenges of sensitivity and resolution that have historically limited the size and complexity of RNA systems amenable to NMR analysis. The combination of fluorine's ideal NMR properties with the TROSY effect enabled by the ¹⁹F-¹³C pair provides researchers with an unparalleled tool to dissect RNA structure, probe complex dynamics, and screen for therapeutic ligands with atomic-level precision. As RNA continues to emerge as a major class of drug targets, the adoption of ¹⁹F-¹³C NMR will undoubtedly play a pivotal role in accelerating discovery and deepening our fundamental understanding of RNA biology.[15]
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¹⁹F NMR Spectroscopy for the Analysis of RNA Secondary Structure Populations. Journal of the American Chemical Society. [Link]
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Solution NMR readily reveals distinct structural folds and interactions in doubly ¹³C- and ¹⁹F-labeled RNAs. PubMed Central. [Link]
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A Senior Application Scientist's Guide: Comparing Enzymatic and Chemical Synthesis of Labeled NTPs
Introduction: The Critical Role of Labeled NTPs in Modern Research
Nucleoside triphosphates (NTPs) are the fundamental building blocks for the enzymatic synthesis of DNA and RNA. When conjugated with labels such as fluorophores, biotin, or isotopic markers, these molecules become powerful tools for elucidating complex biological processes. Labeled NTPs are indispensable in a vast array of applications, from DNA sequencing and PCR to fluorescence in situ hybridization (FISH) and advanced cellular imaging.[1] The choice of synthesis methodology for these critical reagents—be it traditional chemical routes or modern enzymatic approaches—profoundly impacts the yield, purity, and functional integrity of the final product. This guide provides an in-depth, objective comparison of enzymatic and chemical synthesis strategies for labeled NTPs, offering field-proven insights and detailed experimental protocols to empower researchers in making the most informed decision for their specific application.
Pillar 1: The Chemical Approach - A Legacy of Synthesis
For decades, chemical phosphorylation has been the cornerstone of modified NTP production.[2][3] Methods such as the Yoshikawa protocol and the Ludwig-Eckstein method have been widely adopted. These approaches typically involve the activation of a phosphorus center and its subsequent reaction with a nucleoside, which often requires protective groups to ensure regioselectivity.
Mechanism and Rationale
The core principle of chemical NTP synthesis is the stepwise formation of the triphosphate moiety on the 5'-hydroxyl group of the nucleoside.
-
The Yoshikawa Protocol: This method employs an electrophilic phosphorus reagent, such as phosphorus oxychloride (POCl₃), to selectively monophosphorylate an unprotected nucleoside.[1][2][4] The resulting phosphorodichloridate intermediate is highly reactive and is subsequently treated with pyrophosphate to form a cyclic triphosphate, which is then hydrolyzed to yield the final NTP.[1][2] The use of trialkylphosphate solvents is key to directing the phosphorylation primarily to the 5' position.[4]
-
The Ludwig-Eckstein Method: Recognized for producing fewer by-products, this "one-pot, three-step" protocol is a highly reliable alternative.[4][5] It begins with a 3'-O-protected nucleoside, which reacts with salicyl phosphorochloridite. This intermediate then reacts with pyrophosphate, and a final iodine-mediated oxidation step yields the desired NTP.[4] While this method often results in a cleaner reaction profile and simpler purification, it necessitates a longer synthetic route due to the initial protection steps.[4][5]
Challenges and Limitations of Chemical Synthesis
Despite their widespread use, chemical methods are beset by several inherent challenges:
-
Harsh Reaction Conditions: The use of strong electrophilic reagents can be incompatible with sensitive or complex functional groups on the nucleoside or the label.[4]
-
Protection/Deprotection Cycles: To avoid unwanted side reactions on the sugar or nucleobase, chemical synthesis often requires a series of protection and deprotection steps, which complicates the workflow and can reduce overall yield.[3]
-
Formation of By-products: A significant drawback is the frequent formation of undesired isomers (e.g., 2'/3'-phosphorylation), as well as mono- and diphosphate species, which necessitates rigorous purification.[4]
-
Lower Yields and Scalability Issues: The multi-step nature of these syntheses and the potential for side reactions often lead to moderate to low overall yields.[3]
Pillar 2: The Enzymatic Approach - Precision, Mildness, and Yield
Enzymatic synthesis has emerged as a powerful and highly attractive alternative to chemical methods, offering superior specificity and operating under mild, aqueous conditions.[3] This approach leverages the exquisite selectivity of enzymes, primarily kinases, to sequentially phosphorylate a nucleoside to its triphosphate form.
Mechanism and Rationale: The Kinase Cascade
The enzymatic synthesis of NTPs is typically accomplished through a "one-pot" cascade reaction involving a series of kinases. This elegant strategy mimics the natural salvage pathway of nucleotide metabolism.[3]
-
First Phosphorylation (Nucleoside to NMP): A Nucleoside Kinase (NK) catalyzes the transfer of the γ-phosphate from a donor, usually ATP, to the 5'-hydroxyl of the starting nucleoside, producing a nucleoside monophosphate (NMP).
-
Second Phosphorylation (NMP to NDP): A Nucleoside Monophosphate Kinase (NMPK) then phosphorylates the NMP to a nucleoside diphosphate (NDP), again utilizing a phosphate donor like ATP.
-
Third Phosphorylation (NDP to NTP): Finally, a Nucleoside Diphosphate Kinase (NDPK) completes the synthesis by converting the NDP to the target nucleoside triphosphate (NTP).
To drive the reaction equilibrium towards the final NTP product and to make the process more economical, an ATP regeneration system is often included. This system, typically comprising an enzyme like pyruvate kinase (PK) and a phosphate donor like phosphoenolpyruvate (PEP), continuously regenerates the ATP consumed in the first two steps.
Workflow for Enzymatic NTP Synthesis
Caption: Enzymatic synthesis workflow for labeled NTPs.
Head-to-Head Comparison: Performance Metrics
The choice between chemical and enzymatic synthesis often comes down to a trade-off between various performance parameters.
| Feature | Chemical Synthesis (e.g., Ludwig-Eckstein) | Enzymatic Synthesis (One-Pot Cascade) |
| Specificity | Lower regioselectivity, risk of side reactions.[3] | High regio- and stereoselectivity.[3] |
| Reaction Conditions | Harsh (organic solvents, strong reagents).[4] | Mild (aqueous buffer, neutral pH, physiological temp.).[3] |
| Yield | Often moderate to low (8-72% reported for some variants).[6] | Generally high (conversions of 60% to >99% reported).[2][7] |
| Purity of Crude Product | Contains by-products (isomers, oligo-phosphates).[4] | High purity, minimal side reactions. |
| Workflow Complexity | Multi-step, requires protection/deprotection.[3] | "One-pot" reaction, simpler workflow.[2] |
| Substrate Scope | Broad, but can be limited by functional group stability. | Can be limited by enzyme substrate specificity. |
| Purification | Often requires extensive HPLC purification.[4] | Simplified purification process. |
| Cost-Effectiveness | Can be costly due to reagents, solvents, and purification. | Potentially more cost-effective, especially with an ATP regeneration system. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section outlines detailed, self-validating protocols for both a chemo-enzymatic approach (representing a modern chemical strategy) and a fully enzymatic synthesis.
Protocol 1: Chemo-Enzymatic Synthesis of a Fluorescently Labeled dNTP
This protocol is a two-part process: first, the chemical synthesis of an amine-modified dNTP, followed by the coupling of an NHS-ester fluorescent dye.
Part A: Chemical Synthesis of 5-(3-aminoallyl)-dUTP (AA-dUTP) via the Ludwig-Eckstein Method
This protocol is an illustrative synthesis based on the principles of the Ludwig-Eckstein method.
-
Prepare the 3'-O-Acetyl-5'-O-DMTr-5-(3-trifluoroacetamidoallyl)-2'-deoxyuridine: Start with the appropriately protected nucleoside. The 5'-hydroxyl is protected with a dimethoxytrityl (DMTr) group, and the 3'-hydroxyl with an acetyl (Ac) group. The aminoallyl linker is protected with a trifluoroacetyl group.
-
Selective Detritylation: Remove the 5'-DMTr group using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group. Monitor the reaction by TLC.
-
Phosphitylation: Dissolve the 3'-O-acetylated nucleoside (0.1 mmol) in anhydrous pyridine. Add salicyl phosphorochloridite (1.2 equivalents) and stir at room temperature under an inert atmosphere for 2-3 hours. Monitor the formation of the phosphite intermediate by ³¹P-NMR.
-
Cyclization with Pyrophosphate: In the same flask, add a solution of tributylammonium pyrophosphate (1.3 equivalents) in anhydrous DMF. Stir the reaction for 2-4 hours.
-
Oxidation: Add a solution of iodine (2 equivalents) in pyridine/water (98:2 v/v) and stir for 30 minutes.
-
Deprotection and Purification: Quench the reaction with aqueous sodium thiosulfate. Remove the protecting groups (acetyl and trifluoroacetyl) by treatment with concentrated aqueous ammonia. Purify the crude AA-dUTP by anion-exchange HPLC.
Part B: Coupling of NHS-Ester Dye to AA-dUTP
-
Prepare Solutions:
-
Dissolve AA-dUTP (3 µmol) in 1 ml of 0.1 M sodium borate buffer, pH 8.5.
-
Dissolve the desired NHS-ester fluorescent dye (e.g., Cy3-NHS ester, 3.2 µmol) in 100 µl of anhydrous, amine-free DMF.
-
-
Coupling Reaction: Combine the two solutions and incubate at room temperature in the dark for 3 hours.
-
Purification: Purify the fluorescently labeled dNTP using reverse-phase HPLC (RP-HPLC) on a C18 column. Use a gradient of triethylammonium bicarbonate (TEAB) buffer and acetonitrile.
-
Characterization and Quantification: Confirm the product identity via mass spectrometry. Determine the concentration and labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at the λmax for the nucleobase (e.g., ~260 nm) and the dye.
Workflow for Chemical Synthesis and Labeling
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A Guide to Robust RNA Structure Determination: Cross-Validation of 5-Fluorouridine NMR with SAXS
In the intricate world of RNA biology and drug development, a precise understanding of molecular structure is paramount. While high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable atomic-level details, they often benefit from complementary low-resolution data to define the overall molecular architecture in a near-native solution state. This guide provides an in-depth comparison and workflow for the powerful synergistic approach of combining ¹⁹F NMR of 5-Fluorouridine (5FU) labeled RNA with Small-Angle X-ray Scattering (SAXS) to achieve a rigorously cross-validated structural model.
The Power of Two Perspectives: Why Combine High-Resolution NMR with Low-Resolution SAXS?
Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle X-ray Scattering (SAXS) are highly complementary techniques for studying the structure of biological macromolecules in solution[1][2][3]. Their individual strengths, when combined, create a self-validating system that yields a more accurate and comprehensive structural picture than either method could alone[4][5].
-
NMR Spectroscopy provides high-resolution information about the local environment of specific atoms. By strategically incorporating ¹⁹F labels, such as 5-Fluorouridine, we can obtain precise distance restraints and probe conformational changes at specific sites within the RNA molecule[6][7]. However, NMR alone can sometimes struggle to define the global arrangement of different structural domains, especially in larger or more flexible RNAs[7].
-
SAXS , on the other hand, excels at providing low-resolution information about the overall size, shape, and conformation of a molecule in solution[8][9][10]. It is particularly powerful for analyzing flexible or multi-domain molecules where crystallization is challenging[8][10]. The limitation of SAXS lies in its inability to provide atomic-level detail.
The integration of these two techniques allows for a "perfect marriage" where the global shape constraints from SAXS are used to filter and validate the ensemble of structures consistent with the local distance restraints from NMR[11]. This hybrid approach significantly improves the accuracy of structural models for multi-helical RNAs and can resolve ambiguities that may arise from using either technique in isolation[3][4].
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A Senior Application Scientist's Guide to Isotopic Labeling Strategies for NMR Studies of RNA Dynamics
For researchers, scientists, and drug development professionals venturing into the intricate world of RNA dynamics, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structural plasticity and conformational landscapes that govern function. However, the inherent spectral complexity of RNA, stemming from its limited four-nucleotide alphabet, presents a significant hurdle. Isotopic labeling is not merely a preparatory step but a strategic imperative to dissect this complexity and unlock the wealth of dynamic information encoded within these fascinating molecules.
This guide provides an in-depth comparison of the principal isotopic labeling strategies for NMR studies of RNA dynamics. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the optimal labeling strategy for your research objectives.
The Central Challenge: Overcoming Spectral Degeneracy in RNA NMR
Unlike proteins with their 20 distinct amino acid residues, the four nucleotides of RNA (Adenosine, Guanosine, Cytidine, and Uridine) exhibit a narrow chemical shift dispersion, leading to severe resonance overlap in NMR spectra, a problem that is exacerbated with increasing molecular size.[1][2] This spectral degeneracy obscures the subtle conformational exchanges and dynamic events that are critical to RNA function. Isotopic enrichment with NMR-active nuclei, primarily 13C and 15N, and strategic use of 2H, is the key to disentangling these convoluted spectra.
Core Isotopic Labeling Strategies: A Comparative Analysis
The choice of labeling strategy is dictated by the specific scientific question, the size of the RNA, and available resources. Here, we compare the most prevalent approaches, from broad-stroke uniform labeling to highly specific segmental and site-specific methods.
Uniform Labeling: The Foundational Approach
Uniform labeling involves the global incorporation of 13C and/or 15N throughout the RNA molecule. This is the most straightforward and cost-effective method for generating isotopically enriched RNA, typically achieved through in vitro transcription using commercially available 13C, 15N-labeled ribonucleoside triphosphates (rNTPs).[1]
Principle: By enriching all carbon and nitrogen positions, a wide array of heteronuclear correlation experiments can be employed to trace the covalent connectivity of the RNA backbone and bases, facilitating resonance assignment.
Advantages:
-
Comprehensive Information: Enables the potential observation of every nucleotide in the RNA.
-
Cost-Effective: Relatively inexpensive compared to more selective methods, especially when producing rNTPs in-house from labeled precursors like 13C-glucose and 15NH4Cl.[3]
-
Well-Established Protocols: Numerous optimized protocols for in vitro transcription of uniformly labeled RNA are available.
Disadvantages:
-
Spectral Crowding: For RNAs larger than ~30-40 nucleotides, the sheer number of signals leads to significant overlap, making unambiguous resonance assignment challenging.[2][4]
-
Scalar and Dipolar Couplings: The presence of ubiquitous 13C-13C and 13C-15N couplings complicates spectra and can interfere with the accurate measurement of relaxation parameters crucial for dynamics studies.[5][6]
-
Linewidth Broadening: Increased dipolar relaxation pathways in uniformly labeled molecules contribute to broader linewidths, reducing spectral resolution and sensitivity, particularly for larger RNAs.[4]
Nucleotide-Specific Labeling: A "Divide and Conquer" Strategy
This approach involves the isotopic enrichment of only one or two of the four nucleotide types (A, U, G, or C) while the others remain at natural abundance. This is achieved by including only the desired labeled rNTP(s) in the in vitro transcription reaction.
Principle: By reducing the number of labeled residues, the complexity of the NMR spectrum is significantly decreased, allowing for the unambiguous assignment and analysis of signals from a specific subset of nucleotides.
Advantages:
-
Spectral Simplification: Dramatically reduces resonance overlap, facilitating the study of larger RNAs.[4]
-
Assignment Verification: Invaluable for confirming resonance assignments made from uniformly labeled samples.
-
Probing Specific Interactions: Allows for the focused investigation of the dynamics of specific nucleotide types, for instance, uridines in a U-rich internal loop.
Disadvantages:
-
Incomplete Picture: Provides information only on the labeled nucleotide type, requiring multiple samples to build a comprehensive picture of the entire molecule.
-
Increased Cost and Effort: Requires the synthesis and purification of multiple RNA samples, increasing both time and expense.
Segmental Labeling: Focusing on Functional Domains
For large RNAs with distinct structural and functional domains, segmental labeling allows for the isotopic enrichment of a specific region of the molecule, while the remainder is left unlabeled or is differentially labeled. This is typically achieved by synthesizing the labeled and unlabeled segments separately and then joining them using enzymatic ligation (e.g., with T4 RNA ligase or T4 DNA ligase on a DNA splint) or chemical ligation.[5][7][8][9]
Principle: By isolating the NMR signals of a specific domain from the rest of the molecule, this "spotlight" approach enables the high-resolution structural and dynamic analysis of that region within the context of the full-length RNA.
Advantages:
-
Study of Large RNAs: Makes it possible to study the structure and dynamics of domains within very large RNA molecules (>100 kDa) that are intractable by other NMR methods.[10]
-
Reduced Spectral Complexity: Offers the ultimate spectral simplification for the region of interest.
-
Probing Inter-domain Dynamics: By labeling different segments in various combinations, it is possible to probe long-range interactions and dynamics between domains.
Disadvantages:
-
Technically Demanding: The ligation of RNA fragments can be challenging, with yields varying depending on the sequence and ligation strategy.
-
Potential for Structural Perturbation: The ligation site must be carefully chosen to avoid disrupting the native fold of the RNA.
-
Labor-Intensive: Requires the separate preparation and purification of multiple RNA fragments before ligation.
Site-Specific and Atom-Specific Labeling: The Ultimate in Precision
The pinnacle of isotopic labeling precision, site-specific and atom-specific labeling involves the incorporation of isotopes at a single or a few specific nucleotide positions, or even at specific atomic sites within a nucleotide. This is most readily achieved through solid-phase chemical synthesis using isotopically labeled phosphoramidites.[8][11] Chemo-enzymatic methods are also being developed to achieve this level of specificity in longer RNAs.
Principle: This highly targeted approach introduces isolated NMR probes into the RNA, eliminating unwanted couplings and providing unambiguous reporters of local structure and dynamics.
Advantages:
-
Unparalleled Spectral Resolution: Completely avoids the problem of spectral overlap.[11]
-
Precise Probing of Dynamics: Ideal for relaxation dispersion experiments, as the absence of adjacent 13C nuclei removes artifacts from 1JCC couplings, allowing for the accurate quantification of microsecond-to-millisecond timescale dynamics.[6][7]
-
Introduction of Non-natural Probes: Chemical synthesis allows for the incorporation of a wide range of labels, including fluorine-19 (19F) for specialized NMR studies.
Disadvantages:
-
High Cost: Isotopically labeled phosphoramidites are significantly more expensive than labeled rNTPs.
-
Size Limitation of Chemical Synthesis: Solid-phase synthesis is generally limited to RNAs of less than ~100 nucleotides, although ligation of chemically synthesized fragments can extend this range.
-
Lower Yields: Chemical synthesis typically produces lower yields of RNA compared to in vitro transcription.
Quantitative Comparison of Labeling Strategies
| Strategy | Typical Production Method | Relative Cost | Typical Yield (per 20 mL IVT or 1 µmol synthesis) | Key Advantage | Key Disadvantage | Best Suited For |
| Uniform | In vitro transcription | Low | 0.2–2.0 mM in 300 µL | Comprehensive structural information | Severe spectral overlap in large RNAs | Small RNAs (<40 nt), initial structural characterization |
| Nucleotide-Specific | In vitro transcription | Medium | 0.2–2.0 mM in 300 µL | Significant spectral simplification | Requires multiple samples for a complete picture | Medium-sized RNAs (40-80 nt), resonance assignment |
| Segmental | In vitro transcription + Ligation | High | Variable, ligation efficiency dependent | Study of domains in very large RNAs | Technically demanding, potential for misfolding | Large RNAs (>80 nt), multi-domain proteins |
| Site/Atom-Specific | Chemical Synthesis | Very High | 0.2–0.6 mM in 300 µL | Unambiguous probing of dynamics, ultimate resolution | High cost, size limitations of synthesis | Detailed dynamics studies (relaxation dispersion), probing active sites |
Costs are relative and can vary significantly based on the commercial source of labeled precursors or in-house production capabilities. Yields are approximate and depend heavily on the specific RNA sequence and optimization of the synthesis/ligation protocols.
Experimental Workflows and Protocols
Workflow for Uniform and Nucleotide-Specific Labeling via In Vitro Transcription
Protocol: Standard T7 In Vitro Transcription for 13C/15N-Labeled RNA
-
Reaction Setup: In a sterile, RNase-free microfuge tube, assemble the following components at room temperature in the given order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
2 µL of 13C, 15N-labeled rNTP mix (25 mM each of ATP, GTP, CTP, UTP)
-
1 µg of linearized plasmid DNA template
-
1 µL of RNase Inhibitor (40 U/µL)
-
2 µL of T7 RNA Polymerase (50 U/µL)
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.
-
DNase Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Elution and Desalting: Elute the RNA from the gel or HPLC column, and desalt using a spin column or dialysis.
-
Quantification and Storage: Determine the RNA concentration by UV-Vis spectroscopy and store at -80°C.
Workflow for Segmental Labeling using T4 RNA Ligase
Protocol: Segmental Isotopic Labeling of RNA using T4 RNA Ligase
-
Fragment Preparation:
-
Synthesize the isotopically labeled and unlabeled RNA fragments separately using in vitro transcription or chemical synthesis.
-
Purify each fragment by denaturing PAGE.
-
Treat the 5' fragment (acceptor) with alkaline phosphatase to remove the 5'-triphosphate.
-
Phosphorylate the 3' fragment (donor) at its 5' end using T4 polynucleotide kinase and ATP.
-
-
Ligation Reaction:
-
In a sterile, RNase-free tube, combine equimolar amounts of the acceptor and donor RNA fragments (typically 10-20 µM final concentration).
-
If using a DNA splint, add it in slight molar excess. Heat to 95°C for 2 minutes and cool slowly to room temperature to facilitate annealing.
-
Add 10x T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 100 mM DTT, 10 mM ATP).
-
Add T4 RNA Ligase 1 (10-20 units/µL).
-
Incubate at 16°C overnight or at 37°C for 1-2 hours. Ligation efficiency can be highly sequence-dependent.[7]
-
-
Purification and Analysis:
-
Purify the full-length ligated product from unligated fragments and enzyme by denaturing PAGE.
-
Elute, desalt, and quantify the final segmentally labeled RNA.
-
Causality in Experimental Choices: Why One Strategy Over Another?
The decision to employ a particular labeling strategy is a balance of scientific necessity, technical feasibility, and budgetary constraints.
-
For initial structure determination of a small RNA (<40 nt): Uniform 13C, 15N labeling is the most efficient starting point, providing the maximum number of structural restraints.
-
For resonance assignment of a medium-sized RNA (40-80 nt): A combination of uniformly labeled and nucleotide-specific labeled samples is often necessary to resolve spectral ambiguities.
-
To study the dynamics of a specific loop in a large ribozyme (>100 nt): Segmental labeling of the loop region is the only viable approach to obtain high-resolution dynamic information from that specific site.
-
To precisely measure the kinetics of a conformational change at a single nucleotide: Site-specific labeling with an isolated 13C probe is essential for accurate relaxation dispersion measurements, free from the influence of neighboring labeled nuclei.[6][7]
Self-Validating Systems and Trustworthiness
Each protocol described here contains inherent validation steps. For in vitro transcription, the purity and yield of the final product, as assessed by gel electrophoresis and UV-Vis spectroscopy, are direct measures of success. For segmental labeling, the appearance of a higher molecular weight band on a denaturing gel corresponding to the ligated product confirms the reaction's success. Furthermore, the ultimate validation comes from the quality of the NMR data itself. A well-prepared sample will yield sharp, well-resolved spectra, providing confidence in the subsequent structural and dynamic analysis.
Conclusion: A Strategic Approach to Illuminating RNA Dynamics
The choice of an isotopic labeling strategy is a critical determinant of success in the NMR-based study of RNA dynamics. By understanding the principles, advantages, and limitations of each approach, from uniform labeling to site-specific modification, researchers can strategically tailor their experimental design to the specific biological question at hand. This guide provides a framework for making these informed decisions, empowering scientists to overcome the challenges of spectral complexity and unlock the dynamic secrets of RNA.
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A Senior Application Scientist's Guide: 19F-Labeling for Large RNA Systems—A Superior Alternative to 15N-Labeling
To the Researchers, Scientists, and Drug Development Professionals grappling with the inherent challenges of large RNA structural biology, this guide offers a focused comparison of isotopic labeling strategies. We will explore why transitioning from traditional ¹⁵N-labeling to site-specific ¹⁹F-labeling can overcome critical hurdles in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for RNA systems exceeding 50 nucleotides.
The study of large RNA molecules (>100 nucleotides) and their complexes is fundamental to understanding gene regulation, catalysis, and viral life cycles, making them prime targets for therapeutic intervention[1][2]. However, their size and conformational flexibility present significant challenges for high-resolution structural techniques like NMR. While uniform ¹⁵N-labeling has been a workhorse for smaller RNAs, its utility diminishes drastically with increasing molecular weight due to severe signal overlap and rapid signal decay[3][4].
This guide details the profound advantages of ¹⁹F-labeling, a strategy that circumvents these limitations by offering superior sensitivity, unparalleled spectral resolution, and a unique window into specific functional sites.
Core Principles: A Tale of Two Nuclei
The effectiveness of an NMR nucleus is dictated by its intrinsic properties. The stark contrast between the ¹⁹F and ¹⁵N isotopes forms the basis of our comparison.
| Property | ¹⁹F (Fluorine-19) | ¹⁵N (Nitrogen-15) | Advantage & Implication for Large RNA |
| Nuclear Spin (I) | 1/2 | 1/2 | Both Ideal : Spin 1/2 nuclei give sharp NMR signals, which is crucial for resolving individual atoms in a large molecule. |
| Natural Abundance | 100% [5][6][7] | 0.37% | ¹⁹F : No isotopic enrichment is required for the label itself, simplifying synthesis. ¹⁵N requires expensive, uniform enrichment of the entire RNA molecule. |
| Gyromagnetic Ratio (γ) | High (94% of ¹H) [6][8][9] | Low (10% of ¹H) | ¹⁹F : The high γ leads to a much stronger NMR signal (83% of a proton's sensitivity), drastically reducing experiment time and enabling studies on lower concentration or less stable samples[4][6][10]. |
| Chemical Shift Range | Very Large (~800 ppm) [7] | Moderate (~900 ppm, but practical range in RNA is smaller) | ¹⁹F : The vast chemical shift dispersion means signals from different ¹⁹F labels are spread far apart, virtually eliminating the signal overlap that plagues ¹⁵N spectra of large RNAs[6][11]. |
| Biological Presence | Virtually Absent [6][12][13] | Ubiquitous | ¹⁹F : The lack of natural fluorine in biological systems means ¹⁹F-NMR spectra are "background-free," providing clean, unambiguous signals from the labeled sites only[6][11][13]. |
The ¹⁹F Advantage In-Depth for Large RNA Systems
For researchers working with riboswitches, viral RNAs, or other large non-coding RNAs, the practical benefits of ¹⁹F-labeling directly address the failures of ¹⁵N-labeling at scale.
Overcoming the Sensitivity Barrier
The fundamental challenge with large biomolecules is their slow tumbling in solution, which leads to rapid decay of the NMR signal (fast transverse relaxation). The intrinsic sensitivity of ¹⁹F, being 83% that of a proton, provides a monumental advantage[4][6][10]. In contrast, ¹⁵N is inherently insensitive. While ¹H-¹⁵N correlation experiments (like the HSQC) are standard, the signal intensity drops off dramatically for larger RNAs[14]. For a low-concentration sample of a 70-nucleotide riboswitch, acquiring a high-quality ¹⁹F spectrum can take hours, whereas a comparable ¹H-¹⁵N HSQC could be impractical, taking days or failing to yield useful data.
Solving the Resolution Puzzle
As RNA size increases, the number of nitrogen atoms also increases. In a uniformly ¹⁵N-labeled 80-nucleotide RNA, the imino region of a ¹H-¹⁵N HSQC spectrum becomes a crowded cluster of overlapping peaks, making assignment and analysis impossible[3][15].
¹⁹F-labeling elegantly sidesteps this issue. By introducing a few ¹⁹F labels at specific, functionally relevant sites, you generate a simple 1D spectrum with a handful of sharp, well-resolved peaks[16][17]. The enormous chemical shift range of ¹⁹F ensures these peaks are widely separated[11][18][19]. This allows researchers to unambiguously monitor distinct parts of the RNA—a ligand-binding pocket, a protein interface, or a dynamic hinge region—without interference from the rest of the molecule[1][20]. The ¹⁹F chemical shift is also exquisitely sensitive to its local environment, meaning subtle conformational changes upon ligand binding or protein interaction result in large, easily interpretable shifts in the spectrum[5][10][11][21].
Probing with Minimal Perturbation
A common concern with labeling is the potential to alter the molecule's native structure and function. The fluorine atom's van der Waals radius (1.4 Å) is comparable to that of a hydrogen atom (1.2 Å)[4]. Numerous studies have demonstrated that site-specific incorporation of fluorinated bases (e.g., 5-fluorouracil or 2-fluoroadenine) is generally non-perturbing to the overall RNA fold, thermodynamic stability, and biological function[8][15][22]. This ensures that the information obtained from the ¹⁹F probe reflects the true behavior of the native RNA.
Experimental Workflows: A Practical Comparison
The methodologies for introducing ¹⁵N and ¹⁹F labels are fundamentally different, highlighting the targeted nature of the fluorine approach versus the brute-force enrichment of nitrogen.
Workflow for Uniform ¹⁵N-Labeling
This method relies on synthesizing the entire RNA molecule using building blocks where all nitrogen atoms are the ¹⁵N isotope.
Workflow for Site-Specific ¹⁹F-Labeling
This approach uses solid-phase chemical synthesis to build the RNA molecule, incorporating a specific ¹⁹F-labeled phosphoramidite only at the desired position(s).
Supporting Experimental Data: A Comparative Analysis
Consider a hypothetical but realistic study on a 73-nucleotide guanine-sensing riboswitch aptamer domain[15].
| Parameter | Uniformly ¹⁵N-Labeled RNA | Site-Specifically ¹⁹F-Labeled RNA (2 labels) | Outcome & Analysis |
| Experiment Type | 2D ¹H-¹⁵N HSQC | 1D ¹⁹F Spectrum | The ¹⁹F experiment is significantly simpler and faster to acquire. |
| Acquisition Time | 12-16 hours | 1-2 hours | A nearly 10-fold reduction in instrument time allows for higher throughput, such as screening multiple ligands or conditions. |
| Spectral Appearance | ~60-70 signals in a crowded region | 2 sharp, distinct signals | The ¹⁵N spectrum suffers from severe resonance overlap, making it difficult to assign and interpret. The ¹⁹F spectrum is clean and unambiguous[16]. |
| Ligand Binding Analysis | Ambiguous chemical shift perturbations across many overlapping peaks. | Clear, measurable shifts of one or both ¹⁹F signals upon ligand binding. | With ¹⁹F-labeling, it is easy to quantify binding affinity (Kd) and observe local conformational changes at the labeled sites with high precision[1][5][20]. |
Detailed Experimental Protocols
Protocol 1: In Vitro Transcription for Uniform ¹⁵N-Labeling
This protocol is adapted from standard methodologies for T7 RNA polymerase-based transcription.[23][24][25]
-
DNA Template Preparation: A linear, double-stranded DNA template containing a T7 promoter upstream of the RNA-coding sequence is prepared, typically by PCR amplification or plasmid linearization. Purify the template via phenol-chloroform extraction and ethanol precipitation.
-
Transcription Reaction Assembly: In an RNase-free tube on ice, combine the following: 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine, 0.01% Triton X-100, 5 mM of each ¹⁵N-labeled NTP (ATP, GTP, CTP, UTP), ~50 µg/mL DNA template, and 40 units of RNasin Plus Ribonuclease Inhibitor.
-
Initiation: Add a high-concentration preparation of T7 RNA polymerase (e.g., 0.1 mg/mL final concentration). Mix gently and incubate at 37°C for 4-6 hours.
-
Template Removal: Add 1 µL of RNase-free DNase I and incubate for an additional hour at 37°C to digest the DNA template.
-
RNA Purification: Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of cold 100% ethanol. Purify the RNA pellet using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Sample Preparation: Elute the RNA from the gel slice, ethanol precipitate, and dissolve in appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 90% H₂O/10% D₂O).
Protocol 2: Solid-Phase Synthesis for Site-Specific ¹⁹F-Labeling
This protocol outlines the general cycle for automated RNA synthesis using phosphoramidite chemistry.[3][26][]
-
Synthesizer Preparation: Install vials containing standard 2'-O-TBDMS or 2'-O-TOM protected A, G, C, and U phosphoramidites, and the desired ¹⁹F-labeled phosphoramidite (e.g., 5-fluoro-Uridine) on an automated DNA/RNA synthesizer.
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction on a solid support (e.g., CPG). Each cycle consists of four steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., trichloroacetic acid).
-
Coupling: Addition of the next phosphoramidite in the sequence. The ¹⁹F-phosphoramidite is added at the programmed step.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using iodine and water.
-
-
Cleavage and Deprotection: After the final cycle, the RNA is cleaved from the solid support and deprotected. This is typically a two-step process:
-
First, treatment with a mixture of aqueous ammonia and ethanol removes the cyanoethyl phosphate protecting groups and all exocyclic amine protecting groups on the bases.
-
Second, treatment with a fluoride source (e.g., triethylamine trihydrofluoride or TBAF) removes the 2'-hydroxyl silyl protecting groups.
-
-
Purification and Sample Prep: The crude RNA is purified by denaturing PAGE or high-performance liquid chromatography (HPLC). The purified product is desalted, quantified, and dissolved in the final NMR buffer.
Conclusion and Future Outlook
For the study of large RNA systems, site-specific ¹⁹F-labeling is not merely an alternative to ¹⁵N-labeling; it is a superior and enabling technology. It directly solves the intractable problems of spectral overlap and poor sensitivity that limit traditional NMR approaches. The ability to obtain clean, unambiguous data from specific sites within a large RNA-ligand or RNA-protein complex provides unparalleled insights into local conformational changes, dynamics, and binding events[1][28][29]. As RNA continues to emerge as a critical class of therapeutic targets, the precision and clarity offered by ¹⁹F NMR will be indispensable for the rational design and development of novel RNA-modulating agents.
References
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- Becette, O. B., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances.
- Hitzer, S., et al. (2018). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research.
- Wang, Y., et al. (2025). 19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. European Journal of Medicinal Chemistry.
- Gracia, L., et al. (2014).
- Sochor, F., et al. (2015). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR.
- Sochor, F., et al. (2016). 19F-labeling of the adenine H2-site to study large RNAs by NMR spectroscopy. Journal of Biomolecular NMR.
- Fauster, K., et al. (2012). New concept for fluorine labeling of RNA with respect to 19F NMR spectroscopic applications.
- Li, W., et al. (2020). 4′-Fluorinated RNA: Synthesis, Structure, and Applications as a Sensitive 19F NMR Probe of RNA Structure and Function. Journal of the American Chemical Society.
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- Sudakov, A., et al. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers in Molecular Biosciences.
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- Scott, L. G., & Hennig, M. (2016). 19F-Site-Specific-Labeled Nucleotides for Nucleic Acid Structural Analysis by NMR.
- Jackson, K. E., et al. (2021). Progress in Our Understanding of 19 F Chemical Shifts.
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- Arntson, K. E., & Pomerantz, W. C. (2016). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry.
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- Wiegand, T., et al. (2021). DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions. Journal of the American Chemical Society.
- Helmling, C., et al. (2017). Evaluation of (15)N-detected H-N correlation experiments on increasingly large RNAs. Journal of Biomolecular NMR.
- D'Souza, V., et al. (2011). Applications of NMR to structure determination of RNAs large and small. Biochimica et Biophysica Acta.
- Micura, R., et al. (2007).
- 19Flourine NMR. NMR Service.
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- Sudakov, A., et al. (2024). 2′-19F labelling of ribose in RNAs: a tool to analyse RNA/protein interactions by NMR in physiological conditions. Frontiers.
- Beier, M., & Griese, J. J. (2001). New nucleoside phosphoramidites and coupling protocols for solid-phase RNA synthesis. The Journal of Organic Chemistry.
- Huang, C., & Yu, Y. T. (2013). Synthesis and Labeling of RNA In Vitro.
- Sigel, R. K., & Freisinger, E. (2012). In vitro Transcription and Purification of RNAs of Different Size.
- Wiegand, T., et al. (2021). DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions.
- RNA HSQC experiments. University of Colorado Boulder.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Fluorouridine 5'-triphosphate-13C,19F,d1
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Fluorouridine 5'-triphosphate-13C,19F,d1. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This document is designed for researchers, scientists, and drug development professionals who work with this and similar compounds.
The isotopically labeled 5-Fluorouridine 5'-triphosphate (FUTP) is a powerful tool in research, often used as a tracer or internal standard in metabolic studies and drug development.[1] However, its structural similarity to the potent antineoplastic agent 5-Fluorouracil (5-FU) dictates that it must be handled and disposed of with the highest degree of caution.[2] The primary hazard is not the isotopic labeling, but the inherent cytotoxicity of the fluoropyrimidine structure, which functions as an antimetabolite by disrupting nucleic acid synthesis.[3][4]
Consequently, all waste generated from procedures involving this compound is considered hazardous cytotoxic waste. Adherence to stringent disposal protocols is not merely a matter of regulatory compliance but is a critical measure to protect laboratory personnel, the community, and the environment from exposure.
Hazard Assessment and Regulatory Framework
Mechanism of Cytotoxicity: 5-Fluorouridine and its derivatives, including the triphosphate form, exert their biological effect by inhibiting thymidylate synthase and being incorporated into RNA and DNA, leading to cell death.[5] This mechanism is the basis for the clinical use of related compounds in chemotherapy. Due to this potent activity, there is no safe level of exposure to cytotoxic drugs for healthy individuals.[6]
Primary Routes of Exposure:
-
Inhalation of aerosolized powder.
-
Dermal Absorption through skin contact.
-
Ingestion via contact with contaminated hands or surfaces.[7][8]
Regulatory Oversight: The disposal of 5-Fluorouridine 5'-triphosphate and materials contaminated with it falls under a multi-tiered regulatory framework. In the United States, this includes:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Many chemotherapy drugs are listed as hazardous waste (U-list).[9][10]
-
Occupational Safety and Health Administration (OSHA): Issues guidelines to protect workers from exposure to hazardous drugs, including cytotoxic agents.[6][7]
-
State and Local Regulations: Often impose more stringent requirements than federal mandates.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific policies, as they will be aligned with all applicable regulations.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, all handling and disposal preparation steps must be performed within a designated area equipped with appropriate engineering controls and while wearing the necessary PPE.
Engineering Controls:
-
Certified Chemical Fume Hood or Class II, Type B2 Biosafety Cabinet (BSC): All work that could generate aerosols or dust, including weighing, reconstituting, and preparing waste containers, must be conducted within these ventilated enclosures.[11][12]
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE required when handling 5-Fluorouridine 5'-triphosphate and its associated waste.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against dermal absorption. The outer glove should be changed immediately if contaminated.[3][4] |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Should not be worn outside the work area.[4] |
| Eye Protection | ANSI-approved safety glasses with side shields or splash goggles. | Prevents eye exposure from splashes or aerosols.[12] |
| Respiratory | An N99 or N100 respirator may be required if engineering controls are not available or during a large spill cleanup. | Protects against inhalation of fine powders or aerosols. Respirator use requires a formal institutional program.[12] |
Step-by-Step Waste Disposal Protocol
The cornerstone of proper disposal is rigorous waste segregation at the point of generation. Never mix cytotoxic waste with regular trash, biohazardous waste, or other chemical waste streams.
Step 1: Identify and Segregate All Contaminated Materials This includes:
-
Unused or expired compound.
-
Solutions containing the compound.
-
All disposable items that have come into contact with the compound: pipette tips, tubes, flasks, bench paper, gloves, gowns, etc.[7]
-
Empty stock vials and reagent bottles.[3]
Step 2: Use Designated Cytotoxic Waste Containers
-
Solid Waste (Non-Sharps): Place items like gloves, gowns, and contaminated labware into a designated, properly labeled cytotoxic waste container. This is often a yellow bag or bin clearly marked with the "Cytotoxic" or "Chemotherapy Waste" symbol.[13] The container must be kept closed except when adding waste.
-
Sharps Waste: All needles, syringes, glass vials (even if empty), and other items that can puncture the skin must be placed directly into a puncture-resistant sharps container specifically designated for chemotherapy waste.[3][13] These containers are also typically yellow or marked to distinguish them from biohazard sharps containers.
-
Liquid Waste: Collect all aqueous and solvent waste containing the compound in a compatible, leak-proof, shatter-resistant container. The container must be clearly labeled as hazardous waste and indicate the chemical constituents. Do not dispose of this waste down the drain.[12]
Step 3: Label Waste Containers Correctly All hazardous waste containers must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste" (and any other chemical constituents, e.g., water, DMSO).
-
The specific hazard(s): "Toxic," "Cytotoxic."
-
The name and contact information of the generating laboratory/researcher.
-
The accumulation start date.
Step 4: Arrange for Final Disposal Store sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be secure and under the control of laboratory personnel.[10] Contact your institution's EHS department to schedule a pickup. Final disposal of cytotoxic waste is performed by licensed hazardous waste contractors, almost always via high-temperature incineration.[9]
Spill and Decontamination Procedures
Immediate and correct response to a spill is critical to prevent exposure. All laboratories working with this compound must have a chemotherapy spill kit readily available.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area to prevent the spread of contamination. Post a warning sign.[11]
-
Assemble Materials: Obtain the chemotherapy spill kit and don the appropriate PPE as listed in the kit, which should include double gloves, a disposable gown, and eye protection.
-
Contain the Spill: Gently cover the spill with absorbent pads from the kit to prevent further spreading. If it is a powder, you may need to carefully wet the absorbent material first to avoid creating airborne dust.
-
Clean the Spill: Working from the outer edge of the spill towards the center, carefully collect all contaminated materials and place them in the designated cytotoxic waste bag from the spill kit.
-
Decontaminate the Area: The effectiveness of decontamination agents can vary. A widely accepted, field-proven practice involves a multi-step process:
-
Next, apply a deactivating agent such as a 0.5% sodium hypochlorite solution (a 1:10 dilution of household bleach), allowing for appropriate contact time before wiping clean.[15]
-
Finally, rinse the area thoroughly with clean water to remove any residual deactivating agent.
-
Dispose of Cleanup Waste: Seal the waste bag containing all used absorbent materials, contaminated PPE, and other debris. Label it as hazardous cytotoxic waste and dispose of it according to the protocol in Section 3.
-
Report: Report the incident to your supervisor and your institution's EHS office, as required by policy.[12]
By adhering to these rigorous procedures, you ensure a safe laboratory environment and maintain full compliance with safety regulations, demonstrating a commitment to the well-being of yourself, your colleagues, and the wider community.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 5-Fluorouracil. Retrieved from NJ.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA.gov. [Link]
-
American Journal of Hospital Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204. [Link]
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University of Georgia (UGA). (n.d.). Standard Operating Procedure for 5-Fluorouracil. Retrieved from research.uga.edu. [Link]
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Daniels Health. (2019). Guide to Cytotoxic Waste Compliance. Retrieved from danielshealth.com. [Link]
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NCI at Frederick. (2014). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from frederick.cancer.gov. [Link]
-
McGill University Environmental Health and Safety. (n.d.). Standard Operating Procedure for Fluorouracil in Animals. Retrieved from mcgill.ca. [Link]
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Roberts, S., et al. (2009). Surface Contamination of Cytotoxic Drug 5Fluorouracil (5FU) and Decontamination. AIOH2009 Conference. [Link]
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Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from stericycle.com. [Link]
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Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from osha.oregon.gov. [Link]
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Scott, S., et al. (2014). Safe handling of cytotoxics: guideline recommendations. Curr Oncol, 21(2), e230-8. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10255482, 5-Fluorouridine 5'-triphosphate. Retrieved from PubChem. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from acewaste.com.au. [Link]
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Ohio EPA. (n.d.). Chemowaste Disposal Guidance. Retrieved from epa.ohio.gov. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
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The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from srs.ubc.ca. [Link]
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American Society of Consultant Pharmacists. (2019). EPA Final Rule on Hazardous Waste Pharmaceuticals & What it Means for the Consultant Pharmacist. Retrieved from ascp.com. [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from danielshealth.com. [Link]
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CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from iip.res.in. [Link]
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Chang, J., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 9(10), nwac133. [Link]
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Goud, A.D., et al. (2022). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 27(19), 6653. [Link]
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Singh, U.S., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4819. [Link]
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Miller, A.D., et al. (2023). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Nat. Prod. Rep., 40, 22-41. [Link]
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Serra, I., et al. (2019). Therapeutic use of fluorinated nucleosides - progress in patents. Expert Opinion on Therapeutic Patents, 29(4), 291-306. [Link]
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Personal protective equipment for handling 5-Fluorouridine 5'-triphosphate-13C,19F,d1
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-Fluorouridine 5'-triphosphate (5-FUTP) and its isotopically labeled variants (-13C, 19F, d1). As a derivative of the well-known chemotherapeutic agent 5-Fluorouracil (5-FU), 5-FUTP requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This document is designed to be your preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Compound
5-Fluorouridine 5'-triphosphate is a nucleotide analog. Its parent compound, 5-Fluorouracil, is classified as a hazardous drug.[1] The primary risks associated with 5-FUTP are presumed to be similar to 5-FU, which is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It is also considered a reproductive toxin.[4] The isotopically labeled versions share the same chemical hazards.
Key Hazards:
-
Toxicity: Harmful by inhalation, in contact with skin, and if swallowed.[2]
-
Reproductive Hazard: Potential risk to fertility and the unborn child.[4]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 5-FUTP to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Cell Culture/In Vitro Assays | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Animal Handling (Post-Administration) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
Rationale for PPE Selection:
-
Double Gloving: Provides an extra layer of protection against potential tears or permeation. Gloves should be changed frequently, especially if contamination is suspected.[1]
-
Disposable Gown: Protects skin and personal clothing from contamination. Gowns should be removed before leaving the designated handling area.
-
Safety Goggles: Protects the eyes from splashes and aerosols.
-
Respirator: Essential when handling the powdered form of the compound to prevent inhalation of fine particles.
Below is a decision-making workflow for selecting the appropriate PPE.
Caption: PPE selection workflow for handling 5-FUTP.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure risk.
Engineering Controls
-
Chemical Fume Hood or Biological Safety Cabinet: All handling of 5-FUTP, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.[3][5] This provides containment and protects the user from inhaling hazardous particles or aerosols.
Step-by-Step Handling Protocol: Preparing a Stock Solution
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Cover the work surface with a disposable plastic-backed absorbent pad.
-
Assemble all necessary materials (e.g., vials, solvent, pipettes, waste container) before starting.
-
-
Donning PPE:
-
Put on a disposable gown, followed by safety goggles.
-
Don the first pair of nitrile gloves.
-
If handling the solid, put on an N95 respirator.
-
Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.
-
-
Weighing and Reconstitution (if applicable):
-
Carefully weigh the required amount of solid 5-FUTP in a tared, sealed container within the fume hood.
-
Add the appropriate solvent to the vial slowly to avoid splashing.
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials.
-
Store the aliquots at the recommended temperature, protected from light.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Remove the outer pair of gloves and dispose of them.
-
Remove the gown, turning it inside out as you do.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including a respirator.
-
For a liquid spill, cover with an absorbent material. For a solid spill, carefully cover with a damp cloth to avoid raising dust.
-
Collect the contaminated material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a detergent solution followed by a water rinse.[2][3]
-
Disposal Plan: Responsible Waste Management
All materials contaminated with 5-FUTP are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes gloves, gowns, absorbent pads, and empty vials. Place these items in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing 5-FUTP should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Needles and syringes used for handling 5-FUTP should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
The following diagram illustrates the proper waste segregation for 5-FUTP.
Caption: Waste disposal workflow for 5-FUTP.
By adhering to these guidelines, researchers can work safely and confidently with 5-Fluorouridine 5'-triphosphate and its isotopically labeled variants, ensuring both personal safety and the integrity of their research.
References
-
University of California, San Diego. (2024, April 19). Handling Antineoplastic or Investigational New Drugs. UCSD Blink. Retrieved from [Link]
- Mason, T. (2023). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 42-45.
-
Pediatric Oncology Group of Ontario. Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]
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University of Georgia. 5-Fluorouracil-51-21-8.docx. UGA Research. Retrieved from [Link]
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 5-Fluorouracil. Retrieved from [Link]
-
Mason, T. (2023). Personal protective equipment for antineoplastic safety. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Personal protective equipment for antineoplastic safety | Request PDF. Retrieved from [Link]
-
National Cancer Institute at Frederick. Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]
-
Studylib. 5-FU SOP: Handling & Disposal of 5-Fluorouracil. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
